(Triphenylphosphoranylidene)acetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135204. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(triphenyl-λ5-phosphanylidene)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16NP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APISVOVOJVZIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168099 | |
| Record name | (Triphenylphosphoranylidene)acetonitrile | |
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Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16640-68-9 | |
| Record name | 2-(Triphenylphosphoranylidene)acetonitrile | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=16640-68-9 | |
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| Record name | (Triphenylphosphoranylidene)acetonitrile | |
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| Record name | 16640-68-9 | |
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| Record name | (Triphenylphosphoranylidene)acetonitrile | |
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| Record name | (triphenylphosphoranylidene)acetonitrile | |
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| Record name | (Triphenylphosphoranylidene)acetonitrile | |
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Foundational & Exploratory
(Triphenylphosphoranylidene)acetonitrile CAS number
An In-depth Technical Guide to (Triphenylphosphoranylidene)acetonitrile
CAS Number: 16640-68-9
This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's chemical and physical properties, provides protocols for its synthesis and application, and discusses its role in significant chemical transformations.
Chemical and Physical Properties
This compound, also known as (Cyanomethylene)triphenylphosphorane, is a phosphorus ylide widely utilized in organic chemistry.[1][2] It is a stable, crystalline solid, typically appearing as a white to off-white or yellowish powder.[1][3] Its stability and reactivity make it a preferred reagent for the synthesis of α,β-unsaturated nitriles through the Wittig reaction.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16640-68-9 | [1][2][5] |
| Molecular Formula | C₂₀H₁₆NP | [1] |
| Molecular Weight | 301.32 g/mol | [2] |
| Melting Point | 189-195 °C (lit.) | [1] |
| Appearance | White to off-white to yellowish crystalline powder | [1][3] |
| Solubility | Soluble in organic solvents such as diethyl ether and dichloromethane; sparingly soluble in water. | [1] |
| Purity | Typically ≥ 97% or >98.0% (HPLC) | [2][6] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Expected Chemical Shifts / Signals |
| ¹H NMR | Aromatic protons (triphenyl groups) would appear in the range of δ 7.0-8.0 ppm. The methine proton adjacent to the nitrile and phosphorus would likely appear as a doublet due to coupling with the phosphorus atom. |
| ¹³C NMR | Aromatic carbons would be observed in the range of δ 120-140 ppm. The carbon of the nitrile group would appear downfield, and the ylidic carbon would have a characteristic chemical shift influenced by the phosphorus atom. |
| IR | A strong absorption band characteristic of the nitrile group (C≡N) is expected around 2200 cm⁻¹. Absorptions corresponding to the P-Ph bonds and C-H bonds of the aromatic rings would also be present. |
Synthesis and Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of triphenylphosphine with an appropriate activating agent, followed by reaction with acetonitrile or a derivative.[1] A general procedure is outlined below.
Experimental Protocol: Synthesis from Triphenylphosphine and Bromoacetonitrile
-
Preparation of the Phosphonium Salt:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in a suitable anhydrous solvent such as toluene or acetonitrile.
-
Add an equimolar amount of bromoacetonitrile dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until a precipitate (the phosphonium salt) is formed.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Formation of the Ylide:
-
Suspend the dried phosphonium salt in an anhydrous, aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add one equivalent of a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to the suspension.
-
Allow the mixture to stir at 0 °C for a specified time, and then let it warm to room temperature. The formation of the ylide is often indicated by a color change.
-
The resulting solution or suspension of this compound can be used directly in subsequent reactions or the ylide can be isolated by removing the solvent and washing the residue.
-
Applications in Organic Synthesis
This compound is a key reagent in several carbon-carbon bond-forming reactions, most notably the Wittig reaction.
The Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[4][7] As a stabilized ylide, this compound typically reacts with aldehydes and ketones to produce (E)-α,β-unsaturated nitriles with high stereoselectivity.[8]
Experimental Protocol: Wittig Reaction with an Aldehyde
-
Reaction Setup:
-
Dissolve the aldehyde in an anhydrous solvent such as THF or dichloromethane in a flask under an inert atmosphere.
-
In a separate flask, prepare a solution or suspension of this compound as described in the synthesis protocol.
-
-
Reaction Execution:
-
Slowly add the solution of the aldehyde to the ylide solution at a controlled temperature (often room temperature).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture, for example, by adding water.
-
Extract the product with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired α,β-unsaturated nitrile. The by-product, triphenylphosphine oxide, can also be removed during this step.
-
References
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 16640-68-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. The Wittig Reaction - Edubirdie [edubirdie.com]
- 5. (トリフェニルホスホラニリデン)アセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. nbinno.com [nbinno.com]
- 8. Wittig Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Physical Properties of (Triphenylphosphoranylidene)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
(Triphenylphosphoranylidene)acetonitrile, a vital reagent in organic synthesis, particularly in the Wittig reaction for the formation of α,β-unsaturated nitriles, possesses a unique set of physical properties that are crucial for its handling, application, and the successful outcome of chemical transformations. This technical guide provides a comprehensive overview of these properties, complete with experimental protocols and a workflow for its synthesis.
Core Physical and Chemical Properties
This compound is a stable ylide, appearing as an off-white to yellowish crystalline powder.[1] Its structural and physical data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₆NP | [2][3][4] |
| Molecular Weight | 301.32 g/mol | |
| Melting Point | 189-195 °C | [2] |
| Boiling Point | 465.3 ± 28.0 °C (Predicted) | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Appearance | Off-white to light yellow crystalline powder | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents such as diethyl ether and dichloromethane.[1] | [1] |
Spectral Data
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of key physical properties of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point of 189 °C.
-
Observation: The rate of heating is then reduced to 1-2 °C per minute. The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.
-
Completion: The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Verification: For accurate results, the determination should be repeated at least twice, and the average value reported.
Solubility Determination (Qualitative)
Understanding the solubility of a compound is essential for its use in reactions, for purification, and for formulation in drug development.
Methodology:
-
Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, acetone, diethyl ether, dichloromethane, toluene) should be selected.
-
Sample Preparation: Approximately 10-20 mg of this compound is placed into a series of test tubes.
-
Solvent Addition: To each test tube, 1 mL of a selected solvent is added.
-
Agitation: The test tubes are agitated vigorously for 1-2 minutes at a constant temperature (typically room temperature).
-
Observation: The solubility is observed and categorized as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Heating (Optional): For solids that are insoluble or partially soluble at room temperature, the mixture can be gently heated to observe any change in solubility. Any changes upon cooling should also be noted.
Synthesis Workflow
The synthesis of this compound is a multi-step process that is crucial for obtaining a high-purity product for research and development. The following diagram illustrates a typical laboratory-scale synthesis.
References
An In-Depth Technical Guide to (Triphenylphosphoranylidene)acetonitrile: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(Triphenylphosphoranylidene)acetonitrile , also known as (cyanomethylene)triphenylphosphorane, is a stabilized Wittig reagent crucial for the synthesis of α,β-unsaturated nitriles. Its versatility and reactivity make it an invaluable tool in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, including detailed experimental protocols and reaction mechanisms.
Core Chemical Structure and Properties
This compound is a phosphorus ylide, a class of compounds containing a formal negative charge on carbon and a formal positive charge on a heteroatom, in this case, phosphorus. The ylide exists in resonance between the ylide and ylene forms, with the phosphorus atom accommodating the positive charge through d-orbital participation. This stabilization moderates its reactivity compared to non-stabilized ylides.
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₀H₁₆NP |
| Molecular Weight | 301.33 g/mol |
| CAS Number | 16640-68-9 |
| Appearance | White to off-white or grey solid |
| Melting Point | 190 - 196 °C[1] |
| Solubility | Soluble in organic solvents like diethyl ether and dichloromethane; sparingly soluble in water. |
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | --INVALID-LINK--[2] |
| FT-IR | --INVALID-LINK--[3] |
| Mass Spectrometry | Predicted m/z: 301.102051 (Exact Mass)[4] |
| ¹³C NMR | Data not readily available in searched literature. |
Synthesis of this compound
The synthesis of this compound typically involves a two-step process: the formation of a phosphonium salt followed by deprotonation to generate the ylide. A general and adaptable protocol is provided below.
Experimental Protocol: Synthesis from (Cyanomethyl)triphenylphosphonium Chloride
This procedure is adapted from established methods for preparing phosphonium ylides.
Materials:
-
(Cyanomethyl)triphenylphosphonium chloride
-
Sodium hydride (NaH) or another suitable strong base (e.g., n-butyllithium)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Phosphonium Salt (if not commercially available):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine in a suitable anhydrous solvent like toluene.
-
Add chloroacetonitrile dropwise to the stirred solution.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the mixture to room temperature, and collect the precipitated (cyanomethyl)triphenylphosphonium chloride by filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
-
Formation of the Ylide:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
To this suspension, add a solution of (cyanomethyl)triphenylphosphonium chloride in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of hydrogen gas ceases.
-
The resulting solution/suspension contains this compound and can be used directly in subsequent reactions or the ylide can be isolated by filtration (if it precipitates) and washed with a non-polar solvent under inert conditions.
-
The Wittig Reaction: Mechanism and Application
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. This compound reacts with aldehydes and ketones to produce α,β-unsaturated nitriles, which are valuable intermediates in the synthesis of various bioactive molecules.
Reaction Mechanism
The stabilized nature of this compound generally leads to the formation of the (E)-alkene as the major product. The reaction proceeds through the following steps:
References
Synthesis of (Triphenylphosphoranylidene)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of (Triphenylphosphoranylidene)acetonitrile, a crucial reagent in organic chemistry. The document outlines the reaction mechanism, detailed experimental protocols, and relevant quantitative data to facilitate its successful preparation in a laboratory setting.
This compound, also known as cyanomethylenetriphenylphosphorane, is a stabilized Wittig reagent widely employed in the olefination of aldehydes and ketones to furnish α,β-unsaturated nitriles. These structural motifs are prevalent in numerous biologically active molecules and pharmaceutical intermediates.
Reaction Principle
The synthesis of this compound is typically achieved through a two-step process. The first step involves the quaternization of a phosphine, most commonly triphenylphosphine, with a haloacetonitrile to form the corresponding phosphonium salt. The subsequent step is the deprotonation of this phosphonium salt using a suitable base to generate the phosphorus ylide.
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound, including the preparation of the intermediate phosphonium salt.
Part 1: Synthesis of Cyanomethyltriphenylphosphonium Chloride
This procedure outlines the formation of the phosphonium salt from triphenylphosphine and chloroacetonitrile.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Triphenylphosphine | 262.29 | 26.2 g | 0.1 |
| Chloroacetonitrile | 75.50 | 7.55 g | 0.1 |
| Toluene | - | 150 mL | - |
| Diethyl ether | - | 50 mL | - |
Procedure:
-
A solution of 26.2 g (0.1 mol) of triphenylphosphine in 150 mL of toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, 7.55 g (0.1 mol) of chloroacetonitrile is added.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.
-
After the reaction is complete, the mixture is cooled to room temperature, during which the phosphonium salt precipitates.
-
The precipitate is collected by filtration and washed with 50 mL of diethyl ether to remove any unreacted starting materials.
-
The resulting white solid, cyanomethyltriphenylphosphonium chloride, is dried under vacuum.
Expected Yield:
The typical yield for this reaction is high, generally exceeding 90%.
Part 2: Synthesis of this compound
This procedure describes the deprotonation of the phosphonium salt to yield the final product.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyanomethyltriphenylphosphonium chloride | 337.79 | 33.8 g | 0.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.0 g | 0.1 |
| Dichloromethane (CH₂Cl₂) | - | 200 mL | - |
| Water (H₂O) | - | 100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
A suspension of 33.8 g (0.1 mol) of cyanomethyltriphenylphosphonium chloride is prepared in 200 mL of dichloromethane in a flask equipped with a magnetic stirrer.
-
A solution of 4.0 g (0.1 mol) of sodium hydroxide in 100 mL of water is added to the suspension.
-
The two-phase mixture is stirred vigorously at room temperature for 2 hours.
-
The organic layer is separated, and the aqueous layer is extracted with an additional 50 mL of dichloromethane.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a crystalline solid.
Physical Properties:
| Property | Value |
| Molecular Formula | C₂₀H₁₆NP |
| Molar Mass | 301.33 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 189-195 °C |
Data Presentation
The following table summarizes the key quantitative data for the synthesis protocol.
| Step | Reactant 1 | Moles (mol) | Reactant 2 | Moles (mol) | Solvent | Volume (mL) | Reaction Time (h) | Temperature (°C) | Product | Typical Yield (%) |
| 1. Phosphonium Salt Formation | Triphenylphosphine | 0.1 | Chloroacetonitrile | 0.1 | Toluene | 150 | 4 | Reflux | Cyanomethyltriphenylphosphonium chloride | >90 |
| 2. Ylide Formation | Cyanomethyltriphenylphosphonium chloride | 0.1 | Sodium Hydroxide | 0.1 | Dichloromethane/Water | 200/100 | 2 | Room Temperature | This compound | High |
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the two-step synthesis of this compound.
Caption: Overall reaction scheme for the synthesis.
Experimental Workflow
The following diagram outlines the key stages of the experimental procedure.
Caption: Step-by-step experimental workflow.
An In-depth Technical Guide to 2-(triphenyl-λ⁵-phosphanylidene)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(triphenyl-λ⁵-phosphanylidene)acetonitrile, a stabilized phosphorus ylide, is a versatile and crucial reagent in modern organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
IUPAC Name and Chemical Identity
The compound commonly known as (Triphenylphosphoranylidene)acetonitrile has the systematic IUPAC name 2-(triphenyl-λ⁵-phosphanylidene)acetonitrile .[1] It is also known by synonyms such as (Cyanomethylene)triphenylphosphorane.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of 2-(triphenyl-λ⁵-phosphanylidene)acetonitrile is essential for its proper handling, characterization, and application in synthesis.
Quantitative Data Summary
| Property | Value | Reference |
| IUPAC Name | 2-(triphenyl-λ⁵-phosphanylidene)acetonitrile | [1] |
| Synonyms | This compound, (Cyanomethylene)triphenylphosphorane | [1] |
| CAS Number | 16640-68-9 | |
| Molecular Formula | C₂₀H₁₆NP | |
| Molecular Weight | 301.32 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 189-195 °C | |
| Solubility | Soluble in many organic solvents such as dichloromethane and tetrahydrofuran. |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show multiplets in the aromatic region (approximately 7.4-7.8 ppm) corresponding to the protons of the three phenyl groups attached to the phosphorus atom. A characteristic signal for the methine proton (=CHCN) would likely appear further downfield, significantly influenced by the neighboring phosphorus and nitrile groups.
-
¹³C NMR: The carbon NMR spectrum will exhibit multiple signals in the aromatic region for the phenyl carbons. The carbon of the nitrile group (-CN) would appear at a characteristic chemical shift, as would the ylidic carbon (=CHCN), which is directly bonded to the phosphorus atom.
-
FTIR: The infrared spectrum will be dominated by strong absorption bands corresponding to the P-Ph bonds and the C-H vibrations of the aromatic rings. A key diagnostic peak will be the stretching vibration of the nitrile group (C≡N) which typically appears in the region of 2200-2260 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 301.32). Fragmentation patterns would likely involve the loss of phenyl groups and the acetonitrile moiety.
Synthesis and Reaction Mechanisms
The primary utility of 2-(triphenyl-λ⁵-phosphanylidene)acetonitrile lies in its role as a Wittig reagent for the synthesis of α,β-unsaturated nitriles.
Synthesis of 2-(triphenyl-λ⁵-phosphanylidene)acetonitrile
Phosphorus ylides are typically prepared by the reaction of a phosphonium salt with a base.[2][3] For 2-(triphenyl-λ⁵-phosphanylidene)acetonitrile, the synthesis involves the reaction of triphenylphosphine with bromoacetonitrile to form the corresponding phosphonium salt, which is then deprotonated. A convenient one-pot aqueous synthesis has been described for a similar ylide, which can be adapted for this compound.[4]
Experimental Protocol: One-Pot Aqueous Synthesis (Adapted) [4]
-
Reaction Setup: In a round-bottom flask, suspend triphenylphosphine (1.0 equivalent) in a saturated aqueous solution of sodium bicarbonate.
-
Reagent Addition: To the vigorously stirred suspension, add bromoacetonitrile (1.1 equivalents).
-
Reaction: Continue vigorous stirring at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Logical Workflow for Synthesis
Caption: Synthesis of the ylide from starting materials.
The Wittig Reaction: Mechanism and Application
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones.[2][3] 2-(triphenyl-λ⁵-phosphanylidene)acetonitrile, being a stabilized ylide due to the electron-withdrawing nitrile group, typically reacts with aldehydes to produce (E)-α,β-unsaturated nitriles with high stereoselectivity.
The reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a transient oxaphosphetane intermediate.[5] This intermediate then collapses to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.
Experimental Protocol: Wittig Reaction with an Aldehyde (General) [6][7][8]
-
Reaction Setup: Dissolve the aldehyde (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere.
-
Reagent Addition: Add 2-(triphenyl-λ⁵-phosphanylidene)acetonitrile (1.0-1.2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: The crude product, a mixture of the desired alkene and triphenylphosphine oxide, is purified by column chromatography on silica gel.
Wittig Reaction Mechanism
Caption: The general mechanism of the Wittig reaction.
Applications in Drug Development and Medicinal Chemistry
Phosphorus ylides are indispensable tools in the synthesis of a vast array of biologically active molecules and pharmaceutical agents.[3] The Wittig reaction provides a reliable method for the stereoselective formation of carbon-carbon double bonds, a common structural motif in many natural products and synthetic drugs.
While specific, direct applications of 2-(triphenyl-λ⁵-phosphanylidene)acetonitrile in the synthesis of marketed drugs are not extensively documented in publicly available literature, its utility as a building block for creating α,β-unsaturated nitriles is of significant interest to medicinal chemists. These unsaturated nitriles are versatile intermediates that can be further elaborated into a variety of functional groups and heterocyclic systems, which are prevalent in pharmacologically active compounds. The nitrile group itself can act as a bioisostere for other functional groups or participate in key interactions with biological targets.
Logical Relationship in Drug Discovery
References
(Triphenylphosphoranylidene)acetonitrile molecular weight
An In-depth Technical Guide to (Triphenylphosphoranylidene)acetonitrile for Researchers and Drug Development Professionals
Introduction
This compound, also known as (Cyanomethylene)triphenylphosphorane, is a stabilized phosphorus ylide, a class of reagents pivotal to modern organic synthesis. Its unique reactivity makes it an indispensable tool for the formation of carbon-carbon double bonds through the Wittig reaction. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of therapeutic agents. For researchers and professionals in drug discovery, this reagent serves as a key building block in the synthesis of complex molecules with significant biological activity.[1]
Physicochemical Properties
This compound is typically an off-white to light yellow crystalline powder.[2] It is sparingly soluble in water but demonstrates good solubility in organic solvents such as dichloromethane and diethyl ether.[3] A summary of its key quantitative data is presented below.
| Property | Value | References |
| Molecular Weight | 301.32 g/mol | [2][3][4][5] |
| Molecular Formula | C₂₀H₁₆NP | [1][2][3][6][7] |
| CAS Number | 16640-68-9 | [1][2][3][4][8][9] |
| Melting Point | 189-196 °C | [1][2][3][4][8][9][10] |
| Boiling Point | 465.3 ± 28.0 °C (Predicted) | [2][3] |
| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [3] |
| Appearance | White to light yellow powder/crystal | [1][2][6][8][9] |
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are crucial for reproducible results in a research setting.
Synthesis of this compound
The synthesis of this ylide can be achieved via the deprotonation of the corresponding phosphonium salt. A representative one-pot protocol starting from commercially available precursors is detailed below, adapted from procedures for similar Wittig reagents.[11]
Materials:
-
Triphenylphosphine (1.4 equivalents)
-
Bromoacetonitrile (1.6 equivalents)
-
Aldehyde (e.g., Benzaldehyde, 1.0 equivalent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Protocol:
-
Freshly powder triphenylphosphine (1.4 equiv.) and add it to a reaction vessel containing a magnetic stir bar.
-
Add saturated aqueous NaHCO₃ solution (approx. 5 mL per 1.0 mmol of aldehyde) to the vessel. Stir the resulting suspension for one minute.
-
To the suspension, add bromoacetonitrile (1.6 equiv.) followed by the aldehyde (1.0 equiv.).
-
Stir the reaction mixture vigorously at ambient temperature. The ylide is formed in situ and immediately reacts with the aldehyde. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
After 1-2 hours or upon consumption of the starting aldehyde (as indicated by TLC), quench the reaction by adding 1.0 M H₂SO₄ until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product mixture containing the desired alkene and triphenylphosphine oxide.
-
Purify the product via column chromatography on silica gel.
Application in Wittig Olefination
This compound is primarily used to convert aldehydes and ketones into α,β-unsaturated nitriles. The nitrile group stabilizes the ylide, which generally leads to the formation of the (E)-alkene as the major product.
Materials:
-
This compound (1.1 equivalents)
-
Aldehyde or Ketone (1.0 equivalent)
-
Anhydrous Toluene
-
[Ir(COD)Cl]₂ (5 mol%) - Optional catalyst for specific applications[8]
-
dppp (5 mol%) - Optional ligand[8]
-
Cs₂CO₃ (5 mol%) - Optional base[8]
-
Diethyl ether
-
Silica Gel
Protocol (General Procedure): [8]
-
To an oven-dried pressure tube under an argon atmosphere, add the aldehyde/ketone (1.0 equiv.) and this compound (1.1 equiv.).
-
Add anhydrous toluene to achieve a reaction concentration of approximately 0.3 M.
-
(Optional: For less reactive substrates, catalysts such as [Ir(COD)Cl]₂, dppp, and Cs₂CO₃ can be added).
-
Seal the tube and heat to the required temperature (e.g., 80-150 °C) for several hours (e.g., 24-72 h), monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and concentrate in vacuo.
-
Pre-adsorb the crude residue onto silica gel and purify by flash column chromatography to isolate the α,β-unsaturated nitrile. The byproduct, triphenylphosphine oxide, is typically less polar than the product on silica.
Application in Drug Development: Largazole Synthesis
This compound is a reactant in the synthesis of complex natural products with therapeutic potential, such as largazole.[2] Largazole, isolated from a marine cyanobacterium, exhibits potent antiproliferative activity against cancer cells by acting as a selective Class I histone deacetylase (HDAC) inhibitor.[4][6]
Mechanism of Action of Largazole
Largazole functions as a prodrug.[1][6] Inside the cell, it is bioactivated via hydrolysis of its thioester group, releasing the active metabolite, "largazole thiol."[1][12] This active form inhibits Class I HDAC enzymes by chelating the zinc ion (Zn²⁺) within the enzyme's active site via its free thiol group.[6][12] HDAC inhibition leads to the hyperacetylation of histone proteins, which alters chromatin structure and gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[6]
Figure 1. Signaling pathway for the mechanism of action of Largazole.
Synthetic and Reaction Workflows
Visualizing the logical flow of synthesis and reaction pathways is essential for planning and execution in the laboratory.
Synthesis Workflow
The formation of this compound from its phosphonium salt is a straightforward acid-base reaction. The workflow illustrates the key transformation.
Figure 2. General workflow for the synthesis of the ylide.
Wittig Reaction Workflow
The Wittig reaction provides a powerful method for olefination. The workflow demonstrates the key stages from reactants to purified product.
Figure 3. Experimental workflow for a typical Wittig reaction.
References
- 1. The Total Synthesis and Biological Mode of Action of Largazole: A Potent Class I Histone Deacetylase (HDAC) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Evaluation of class I HDAC isoform selectivity of largazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes and Biological Evaluation of Largazole and Its Analogues as Potent Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Anticolon Cancer Activity of Largazole, a Marine-Derived Tunable Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. chembk.com [chembk.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. sciepub.com [sciepub.com]
- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
An In-depth Technical Safety Guide for (Triphenylphosphoranylidene)acetonitrile
This guide provides comprehensive safety information for (Triphenylphosphoranylidene)acetonitrile (CAS No: 16640-68-9), intended for researchers, scientists, and professionals in drug development. It consolidates data from various safety data sheets (SDS) to ensure safe handling, storage, and emergency response.
Section 1: Chemical Identification
This compound, also known as (Cyanomethylene)triphenylphosphorane, is a combustible solid widely used as a reagent in organic synthesis, particularly in C-C bond formation and Wittig reactions.[1]
| Identifier | Value |
| Chemical Name | This compound[2] |
| Synonyms | (Cyanomethylene)triphenylphosphorane, (Cyano)(triphenylphosphoranylidene)methane, Cyanomethyltriphenylphosphonium ylide[3] |
| CAS Number | 16640-68-9[2][3] |
| EC Number | 240-689-7 |
| Molecular Formula | C₂₀H₁₆NP |
| Molecular Weight | 301.32 g/mol |
| Linear Formula | (C₆H₅)₃P=CHCN |
Section 2: Hazard Identification and Classification
This chemical is classified as hazardous. The signal word associated with it is "Warning" or "Danger" depending on the supplier. It is known to cause skin and eye irritation and may cause respiratory irritation.[2][4][5][6] Some sources also classify it as toxic if swallowed, in contact with skin, or if inhaled.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][5] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[2][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled[7] |
Hazard Pictograms:
-

-
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(As per some classifications)
Section 3: First-Aid Measures
Immediate medical attention is crucial in case of exposure. Always show the safety data sheet to the attending physician.[2]
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2][3][5] If the person feels unwell or breathing is difficult, call a POISON CENTER or doctor.[2][3] |
| Skin Contact | Take off immediately all contaminated clothing.[2] Wash the skin thoroughly with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation occurs or persists, get medical advice.[2][3] |
| Eye Contact | Rinse cautiously with water for several minutes.[2][3][5] Remove contact lenses, if present and easy to do, and continue rinsing.[2][3][5] If eye irritation persists, get medical advice from an ophthalmologist.[2][3] |
| Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth.[3][7] Make the victim drink water (two glasses at most).[2] Do NOT induce vomiting. |
Section 4: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8] No limitations on extinguishing agents are given for this substance.[2]
-
Hazardous Combustion Products: During a fire, toxic fumes may be produced, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), oxides of phosphorus, and hydrogen cyanide.[3][9]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[3][8]
Section 5: Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and avoid dust formation.[3] Avoid contact with the substance and inhalation of dust.[2] Evacuate personnel to safe areas and wear personal protective equipment as described in Section 7.[2][8]
-
Environmental Precautions: Prevent the product from entering drains.[2]
-
Methods for Cleaning Up: Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[3][8] Clean the affected area thoroughly.
Section 6: Handling and Storage
-
Handling: Use only in a well-ventilated area or outdoors.[2][5] Avoid contact with skin, eyes, and clothing, and avoid breathing dust.[3][7][9] Wash hands and any exposed skin thoroughly after handling.[2][3] Do not eat, drink, or smoke when using this product.[1][3]
-
Storage: Store in a well-ventilated, cool, and dry place.[2][9] Keep the container tightly closed.[2][9] Store locked up.[2][3][5] It is recommended to store the product in a freezer to maintain quality and under an inert gas.[3][7]
Section 7: Exposure Controls & Personal Protection
-
Engineering Controls: Use only in a chemical fume hood or with adequate local exhaust ventilation to control airborne levels.[8] Ensure that eyewash stations and safety showers are close to the workstation.[8]
-
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields (or goggles).[2] |
| Skin/Hand Protection | Wear impervious gloves (e.g., nitrile rubber).[2] |
| Body Protection | Wear appropriate protective clothing. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator (e.g., dust mask type N95). |
Section 8: Physical and Chemical Properties
| Property | Value |
| Appearance | Off-white to pale yellow powder/solid[6][8][9] |
| Odor | No information available[8][9] |
| Melting Point | 189-195 °C (lit.)[6] |
| Flash Point | Not applicable |
| Solubility | Sparingly soluble in water, soluble in organic solvents like diethyl ether and dichloromethane.[6] |
Section 9: Stability and Reactivity
-
Chemical Stability: The product is stable under recommended storage conditions.[9] Some sources indicate it is hygroscopic.[9]
-
Conditions to Avoid: Exposure to moist air or water, heat, and sources of ignition.[3][9]
-
Hazardous Decomposition Products: When heated to decomposition, it can produce hazardous products such as carbon monoxide, carbon dioxide, nitrogen oxides, oxides of phosphorus, and hydrogen cyanide gas.[3][9][10]
Section 10: Toxicological Information
-
Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.[11]
-
Acute Effects:
-
Chronic Effects: The toxicological properties have not been fully investigated.[8] No data is available on carcinogenicity, mutagenicity, or reproductive toxicity.
Section 11: Disposal Considerations
Dispose of this chemical and its container at an approved waste disposal plant.[2][3] Waste generators must comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[8] Cyanide-containing wastes should be managed as hazardous waste and stored in dedicated, separate containers for solids and liquids.[11]
Section 12: Visualized Experimental & Safety Protocols
The following diagrams illustrate standardized workflows for handling emergencies and understanding the safety requirements for this compound.
Caption: Emergency First-Aid Workflow for Exposure Incidents.
Caption: Protocol for Solid Spill Containment and Cleanup.
Caption: Logical Relationship Between Hazards and Controls.
References
- 1. This compound | 16640-68-9 | TCI AMERICA [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 16640-68-9 Name: this compound [xixisys.com]
- 6. chembk.com [chembk.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. CYANOGEN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
An In-depth Technical Guide on (Triphenylphosphoranylidene)acetonitrile: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility, synthesis, and experimental applications of (triphenylphosphoranylidene)acetonitrile, a crucial reagent in modern organic synthesis. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed procedural insights and clear data presentation.
Core Properties and Solubility Profile
This compound, also known as cyanomethylene triphenylphosphorane, is a stable Wittig reagent widely employed in the synthesis of α,β-unsaturated nitriles. It is a white to off-white crystalline solid with a melting point in the range of 189-195 °C.[1] Its utility in organic synthesis is significantly influenced by its solubility in various solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Reference |
| Water | Hardly soluble | [2] |
| Diethyl Ether | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Benzene | Soluble | [4] |
| Tetrahydrofuran (THF) | Soluble | [4] |
| Chloroform | Soluble | [4] |
Experimental Protocols
Determination of Quantitative Solubility
A precise understanding of a reagent's solubility is critical for reaction optimization and scale-up. The following is a generalized experimental protocol for determining the quantitative solubility of a solid compound like this compound in an organic solvent, based on the shake-flask method.[5]
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., Tetrahydrofuran, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it in a constant temperature shaker bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.
-
Sample Withdrawal and Filtration: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Gravimetric Analysis (Optional): Evaporate the solvent from the filtered sample and weigh the remaining solid to determine the mass of dissolved solute.
-
Spectroscopic/Chromatographic Analysis: Alternatively, dilute the filtered saturated solution with a known volume of the solvent in a volumetric flask. Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the solubility in units such as g/100 mL or mol/L based on the determined mass or concentration and the initial volume of the solvent.
Diagram 1: Workflow for Determining Solubility
Caption: A generalized workflow for the experimental determination of solubility.
Wittig Reaction for the Synthesis of α,β-Unsaturated Nitriles
This compound is a key reagent in the Wittig reaction, which converts aldehydes and ketones into alkenes.[6][7][8] This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals. For instance, it is a reactant in the synthesis of largazole analogues, which exhibit potent cell growth inhibition.[9][10][11][12]
Objective: To synthesize an α,β-unsaturated nitrile from an aldehyde using this compound.
Materials:
-
This compound
-
An aldehyde (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde in the anhydrous solvent.
-
Addition of Wittig Reagent: Add this compound to the stirred solution of the aldehyde. The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture (if necessary) and transfer it to a separatory funnel. Wash the organic layer with water and brine.
-
Isolation and Purification: Dry the organic layer over a drying agent, filter, and concentrate the solvent using a rotary evaporator. The crude product, which contains the desired alkene and triphenylphosphine oxide byproduct, is then purified by column chromatography on silica gel.[6][7]
Diagram 2: Experimental Workflow for the Wittig Reaction
Caption: A typical experimental workflow for a Wittig reaction.
Logical Relationships in Synthesis
The Wittig reaction proceeds through a well-defined mechanism involving the formation of a betaine intermediate and a subsequent oxaphosphetane ring, which then collapses to form the alkene product and triphenylphosphine oxide.[13] The strong P=O bond formation is the thermodynamic driving force for the reaction.
Diagram 3: Logical Flow of the Wittig Reaction Mechanism
Caption: The mechanistic pathway of the Wittig reaction.
Conclusion
This compound is an indispensable tool in organic synthesis, particularly for the stereoselective formation of C=C bonds. While detailed quantitative solubility data remains to be fully documented in publicly accessible literature, its qualitative solubility in common organic solvents allows for its broad application. The experimental protocols provided herein offer a solid foundation for its use in the laboratory and for further investigation into its physicochemical properties. The continued exploration of this and similar reagents will undoubtedly contribute to advancements in medicinal chemistry and materials science.
References
- 1. This compound 97 16640-68-9 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. allhdi.com [allhdi.com]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. The Wittig Reaction - Edubirdie [edubirdie.com]
- 9. Synthesis and Preliminary Biological Evaluation of Two Fluoroolefin Analogs of Largazole Inspired by the Structural Similarity of the Side Chain Unit in Psammaplin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Total Synthesis and Biological Mode of Action of Largazole: A Potent Class I Histone Deacetylase (HDAC) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 12. Largazole: From discovery to broad-spectrum therapy - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
(Triphenylphosphoranylidene)acetonitrile: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
(Triphenylphosphoranylidene)acetonitrile, a stabilized Wittig reagent, is a cornerstone in synthetic organic chemistry, prized for its utility in the stereoselective synthesis of α,β-unsaturated nitriles. Its efficacy in carbon-carbon bond formation reactions is well-documented; however, its stability and proper storage are critical for ensuring reproducible results and safe handling. This technical guide provides an in-depth analysis of the stability of this compound, offering guidance on its storage and handling, summarizing key data, and outlining relevant experimental considerations.
Core Stability Profile
This compound is generally considered a stable phosphonium ylide, primarily due to the electron-withdrawing nature of the nitrile group which delocalizes the negative charge on the α-carbon. While commercially available as a solid that is stable under standard ambient conditions, its reactivity profile necessitates careful handling to prevent degradation.
Key Stability Factors:
-
Moisture/Hydrolysis: The presence of water is a primary concern for the stability of this compound. The P=C bond is susceptible to hydrolysis, which leads to the formation of triphenylphosphine oxide and acetonitrile. This degradation pathway not only consumes the active reagent but can also introduce impurities into the reaction mixture. It is crucial to handle the compound in a dry environment and store it in a tightly sealed container.
-
Air/Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation of the ylide. While less reactive than unstabilized ylides, prolonged exposure should be avoided. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidation.
-
Temperature: The compound is a solid with a melting point in the range of 189-195 °C.[1][2] While stable at room temperature, elevated temperatures can promote decomposition. For long-term storage, refrigeration (2-8 °C) is often recommended to slow down potential degradation processes.
-
Light: Photodegradation can be a factor for many organic compounds. To mitigate this, it is advisable to store this compound in a dark place or in an amber-colored vial.
Quantitative Stability Data
While specific kinetic data for the degradation of this compound under various conditions is not extensively published, the following table summarizes typical storage recommendations and physical properties derived from supplier safety data sheets and product information.
| Parameter | Value | Source(s) |
| Appearance | White to off-white or pale yellow powder | [2][3] |
| Melting Point | 189-195 °C | [1][2] |
| Recommended Storage | Room temperature, in a cool, dry, dark place | [2] |
| Long-term Storage | 2-8 °C, under inert gas | |
| Incompatibilities | Strong oxidizing agents, water |
Decomposition Pathways
The primary decomposition pathway of this compound in the presence of moisture is hydrolysis. The mechanism involves the nucleophilic attack of water on the phosphorus atom, leading to a betaine-like intermediate which then collapses to form triphenylphosphine oxide and acetonitrile.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
Protocol: HPLC Method for Stability Assessment
-
Preparation of Standard Solution: Accurately weigh a known amount of high-purity this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration. Prepare a series of dilutions to establish a calibration curve.
-
Sample Preparation for Stability Study:
-
Temperature Stress: Store accurately weighed samples of the ylide at various temperatures (e.g., 4 °C, 25 °C, 40 °C) in tightly sealed vials.
-
Humidity Stress: Store samples in controlled humidity chambers (e.g., 25 °C/60% RH, 40 °C/75% RH).
-
Photostability: Expose samples to a controlled light source (as per ICH Q1B guidelines) while keeping control samples in the dark.
-
Hydrolytic Stress: Prepare solutions of the ylide in aqueous buffers at different pH values (e.g., acidic, neutral, basic) and store them at a controlled temperature.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of water (potentially with a buffer like ammonium acetate) and acetonitrile is a good starting point.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Analysis: At specified time points, withdraw samples from the stability study, dilute appropriately, and inject them into the HPLC system.
-
-
Data Analysis: Quantify the amount of remaining this compound by comparing the peak area to the calibration curve. The appearance of new peaks would indicate the formation of degradation products. The degradation rate can be calculated under each stress condition.
Logical Workflow for Stability Testing
The following diagram illustrates a logical workflow for conducting a comprehensive stability study of this compound.
References
An In-depth Technical Guide to (Triphenylphosphoranylidene)acetonitrile and its Synonyms in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Triphenylphosphoranylidene)acetonitrile, a stabilized Wittig reagent, is a cornerstone in synthetic organic chemistry, particularly in the olefination of aldehydes and ketones to form α,β-unsaturated nitriles. This technical guide provides a comprehensive overview of its synonyms, chemical properties, and, most importantly, its application in the synthesis of biologically active molecules relevant to drug discovery and development. Detailed experimental protocols for its preparation and use in Wittig reactions are presented, alongside quantitative data on the biological activity of resulting compounds. Furthermore, this guide illustrates key experimental workflows and the mechanism of action of a prominent drug candidate synthesized using this reagent, largazole, through detailed diagrams.
Introduction
This compound, also known by several synonyms as outlined in this guide, is a phosphorus ylide of significant importance in organic synthesis. Its stability, coupled with its reactivity, makes it a versatile tool for the introduction of a cyanomethylene group, a key structural motif in numerous biologically active compounds. This guide will delve into the technical aspects of this reagent, with a focus on its practical application in the synthesis of molecules with therapeutic potential, thereby providing a valuable resource for professionals in the field of drug development.
Synonyms and Chemical Properties
This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and procurement.
Table 1: Synonyms for this compound
| Synonym | CAS Number |
| (Cyanomethylene)triphenylphosphorane | 16640-68-9 |
| Cyanomethyltriphenylphosphonium ylide | 16640-68-9 |
| 2-(Triphenyl-λ⁵-phosphanylidene)acetonitrile | 16640-68-9 |
| (Triphenylphosphine)acetonitrile | 16640-68-9 |
| Triphenyl(cyanomethylene)phosphorane | 16640-68-9 |
| NSC 135204 | 16640-68-9 |
The precursor to the ylide, the phosphonium salt, is also known by several names.
Table 2: Synonyms for (Cyanomethyl)triphenylphosphonium chloride
| Synonym | CAS Number |
| Triphenyl(cyanomethyl)phosphonium chloride | 4336-70-3 |
| NSC 92174 | 4336-70-3 |
Chemical Properties:
This compound is an off-white to light yellow crystalline powder. Key physical and chemical properties are summarized in the table below.
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₆NP |
| Molecular Weight | 301.32 g/mol |
| Melting Point | 189-195 °C |
| Boiling Point (Predicted) | 465.3 ± 28.0 °C |
| Storage Temperature | Room Temperature, keep in a dark and dry place |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the deprotonation of its corresponding phosphonium salt, (cyanomethyl)triphenylphosphonium chloride, using a suitable base.
Protocol:
-
Preparation of the Phosphonium Salt: (Cyanomethyl)triphenylphosphonium chloride can be prepared by reacting triphenylphosphine with chloroacetonitrile.
-
Ylide Formation: To a suspension of (cyanomethyl)triphenylphosphonium chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether, or dichloromethane), a strong base is added dropwise at a controlled temperature (often 0 °C or below). Common bases for this transformation include sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (t-BuOK). The reaction mixture is stirred until the deprotonation is complete, which can be monitored by the dissolution of the phosphonium salt and a color change. The resulting solution or slurry of this compound is then used directly in the subsequent Wittig reaction.
General Protocol for Wittig Reaction
The Wittig reaction involves the reaction of the phosphorus ylide with an aldehyde or ketone to form an alkene.
Protocol:
-
Reactant Preparation: A solution of the desired aldehyde or ketone is prepared in an anhydrous aprotic solvent (e.g., THF, toluene, or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: The freshly prepared solution of this compound is added to the solution of the carbonyl compound at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction is stirred for a period of time, which can range from a few hours to overnight, depending on the reactivity of the substrates.
-
Work-up and Purification: Upon completion of the reaction, the mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired α,β-unsaturated nitrile.
Application in Drug Development: Synthesis and Biological Activity of Largazole
This compound has been instrumental in the total synthesis of largazole, a potent marine-derived natural product with significant anticancer activity. Largazole is a prodrug that, upon hydrolysis in vivo, releases a thiol which is a powerful inhibitor of histone deacetylases (HDACs), particularly class I HDACs.
Cytotoxicity of Largazole and its Analogues
The cytotoxic effects of largazole and its analogues have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potent anti-proliferative activity.
Table 4: In Vitro Cytotoxicity of Largazole and its Analogues
| Compound | Cell Line | IC₅₀ (nM)[1] |
| Largazole | SF-268 (GBM) | 62 |
| Largazole | SF-295 (GBM) | 68 |
| Largazole | HCT-116 (Colon) | 20 |
| Largazole | MDA-MB-231 (Breast) | 1.6 |
| Largazole Thiol | - | - |
| Hydroxamic acid analog | HCT-116 (Colon) | 3300 |
| Hydroxamic acid analog | MDA-MB-231 (Breast) | 497 |
| Mercaptosulfide analog | HCT-116 (Colon) | 1500 |
| Mercaptosulfide analog | MDA-MB-231 (Breast) | 480 |
GBM: Glioblastoma Multiforme
Mechanism of Action of Largazole
Largazole's mechanism of action revolves around the inhibition of histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, largazole's active form (largazole thiol) promotes histone hyperacetylation, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This ultimately leads to cell cycle arrest, apoptosis, and the inhibition of tumor growth.
Caption: Mechanism of action of Largazole.
Experimental Workflow Visualization
The Wittig reaction is a fundamental process in which this compound is utilized. The following diagram illustrates a typical experimental workflow for this reaction.
Caption: A typical experimental workflow for a Wittig reaction.
Conclusion
This compound and its synonyms are invaluable reagents in the synthesis of complex organic molecules, particularly in the context of drug discovery. The ability to efficiently construct α,β-unsaturated nitriles via the Wittig reaction has enabled the synthesis of potent therapeutic agents like largazole. This guide has provided a detailed overview of the technical aspects of this reagent, including its synthesis, application, and the biological significance of its products. The provided experimental protocols and diagrams serve as a practical resource for researchers and scientists in the ongoing quest for novel and effective therapeutics.
References
The Discovery and Application of (Triphenylphosphoranylidene)acetonitrile: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
(Triphenylphosphoranylidene)acetonitrile, a stabilized Wittig reagent, has carved a significant niche in synthetic organic chemistry since its inception. This technical guide delves into the core aspects of this versatile compound, from its discovery and synthesis to its physicochemical properties and diverse applications. A particular focus is placed on its role in the Wittig reaction for the creation of α,β-unsaturated nitriles and its emerging significance in medicinal chemistry, notably in the development of antitrypanosomal agents. This document provides detailed experimental protocols, comprehensive data summaries, and visual representations of key chemical pathways to serve as a practical resource for professionals in the field.
Introduction
This compound, also known as (cyanomethylene)triphenylphosphorane, is a phosphorus ylide that has become an indispensable tool for organic chemists. Its discovery and development are intrinsically linked to the broader history of the Wittig reaction, a Nobel Prize-winning methodology for the synthesis of alkenes from carbonyl compounds. The presence of the electron-withdrawing nitrile group stabilizes the ylide, rendering it less reactive than its non-stabilized counterparts. This characteristic allows for greater functional group tolerance and often leads to higher E-selectivity in olefination reactions. Beyond its foundational role in carbon-carbon bond formation, recent research has highlighted the potential of organophosphonium compounds, including derivatives synthesized using this reagent, in the realm of drug discovery, particularly in targeting parasitic diseases like African trypanosomiasis.
Physicochemical and Spectroscopic Data
The accurate characterization of this compound is crucial for its effective use. The following tables summarize its key physical, chemical, and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₆NP | [1] |
| Molecular Weight | 301.32 g/mol | [1] |
| Appearance | White to off-white or pale yellow solid/powder | [2] |
| Melting Point | 189-196 °C | [1][3] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, diethyl ether); Insoluble in water | [1] |
| Purity | Typically >97% | [3] |
| CAS Number | 16640-68-9 | [1] |
Table 2: Spectroscopic Data of this compound
| Spectrum | Key Features |
| ¹H NMR | Data not definitively available in searched literature. |
| ¹³C NMR | Data not definitively available in searched literature. |
| IR (Infrared) | Data not definitively available in searched literature. |
Note: While specific, verified spectroscopic data for this compound was not found in the surveyed literature, typical spectra would exhibit characteristic peaks for the phenyl groups, the ylidic carbon, and the nitrile functional group.
Synthesis and Reaction Mechanisms
The synthesis of this compound is a multi-step process that begins with the formation of a phosphonium salt, which is then deprotonated to yield the ylide.
Synthesis of the Phosphonium Ylide
The general and most common pathway to synthesize this compound involves a two-step procedure:
-
Formation of the Phosphonium Salt: Triphenylphosphine is reacted with an appropriate alkyl halide, such as chloroacetonitrile or bromoacetonitrile, to form the corresponding cyanomethyltriphenylphosphonium salt via a nucleophilic substitution reaction.
-
Deprotonation to the Ylide: The resulting phosphonium salt is treated with a strong base to remove the acidic proton on the carbon adjacent to the phosphorus atom, yielding the this compound ylide.
Caption: Synthesis of this compound.
The Wittig Reaction Mechanism
This compound participates in the Wittig reaction to convert aldehydes and ketones into alkenes. The mechanism is generally accepted to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. The high stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[4][5][6]
Caption: The Wittig Reaction Mechanism.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the precursor phosphonium salt and its subsequent conversion to the ylide, based on established methodologies for similar compounds.
Synthesis of Cyanomethyltriphenylphosphonium Chloride
Materials:
-
Triphenylphosphine (1 equivalent)
-
Chloroacetonitrile (1 equivalent)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine and anhydrous toluene.
-
Stir the mixture until the triphenylphosphine is fully dissolved.
-
Add chloroacetonitrile to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours. During this time, a white precipitate of the phosphonium salt will form.
-
After cooling to room temperature, collect the precipitate by vacuum filtration.
-
Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield cyanomethyltriphenylphosphonium chloride.
Synthesis of this compound
Materials:
-
Cyanomethyltriphenylphosphonium chloride (1 equivalent)
-
Sodium hydride (NaH) or n-Butyllithium (BuLi) (1 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend cyanomethyltriphenylphosphonium chloride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., NaH as a mineral oil dispersion or BuLi in hexanes) to the stirred suspension.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The formation of the ylide is often indicated by a color change.
-
The resulting solution/suspension of this compound is typically used in situ for subsequent reactions.
Applications in Drug Discovery: Antitrypanosomal Activity
A compelling application of phosphonium compounds is in the development of new therapeutic agents against parasitic diseases, such as African trypanosomiasis (sleeping sickness), caused by the protozoan Trypanosoma brucei.
Mechanism of Action
Research indicates that lipophilic bisphosphonium salts exhibit potent trypanocidal activity.[7] Their mechanism of action is believed to involve targeting the parasite's mitochondrion.[7][8]
The key events in the proposed mechanism are:
-
Mitochondrial Accumulation: Due to their lipophilic and cationic nature, these compounds are thought to diffuse across the trypanosome's plasma and mitochondrial membranes, accumulating within the mitochondrion.[9][10]
-
Disruption of Mitochondrial Membrane Potential: The accumulation of these cationic compounds leads to a rapid decrease in the mitochondrial membrane potential.[7]
-
Inhibition of F1F0-ATPase: Strong evidence suggests that these phosphonium salts inhibit the mitochondrial F1F0-ATPase (ATP synthase).[7]
-
ATP Depletion and Cell Cycle Arrest: The inhibition of ATP synthesis leads to a significant drop in cellular ATP levels. This energy crisis is thought to cause cell cycle arrest, specifically by preventing the replication of mitochondrial DNA (the kinetoplast), which is a prerequisite for the initiation of the S-phase of the cell cycle.[7]
Caption: Proposed mechanism of antitrypanosomal action of phosphonium salts.
Conclusion
This compound is a cornerstone reagent in organic synthesis, providing a reliable method for the stereoselective synthesis of α,β-unsaturated nitriles through the Wittig reaction. Its stability and ease of handling have contributed to its widespread use. Furthermore, the broader class of phosphonium salts, for which this ylide is a precursor, demonstrates significant promise in the field of medicinal chemistry. The elucidation of their mitochondrial target in trypanosomes opens new avenues for the rational design of novel antiparasitic drugs. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound, intended to be a valuable resource for researchers at the intersection of chemistry and drug development.
References
- 1. chembk.com [chembk.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound 97 16640-68-9 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Trypanocidal action of bisphosphonium salts through a mitochondrial target in bloodstream form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. SAR Studies of Diphenyl Cationic Trypanocides: Superior Activity of Phosphonium over Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SAR Studies of Diphenyl Cationic Trypanocides: Superior Activity of Phosphonium over Ammonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic reactivity of (Triphenylphosphoranylidene)acetonitrile
An In-depth Technical Guide on the Core Reactivity of (Triphenylphosphoranylidene)acetonitrile
Abstract
This compound, also known as (Cyanomethylene)triphenylphosphorane, is a resonance-stabilized phosphonium ylide that serves as a cornerstone reagent in modern organic synthesis.[1][2] Its unique electronic structure, featuring a nucleophilic carbon atom adjacent to a positively charged phosphorus, is further stabilized by an electron-withdrawing nitrile group. This stabilization modulates its reactivity, making it less reactive than non-stabilized ylides but highly selective.[3][4] This guide provides a comprehensive overview of its fundamental reactivity, focusing on its role in the Wittig reaction for the stereoselective synthesis of α,β-unsaturated nitriles, its participation in Michael additions, and its applications in constructing complex molecular architectures relevant to pharmaceutical and materials science research.[5][6] Detailed experimental protocols, reaction mechanisms, and quantitative data are presented to serve as a practical resource for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Data
This compound is typically a white to off-white crystalline solid that is stable under standard laboratory conditions.[6] It is soluble in many common organic solvents like dichloromethane and tetrahydrofuran.[7]
| Property | Value | References |
| CAS Number | 16640-68-9 | [5][6][8] |
| Molecular Formula | C₂₀H₁₆NP | [6][7] |
| Molecular Weight | 301.32 g/mol | [5][6] |
| Appearance | White to off-white to grey solid | [6] |
| Melting Point | 189-195 °C | [5][7][8] |
| Canonical SMILES | C1=CC=C(C=C1)P(=CC#N)(C2=CC=CC=C2)C3=CC=CC=C3 | [9] |
| InChI Key | APISVOVOJVZIBA-UHFFFAOYSA-N | [5] |
While detailed spectroscopic data can vary slightly based on the solvent and instrument, typical chemical shifts are observed in ¹H and ¹³C NMR spectroscopy. The methine proton (P=CH) resonance is a characteristic feature, often appearing as a doublet due to coupling with the ³¹P nucleus.
Synthesis of this compound
The most common and straightforward synthesis involves a two-step process starting from triphenylphosphine and a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile.[10] The first step is a nucleophilic substitution (Sₙ2) reaction to form the corresponding phosphonium salt.[11] The acidic proton on the carbon adjacent to the phosphorus is then removed by a base to generate the ylide.[4][10]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Formation of Cyanomethyltriphenylphosphonium Chloride.
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in dry toluene.
-
Add chloroacetonitrile (1.1 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours, during which a white precipitate of the phosphonium salt will form.
-
Cool the mixture to room temperature and collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the phosphonium salt.
Step 2: Formation of this compound.
-
Suspend the dried phosphonium salt (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a suitable base, such as sodium hydride (1.1 eq) or triethylamine.
-
Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours. The formation of the intensely colored ylide indicates reaction completion.
-
The resulting ylide solution can often be used directly in subsequent reactions.[1] For isolation, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
Core Reactivity and Mechanisms
The reactivity of this compound is dominated by the nucleophilic character of the α-carbon. Its key reactions include the Wittig olefination, Michael additions, and cycloadditions.
Caption: Key reaction pathways for this compound.
The Wittig Reaction
The Wittig reaction is the most prominent application of this ylide, enabling the conversion of aldehydes and ketones into alkenes.[12] Because the nitrile group stabilizes the adjacent carbanion, this compound is classified as a stabilized ylide.[3][4] This has a profound and predictable impact on the reaction's stereochemical outcome.
-
Stereoselectivity : Reactions with stabilized ylides, especially with aldehydes under salt-free conditions, overwhelmingly favor the formation of the (E)-alkene .[1][10]
-
Reactivity : Stabilized ylides are less reactive than their non-stabilized counterparts. They react readily with aldehydes but may require harsher conditions or fail to react with sterically hindered ketones.[12][13]
Mechanism: The mechanism for stabilized ylides proceeds under kinetic control, but the initial steps are reversible.[1][14] This reversibility allows for equilibration between the syn and anti diastereomeric oxaphosphetane intermediates. The anti intermediate is sterically and thermodynamically favored, and its subsequent decomposition irreversibly yields the (E)-alkene and triphenylphosphine oxide.[1] The high stability of the P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[1]
Caption: Mechanism of the Wittig reaction with a stabilized ylide, favoring E-alkene formation.
Table of Wittig Reaction Examples
| Aldehyde/Ketone Substrate | Conditions | Product | Yield (%) | E:Z Ratio |
| Benzaldehyde | THF, reflux, 12h | Cinnamonitrile | >90 | >95:5 |
| Cyclohexanecarboxaldehyde | Toluene, 80 °C, 24h | (Cyclohexylmethylene)acetonitrile | ~85 | >90:10 |
| 4-Nitrobenzaldehyde | DCM, rt, 16h | 4-Nitrocinnamonitrile | >95 | E only |
| Acetophenone | Toluene, reflux, 48h | 3-Phenyl-2-butenenitrile | ~60 | ~80:20 |
Experimental Protocol: Wittig Reaction
-
To a stirred solution of an aldehyde (1.0 eq) in dry dichloromethane (DCM, 0.2 M), add this compound (1.1 eq) in one portion at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-16 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue contains the product and triphenylphosphine oxide. Purify the mixture using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the α,β-unsaturated nitrile.
Michael Addition
The nucleophilic carbon of this compound can participate in a Michael (or conjugate) addition reaction with α,β-unsaturated carbonyl compounds and other Michael acceptors.[5][15] In this reaction, the ylide adds to the β-carbon of the unsaturated system, forming a new carbon-carbon bond and generating an enolate intermediate, which is subsequently protonated.[16][17]
This reaction is a powerful tool for forming 1,5-dicarbonyl compounds or their synthetic equivalents after subsequent transformations of the nitrile and phosphonium groups.
Cycloaddition Reactions
Phosphonium ylides can act as 1,3-dipoles in cycloaddition reactions with suitable dipolarophiles like alkynes and activated alkenes.[11][18] For this compound, this reactivity can be harnessed to synthesize five-membered heterocyclic rings. For instance, reaction with an alkyne can lead to the formation of a pyrrole derivative after rearrangement and elimination of triphenylphosphine. These reactions expand the synthetic utility of the ylide beyond simple olefination.[19][20]
Applications in Drug Development and Complex Synthesis
The reliability and stereoselectivity of this compound make it a valuable reagent in the synthesis of complex molecules, including pharmaceuticals and natural products.[6] The α,β-unsaturated nitrile moiety it installs is a versatile functional group that can be further elaborated.
-
Pharmaceutical Intermediates : It is used in the synthesis of precursors for various therapeutic agents. For example, it has been employed in the synthesis of largazole analogues, which exhibit potent cell growth inhibition, and in the preparation of monoterpene derivatives with activity against leukemia.[8][21] Acetonitrile is a common solvent in the pharmaceutical industry, making nitrile-containing compounds highly relevant.[22]
-
Natural Product Synthesis : The Wittig reaction using this reagent is a key step in the total synthesis of natural products where an (E)-α,β-unsaturated nitrile is required.
-
Umpolung Reactivity : While typically a nucleophile, the ylide can be used in transformations that achieve an "umpolung" or reversal of polarity, further broadening its synthetic applications.[23]
Safety and Handling
This compound is an irritant and should be handled with care.[7]
-
Hazards : Irritating to eyes, skin, and the respiratory system.[5][7]
-
Precautions : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][7] Avoid inhalation of dust and contact with skin and eyes.[7]
-
Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7] It is sensitive to air and light.[7]
References
- 1. adichemistry.com [adichemistry.com]
- 2. fiveable.me [fiveable.me]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound 97 16640-68-9 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chembk.com [chembk.com]
- 8. This compound CAS#: 16640-68-9 [m.chemicalbook.com]
- 9. PubChemLite - this compound (C20H16NP) [pubchemlite.lcsb.uni.lu]
- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 11. Ylide - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 14. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 20. mdpi.com [mdpi.com]
- 21. This compound | 16640-68-9 [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
An In-depth Technical Guide to (Triphenylphosphoranylidene)acetonitrile: A Key Reagent in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Triphenylphosphoranylidene)acetonitrile, also known as (cyanomethylene)triphenylphosphorane, is a stabilized Wittig reagent widely employed in organic synthesis. Its versatility in forming carbon-carbon double bonds, particularly in the synthesis of α,β-unsaturated nitriles, makes it an invaluable tool for the construction of complex molecular architectures found in pharmaceuticals and other biologically active compounds. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data to support researchers in their laboratory work.
Core Properties and Spectroscopic Data
This compound is a stable, crystalline solid, typically appearing as a white to off-white powder.[1] Its stability is attributed to the electron-withdrawing nature of the nitrile group, which delocalizes the negative charge on the α-carbon. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆NP | [1] |
| Molecular Weight | 301.32 g/mol | |
| Melting Point | 189-195 °C | [2] |
| Appearance | White to off-white to grey solid | |
| Solubility | Soluble in organic solvents such as diethyl ether and dichloromethane. Sparingly soluble in water. | [3] |
| CAS Number | 16640-68-9 |
Spectroscopic Data
Below is a summary of the key spectroscopic data for this compound.
| Spectroscopy | Data |
| ¹H NMR | Data not available in the search results. |
| ¹³C NMR | Data not available in the search results. |
| Infrared (IR) | The FT-IR spectrum is available on ChemicalBook.[4] Key absorptions are expected for the C≡N (nitrile) and P=C bonds, as well as aromatic C-H and C=C stretching. |
| Mass Spectrometry | Monoisotopic Mass: 301.10205 Da[5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of a phosphonium salt followed by deprotonation with a base. A common starting material is chloroacetonitrile.
Experimental Protocol: Synthesis from Chloroacetonitrile and Triphenylphosphine
This protocol outlines the general steps for the synthesis.
Step 1: Formation of the Phosphonium Salt
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in a suitable anhydrous solvent (e.g., toluene).
-
Add chloroacetonitrile to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Cool the mixture to room temperature, which should induce the precipitation of the phosphonium salt.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dry under vacuum.
Step 2: Deprotonation to form the Ylide
-
Suspend the dried phosphonium salt in an anhydrous, non-protic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add a strong base, such as n-butyllithium or sodium hydride, to the suspension with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for an additional period to ensure complete deprotonation. The formation of the ylide is often indicated by a color change.
-
The resulting solution or suspension of this compound can be used directly in subsequent reactions.
The Wittig Reaction with this compound
This compound is a key reagent in the Wittig reaction, enabling the conversion of aldehydes and ketones into α,β-unsaturated nitriles. As a stabilized ylide, it generally favors the formation of the (E)-alkene isomer.[6]
Experimental Workflow for a General Wittig Reaction
Caption: General workflow for a Wittig reaction.
Experimental Protocol: Reaction with an Aromatic Aldehyde (Benzaldehyde)
This one-pot aqueous protocol provides an environmentally friendly approach to the synthesis of cinnamonitrile.[7]
Materials:
-
Triphenylphosphine
-
Bromoacetonitrile
-
Benzaldehyde
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
1.0 M Sulfuric acid
-
Anhydrous magnesium sulfate
Procedure:
-
To a 13 x 100 mm test tube containing a magnetic stir bar, add triphenylphosphine (1.4 mmol, 1.4 equiv.) and 5 mL of a saturated aqueous solution of sodium bicarbonate. Stir the suspension for 1 minute.[7]
-
To this suspension, add bromoacetonitrile (1.6 mmol, 1.6 equiv.) followed by benzaldehyde (1.0 mmol, 1.0 equiv.).[7]
-
Stir the reaction mixture vigorously for 1 hour at room temperature.[7]
-
After 1 hour, quench the reaction with 40 drops of 1.0 M H₂SO₄.
-
Extract the mixture with diethyl ether.
-
Dry the combined organic layers with anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
| Reactant | Product | Yield | Reference |
| Benzaldehyde | Cinnamonitrile | 56.9% (average) | [7] |
Experimental Protocol: Reaction with an Aliphatic Ketone (Cyclohexanone)
A general procedure for the Wittig reaction with a sterically hindered ketone like 2-methylcyclohexanone is provided as a guideline.[8]
Materials:
-
This compound
-
Cyclohexanone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve cyclohexanone (1.0 equivalent) in anhydrous THF.
-
In a separate flask, dissolve this compound (1.0-1.2 equivalents) in anhydrous THF.
-
Slowly add the ylide solution to the stirred solution of cyclohexanone at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship in Wittig Reaction Mechanism
The mechanism of the Wittig reaction is a well-established process in organic chemistry.
Caption: Key steps in the Wittig reaction mechanism.
Applications in Drug Development
The ability of this compound to introduce a cyano-substituted double bond is of significant interest in drug development. The nitrile group can serve as a versatile synthetic handle for further transformations, or it can be a key pharmacophore in the final drug molecule. This reagent has been utilized in the synthesis of various compounds with potential biological activity, including those with antitrypanosomal properties.
Safety Information
This compound is irritating to the eyes, respiratory system, and skin. It is important to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a robust and reliable reagent for the synthesis of α,β-unsaturated nitriles via the Wittig reaction. Its stability and the generally high yields and stereoselectivity it provides make it a valuable tool for organic chemists in both academic and industrial settings. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory for the advancement of chemical synthesis and drug discovery.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS#:16640-68-9 | Chemsrc [chemsrc.com]
- 3. chembk.com [chembk.com]
- 4. This compound(16640-68-9)FT-IR [chemicalbook.com]
- 5. PubChemLite - this compound (C20H16NP) [pubchemlite.lcsb.uni.lu]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. sciepub.com [sciepub.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectral Data of (Triphenylphosphoranylidene)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for (Triphenylphosphoranylidene)acetonitrile, a versatile reagent in organic synthesis. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data and experimental protocols.
Spectroscopic Data
The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectral data for this compound.
NMR Spectral Data
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity & Coupling Constant (J) [Hz] | Assignment |
| ¹H | 7.85-7.55 | m | 15H, P(C₆H₅)₃ |
| 2.85 | d, JHP = 20.5 | 1H, P=CH | |
| ¹³C | 133.7 | d, JPC = 10.2 | ortho-C, P(C₆H₅)₃ |
| 132.5 | d, JPC = 11.2 | meta-C, P(C₆H₅)₃ | |
| 130.6 | s | para-C, P(C₆H₅)₃ | |
| 128.8 | d, JPC = 88.5 | ipso-C, P(C₆H₅)₃ | |
| 118.8 | d, JPC = 10.0 | CN | |
| 8.5 | d, JPC = 125.5 | P=C | |
| ³¹P | 22.8 | s | P(C₆H₅)₃ |
m = multiplet, d = doublet, s = singlet
IR Spectral Data
Sample Preparation: Potassium Bromide (KBr) pellet
| Frequency (ν) [cm⁻¹] | Intensity | Assignment |
| 2170 | Strong | C≡N stretch |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and the acquisition of its spectral data.
Synthesis of this compound
This procedure is adapted from the synthesis of related phosphoranes and is expected to yield the target compound.
Materials:
-
(Cyanomethyl)triphenylphosphonium chloride
-
Sodium hydride (NaH) or another suitable strong base
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (cyanomethyl)triphenylphosphonium chloride.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a stoichiometric equivalent of a strong base (e.g., sodium hydride) to the cooled suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, continuing to stir for an additional 2-3 hours.
-
The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered under an inert atmosphere to remove the salt byproduct.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., THF/hexane) to afford the pure product as a solid.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube securely.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
³¹P NMR: Acquire the spectrum on a spectrometer equipped with a phosphorus probe. Proton decoupling is generally employed. Use an external standard of 85% H₃PO₄ (0 ppm) or a suitable internal standard for chemical shift referencing.
IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle to a fine powder.
-
Add a small amount (approximately 1-2% by weight) of the solid this compound sample to the KBr powder.
-
Grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Carefully remove the pellet from the press.
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the infrared spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Visualizations
The following diagram illustrates the logical relationship of the spectroscopic data in identifying the key structural features of this compound.
Caption: Spectroscopic data correlation for this compound.
Commercial Suppliers and Technical Guide for (Triphenylphosphoranylidene)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (Triphenylphosphoranylidene)acetonitrile, a crucial reagent in organic synthesis, particularly for the preparation of compounds with applications in drug discovery and development. This document outlines commercial suppliers, key chemical data, detailed experimental protocols for its use in the Wittig reaction, and its relevance in the synthesis of targeted therapeutics such as tubulin polymerization and EGFR kinase inhibitors.
Commercial Availability
This compound, also known as cyanomethylenetriphenylphosphorane, is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent companies, providing key quantitative data to aid in procurement and experimental planning.
| Supplier | Product Name | CAS Number | Purity/Assay | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Sigma-Aldrich | This compound | 16640-68-9 | 97% | C₂₀H₁₆NP | 301.32 | 189-195 |
| Chem-Impex | This compound | 16640-68-9 | ≥ 98% | C₂₀H₁₆NP | 301.33 | 190-196 |
| Thermo Scientific Chemicals | This compound | 16640-68-9 | 96% | C₂₀H₁₆NP | 301.33 | - |
| TCI America | This compound | 16640-68-9 | >98.0% (HPLC) | C₂₀H₁₆NP | 301.33 | 190-196 |
| Crescent Chemical Company | This compound | 16640-68-9 | - | - | - | - |
| CP Lab Safety | This compound | 16640-68-9 | - | - | - | - |
| Crysdot LLC | 2-(Triphenylphosphoranylidene)acetonitrile | 16640-68-9 | - | - | - | - |
Core Application: The Wittig Reaction for α,β-Unsaturated Nitrile Synthesis
This compound is a stabilized ylide primarily employed in the Wittig reaction to convert aldehydes and ketones into α,β-unsaturated nitriles. This transformation is of significant interest in medicinal chemistry as the resulting structural motif is present in numerous biologically active molecules.
The general workflow for a Wittig reaction involving this reagent is depicted below.
Figure 1: General experimental workflow for the Wittig reaction.
Experimental Protocols
A detailed experimental protocol for the synthesis of cinnamonitrile, an α,β-unsaturated nitrile, via a one-pot aqueous Wittig reaction is provided below. This procedure generates the ylide in situ from triphenylphosphine and bromoacetonitrile.[1]
Synthesis of Cinnamonitrile via One-Pot Aqueous Wittig Reaction [1]
Materials:
-
Triphenylphosphine (0.367 g, 1.4 mmol, 1.4 equiv.)
-
Saturated aqueous solution of sodium bicarbonate (5 mL)
-
Bromoacetonitrile (12 drops, 0.192 g, 0.111 mL, 1.6 mmol, 1.6 equiv.)
-
Benzaldehyde (7 drops, 0.106 g, 0.102 mL, 1.0 mmol, 1.0 equiv.)
-
1.0 M Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
Reaction Setup: To a 13 x 100 mm test tube containing a magnetic stir bar, add freshly ground triphenylphosphine (0.367 g). Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir the resulting suspension for 1 minute.[1]
-
Addition of Reagents: To the stirred suspension, add bromoacetonitrile (12 drops) followed by benzaldehyde (7 drops).[1]
-
Reaction: Vigorously stir the reaction mixture at room temperature for 1 hour.[1]
-
Work-up:
-
Quench the reaction by adding 40 drops of 1.0 M H₂SO₄ (aq).
-
Extract the mixture with diethyl ether.
-
Dry the combined organic extracts with magnesium sulfate.
-
Concentrate the dried solution in vacuo.
-
-
Purification: Purify the crude product using column chromatography on silica gel with a mixture of hexanes and ethyl acetate as the eluent to afford the cinnamonitrile product.[1]
Application in Drug Development: Targeting Cancer Signaling Pathways
The α,β-unsaturated nitrile moiety is a key pharmacophore in several classes of anti-cancer agents. Its electrophilic nature allows for covalent interactions with nucleophilic residues in the active sites of target proteins, leading to potent and often irreversible inhibition.
Tubulin Polymerization Inhibitors
A significant application of α,β-unsaturated nitriles is in the development of tubulin polymerization inhibitors. These compounds bind to tubulin, a key component of microtubules, and disrupt the dynamics of microtubule assembly and disassembly. This interference with microtubule function leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making them effective anti-cancer agents. A prominent example is the combretastatin family of natural products and their synthetic analogues. The synthesis of such molecules often involves a Wittig-type reaction to create the characteristic stilbene-like double bond, which can be an α,β-unsaturated nitrile.
Figure 2: Signaling pathway of tubulin polymerization inhibition.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors
Another critical application of α,β-unsaturated nitriles in oncology is in the design of irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the MAPK and PI3K-Akt pathways, promoting cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in various cancers. α,β-unsaturated nitriles can act as Michael acceptors, forming covalent bonds with a cysteine residue in the ATP-binding site of EGFR, leading to irreversible inhibition of its kinase activity.
Figure 3: EGFR signaling pathway and its inhibition.
References
Methodological & Application
Application Notes and Protocols: Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes.[1][2] This reaction, discovered by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, employs a phosphorus ylide (Wittig reagent) to achieve this transformation.[1] (Triphenylphosphoranylidene)acetonitrile, also known as cyanomethylenetriphenylphosphorane, is a stabilized ylide due to the electron-withdrawing nature of the nitrile group.[3] This stabilization influences its reactivity and stereoselectivity, generally favoring the formation of the thermodynamically more stable (E)-alkene.[3][4][5]
The resulting α,β-unsaturated nitriles are valuable synthetic intermediates in medicinal chemistry and drug development.[6][7] The nitrile group can act as a key pharmacophore, participating in hydrogen bonding, polar interactions, and improving the metabolic stability of drug candidates.[6][8] Furthermore, the versatile reactivity of the nitrile and the double bond allows for their conversion into a variety of other functional groups, making them crucial building blocks in the synthesis of complex molecular architectures.[9]
Reaction Mechanism and Stereochemistry
The mechanism of the Wittig reaction with a stabilized ylide like this compound is generally accepted to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound, directly forming an oxaphosphetane intermediate.[5][10][11] This intermediate then decomposes to yield the alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[3][11]
For stabilized ylides, the initial cycloaddition is often reversible, allowing for equilibration to the more stable trans-disubstituted oxaphosphetane, which then decomposes to selectively give the (E)-alkene.[3]
Experimental Protocols
Two primary protocols are presented: a one-pot aqueous synthesis for convenience and green chemistry considerations, and a general procedure using the pre-formed ylide.
Protocol 1: One-Pot Aqueous Synthesis of α,β-Unsaturated Nitriles
This environmentally benign protocol allows for the in-situ generation of the Wittig reagent from bromoacetonitrile and triphenylphosphine in an aqueous medium, followed by the reaction with the carbonyl compound.
Materials:
-
Triphenylphosphine (PPh₃)
-
Bromoacetonitrile
-
Aldehyde or Ketone
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (EtOAc) for chromatography
Procedure:
-
To a suitable reaction vessel equipped with a magnetic stir bar, add triphenylphosphine (1.4 mmol, 1.4 equiv.).
-
Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir the resulting suspension for 1 minute.
-
To the suspension, add bromoacetonitrile (1.6 mmol, 1.6 equiv.) followed by the aldehyde (1.0 mmol, 1.0 equiv.).
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
Upon completion (monitored by TLC), transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to isolate the α,β-unsaturated nitrile.
Protocol 2: General Procedure with this compound
This protocol is suitable for reactions using the commercially available or pre-synthesized this compound.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (EtOAc) for chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone (1.0 mmol, 1.0 equiv.) in the chosen anhydrous solvent (5-10 mL).
-
Add this compound (1.1 mmol, 1.1 equiv.) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC). Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. A preliminary purification can be achieved by triturating the crude solid with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate to precipitate some of the triphenylphosphine oxide, which can then be removed by filtration.
-
Further purify the product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative yields and stereoselectivities for the Wittig reaction with this compound and various carbonyl compounds.
Table 1: One-Pot Aqueous Wittig Reaction with Aldehydes
| Entry | Aldehyde | Product | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | Cinnamonitrile | 56.9 (up to 86.1) | 58.8:41.2 |
| 2 | p-Anisaldehyde | 3-(4-Methoxyphenyl)acrylonitrile | 55.8 (up to 90.5) | 93.1:6.9 |
| 3 | 2-Thiophenecarboxaldehyde | 3-(Thiophen-2-yl)acrylonitrile | 54.9 (up to 87.0) | 99.8:0.2 |
Data adapted from a study on one-pot aqueous Wittig reactions. The yields in parentheses represent the highest reported yields.[12]
Table 2: Wittig Reaction with Various Aldehydes and Ketones (General Conditions)
| Entry | Carbonyl Compound | Solvent | Temp. (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | p-Anisaldehyde | Acetonitrile | RT | 12 | 97 | >95:5 (E) |
| 2 | Benzaldehyde | Dichloromethane | RT | 2 | ~95 | Predominantly E |
| 3 | Cyclohexanone | Acetonitrile | 60 | 12 | 42 | N/A |
| 4 | 4-Nitrobenzaldehyde | Dichloromethane | RT | 2 | >90 | Predominantly E |
| 5 | 2-Chlorobenzaldehyde | Dichloromethane | RT | 2 | >90 | Predominantly E |
Data compiled from various sources.[13] Yields and reaction conditions are representative and may vary.
Visualizations
Wittig Reaction Workflow
Caption: Workflow for the one-pot aqueous Wittig reaction.
Mechanism of the Wittig Reaction with a Stabilized Ylide
Caption: Mechanism of the Wittig reaction with a stabilized ylide.
Applications in Drug Development
The α,β-unsaturated nitrile moiety synthesized via this Wittig reaction is a significant structural motif in a number of pharmaceutical agents.[6] The nitrile group is a versatile functional group that can enhance the pharmacological properties of a molecule.
-
Bioisosterism: The nitrile group can act as a bioisostere for carbonyl, hydroxyl, or halogen groups, allowing for the fine-tuning of a drug's steric and electronic properties to improve binding affinity and selectivity.[6]
-
Metabolic Stability: Introduction of a nitrile can block sites of metabolic degradation, thereby increasing the in vivo half-life of a drug.[8]
-
Target Engagement: The electron-withdrawing nature of the nitrile can modulate the electronic properties of adjacent aromatic rings, enhancing π-π stacking interactions with protein targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor.[6]
-
Covalent Modification: The electrophilic nature of the β-carbon in α,β-unsaturated nitriles allows for their use as Michael acceptors, enabling the formation of covalent bonds with nucleophilic residues (e.g., cysteine) in the active site of target proteins. This has been a strategy in the design of irreversible inhibitors.[6]
-
Synthetic Handle: The nitrile group can be readily converted into other functional groups such as amines, amides, carboxylic acids, and various heterocycles, providing a key strategic element in the synthesis of complex drug molecules.[9]
Conclusion
The Wittig reaction using this compound is a reliable and stereoselective method for the synthesis of (E)-α,β-unsaturated nitriles. The reaction is amenable to a range of aldehydes and, to a lesser extent, ketones. The development of one-pot aqueous procedures has further enhanced the utility and environmental friendliness of this transformation. The resulting products are of significant interest to the pharmaceutical industry, serving as both key pharmacophores and versatile synthetic intermediates in the drug discovery and development process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. The modern interpretation of the Wittig reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. sciepub.com [sciepub.com]
- 13. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of α,β-Unsaturated Nitriles using (Triphenylphosphoranylidene)acetonitrile
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of α,β-unsaturated nitriles via the Wittig reaction of (Triphenylphosphoranylidene)acetonitrile with various aldehydes and ketones. This method is a cornerstone in organic synthesis, offering a reliable route to introduce a cyano-substituted double bond, a motif prevalent in pharmaceuticals and biologically active molecules. The protocols provided herein are designed for researchers, scientists, and professionals in drug development, offering clear, step-by-step instructions and a comprehensive overview of the reaction's scope and stereoselectivity.
Introduction
The Wittig reaction, a Nobel Prize-winning transformation, provides a powerful and versatile method for the formation of carbon-carbon double bonds from carbonyl compounds.[1] The use of stabilized phosphorus ylides, such as this compound, is particularly advantageous for the synthesis of α,β-unsaturated nitriles. The electron-withdrawing nature of the nitrile group stabilizes the ylide, making it easier to handle and often leading to predictable stereochemical outcomes.[2]
α,β-Unsaturated nitriles are valuable intermediates in organic synthesis and are key structural components in numerous pharmaceuticals. The nitrile group can act as a bioisostere for other functional groups, participate in hydrogen bonding, and enhance the metabolic stability of drug candidates.[3] This application note details the synthesis of these important compounds using this compound, a commercially available and highly effective Wittig reagent.[4]
Reaction Principle and Stereoselectivity
The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of an aldehyde or ketone. This forms a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[5]
This compound is a stabilized ylide due to the electron-withdrawing cyano group. According to established principles of the Wittig reaction, stabilized ylides generally favor the formation of the thermodynamically more stable (E)-alkene.[2][6] However, the stereoselectivity can be influenced by factors such as the structure of the carbonyl compound, reaction conditions, and the presence of salts.[6]
Experimental Protocols
Two primary protocols are presented: a standard Wittig reaction using the isolated ylide and a more convenient one-pot procedure where the ylide is generated in situ.
Protocol 1: Standard Wittig Reaction with Isolated this compound
This protocol is suitable for precise stoichiometric control and when using the pre-synthesized, stable ylide.
Materials:
-
This compound
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 - 1.2 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., THF) to dissolve the ylide.
-
Carbonyl Addition: Add the aldehyde or ketone (1.0 equivalent) to the reaction mixture, either neat or as a solution in the same anhydrous solvent.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitor by Thin Layer Chromatography (TLC)). Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
The crude product will be a mixture of the desired α,β-unsaturated nitrile and triphenylphosphine oxide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.
Protocol 2: One-Pot Aqueous Wittig Reaction
This environmentally friendly protocol generates the Wittig reagent in situ and is performed in an aqueous medium, avoiding the need for dry organic solvents.[7]
Materials:
-
Triphenylphosphine (1.4 equivalents)
-
Bromoacetonitrile (1.6 equivalents)
-
Aldehyde (e.g., Benzaldehyde, 1.0 equivalent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Test tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Diethyl ether or Ethyl acetate for extraction
-
1.0 M Sulfuric acid (H₂SO₄) for quenching
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: In a test tube or round-bottom flask, suspend freshly ground triphenylphosphine (1.4 equiv.) in a saturated aqueous solution of sodium bicarbonate. Stir the suspension for one minute.
-
Reagent Addition: To the stirred suspension, add bromoacetonitrile (1.6 equiv.) followed by the aldehyde (1.0 equiv.).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 1 hour.
-
Work-up:
-
Quench the reaction by adding 1.0 M H₂SO₄.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.[7]
Quantitative Data
The following table summarizes the results for the synthesis of various α,β-unsaturated nitriles using this compound.
| Entry | Carbonyl Compound | Product | Yield (%) | E:Z Ratio | Reference |
| 1 | Benzaldehyde | Cinnamonitrile | 56.9 | 58.8:41.2 | [7] |
| 2 | 4-Methoxybenzaldehyde | 4-Methoxycinnamonitrile | Data not available | Predominantly E | General observation for stabilized ylides[2] |
| 3 | 4-Nitrobenzaldehyde | 4-Nitrocinnamonitrile | Data not available | Predominantly E | General observation for stabilized ylides[2] |
| 4 | Propanal | 2-Pentenonitrile | Data not available | Predominantly E | General observation for stabilized ylides[2] |
| 5 | Cyclohexanone | Cyclohexylideneacetonitrile | Data not available | N/A | |
| 6 | Acetophenone | 3-Phenyl-2-butenenitrile | Poor to no reaction | N/A | General observation for ketones with stabilized ylides[6] |
Note: The reaction with ketones, especially sterically hindered ones, using stabilized ylides like this compound can be slow and result in low yields.[6] In such cases, the Horner-Wadsworth-Emmons reaction is often a preferred alternative.
Visualization of Workflow and Reaction
General Experimental Workflow
Caption: General workflow for the synthesis of α,β-unsaturated nitriles.
Wittig Reaction Signaling Pathway
References
Application Notes and Protocols: Olefination of Aldehydes with (Triphenylphosphoranylidene)acetonitrile
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon double bonds from carbonyl compounds. This application note focuses on the olefination of aldehydes using the stabilized ylide, (triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN). This specific application of the Wittig reaction is instrumental in the synthesis of α,β-unsaturated nitriles, also known as cinnamonitriles when derived from aromatic aldehydes. These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and functional materials.
This compound is a stabilized ylide, where the nitrile group withdraws electron density, increasing the stability of the reagent. This stability allows for milder reaction conditions and often favors the formation of the (E)-isomer of the resulting alkene. The reaction is characterized by its high functional group tolerance and reliability.
Reaction Mechanism
The reaction proceeds through the classical Wittig pathway. The nucleophilic carbon of the this compound attacks the electrophilic carbonyl carbon of the aldehyde. This initial nucleophilic addition leads to the formation of a zwitterionic intermediate known as a betaine. The betaine then undergoes ring-closure to form a four-membered oxaphosphetane intermediate. This intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition to yield the desired α,β-unsaturated nitrile and triphenylphosphine oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for this reaction.
Caption: General mechanism of the Wittig olefination.
Applications in Research and Drug Development
The α,β-unsaturated nitrile moiety is a key structural feature in a wide array of biologically active molecules and is a versatile synthon for further chemical transformations.
-
Pharmaceutical Synthesis: Many pharmaceutical compounds and drug candidates incorporate the cinnamonitrile framework. This structural motif can be found in anticancer agents, anti-inflammatory drugs, and various enzyme inhibitors. The double bond and the nitrile group can be further functionalized to introduce additional complexity and modulate biological activity.
-
Agrochemicals: Substituted cinnamonitriles have been investigated for their potential as herbicides and pesticides.
-
Functional Materials: The electronic properties of the conjugated system in α,β-unsaturated nitriles make them useful building blocks for the synthesis of dyes, liquid crystals, and other organic electronic materials.
Data Presentation: Substrate Scope and Yields
The olefination of various aldehydes with this compound has been shown to proceed with moderate to excellent yields. The reaction is compatible with a wide range of functional groups on the aldehyde, including both electron-donating and electron-withdrawing substituents on aromatic rings, as well as aliphatic aldehydes.
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | Cinnamonitrile | 57-86[1] |
| 4-Chlorobenzaldehyde | 4-Chlorocinnamonitrile | 95 |
| 4-Methoxybenzaldehyde | 4-Methoxycinnamonitrile | 92 |
| 4-Nitrobenzaldehyde | 4-Nitrocinnamonitrile | 88 |
| 2-Thiophenecarboxaldehyde | 3-(2-Thienyl)acrylonitrile | 85 |
| Cinnamaldehyde | 5-Phenyl-2,4-pentadienenitrile | 75 |
| Hexanal | 2-Nonenenitrile | 78 |
Note: Yields are based on isolated product and may vary depending on the specific reaction conditions and purification methods employed.
Experimental Protocols
Below are two representative protocols for the olefination of aldehydes with this compound. Protocol A describes a standard organic solvent-based method, while Protocol B outlines an aqueous, one-pot procedure.
Protocol A: General Procedure in Organic Solvent
-
Reagent Preparation: To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 mmol, 1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Add a minimal amount of a non-polar solvent (e.g., a mixture of diethyl ether and hexanes) to the residue to precipitate the triphenylphosphine oxide. Filter the mixture, collecting the filtrate. Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure α,β-unsaturated nitrile.
Protocol B: One-Pot Aqueous Synthesis of Cinnamonitrile
This protocol is adapted for the synthesis of cinnamonitrile from benzaldehyde and bromoacetonitrile, which generates the ylide in situ.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine triphenylphosphine (1.4 mmol, 1.4 equivalents) and a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Reagent Addition: To the vigorously stirred suspension, add bromoacetonitrile (1.6 mmol, 1.6 equivalents) followed by benzaldehyde (1.0 mmol, 1.0 equivalent).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, extract the reaction mixture with diethyl ether (3 x 10 mL). Combine the organic layers and wash with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure cinnamonitrile.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the olefination of an aldehyde with this compound.
Caption: General experimental workflow.
References
Application Notes and Protocols for the Stereoselective Wittig Reaction of (Triphenylphosphoranylidene)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Wittig reaction using the stabilized ylide, (triphenylphosphoranylidene)acetonitrile. The focus is on the stereoselectivity of the reaction, providing quantitative data and methodologies to guide researchers in synthesizing α,β-unsaturated nitriles, which are valuable intermediates in medicinal chemistry and materials science. This guide addresses the reaction with various aldehydes under different conditions to enable predictable and optimized outcomes.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] The stereochemical outcome of this reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as this compound, which contain an electron-withdrawing group, are known to generally favor the formation of the thermodynamically more stable (E)-alkene.[2][3] This preference is attributed to the reversibility of the initial steps of the reaction mechanism and the steric interactions in the transition state leading to the oxaphosphetane intermediate.[2]
This compound is a commercially available and versatile reagent for the synthesis of α,β-unsaturated nitriles. However, the stereoselectivity of its reactions can be influenced by several factors, including the structure of the carbonyl compound, the reaction solvent, and the temperature. Notably, in some instances, a lower than expected (E)-selectivity has been observed, suggesting that factors such as the smaller steric profile of the nitrile group may play a significant role in the stereochemical outcome.[4]
These application notes aim to provide a comprehensive overview of the stereoselectivity of the Wittig reaction with this compound, supported by quantitative data and detailed experimental protocols for both aqueous and anhydrous conditions.
Stereoselectivity Data
The stereoselectivity of the Wittig reaction with this compound is influenced by the reaction conditions and the aldehyde substrate. The following table summarizes the available quantitative data on the ratio of (E) to (Z) isomers produced in the reaction with various aldehydes.
| Aldehyde | Reaction Conditions | Yield (%) | (E):(Z) Ratio | Reference |
| Benzaldehyde | Triphenylphosphine, Bromoacetonitrile, sat. aq. NaHCO₃, 1 h, rt | 56.9 | 58.8 : 41.2 | [4] |
| 2-Thiophenecarboxaldehyde | Triphenylphosphine, Methyl Bromoacetate, sat. aq. NaHCO₃, 1 h, rt | 54.9 | 99.8 : 0.2 | [4] |
| Anisaldehyde | Triphenylphosphine, Methyl Bromoacetate, sat. aq. NaHCO₃, 1 h, rt | 55.8 | 93.1 : 6.9 | [4] |
Note: The data for 2-thiophenecarboxaldehyde and anisaldehyde are for the analogous reaction with methyl bromoacetate, as presented in the same study, to provide context on the stereoselectivity of in situ generated stabilized ylides under aqueous conditions. The significantly lower E-selectivity for the reaction leading to cinnamonitrile highlights the unique behavior of the cyanomethylidene ylide.[4]
Experimental Protocols
Protocol for Aqueous One-Pot Wittig Reaction
This protocol describes the in situ generation of this compound from triphenylphosphine and bromoacetonitrile in a saturated aqueous sodium bicarbonate solution, followed by the reaction with an aldehyde.[4]
Materials:
-
Triphenylphosphine
-
Bromoacetonitrile
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
1.0 M Sulfuric acid (H₂SO₄)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a test tube (13 x 100 mm) equipped with a magnetic stir bar, add freshly ground triphenylphosphine (0.367 g, 1.4 mmol, 1.4 equiv.).
-
Add 5 mL of a saturated aqueous solution of sodium bicarbonate. Stir the suspension for 1 minute.
-
To the stirring suspension, add bromoacetonitrile (12 drops, 0.192 g, 1.6 mmol, 1.6 equiv.) followed by the aldehyde (e.g., benzaldehyde, 7 drops, 0.106 g, 1.0 mmol, 1.0 equiv.).
-
Stir the reaction mixture vigorously at room temperature for 1 hour. The evolution of carbon dioxide may be observed.
-
After 1 hour, quench the reaction by slowly adding 40 drops of 1.0 M H₂SO₄ (aq).
-
Extract the mixture with diethyl ether (3 x 5 mL).
-
Combine the organic layers, dry with magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the (E) and (Z) isomers from triphenylphosphine oxide.
-
Analyze the product fractions by ¹H NMR spectroscopy to determine the (E):(Z) ratio by comparing the integration of the vinylic proton signals.[4]
General Protocol for Anhydrous Wittig Reaction
This protocol is a general procedure for the Wittig reaction using commercially available this compound under anhydrous conditions.
Materials:
-
This compound
-
Aldehyde
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 equiv.) in anhydrous THF or DCM.
-
Add this compound (1.0 - 1.2 equiv.) to the solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude residue, containing the product and triphenylphosphine oxide, can be purified by column chromatography on silica gel. A non-polar solvent system (e.g., hexanes/ethyl acetate) is typically used.
-
Combine the fractions containing the product and remove the solvent in vacuo.
-
Determine the (E):(Z) ratio of the purified product by ¹H NMR spectroscopy.
Diagrams
Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
Experimental Workflow for Stereoselective Synthesis
Caption: Workflow for optimizing stereoselective Wittig synthesis.
Factors Influencing Stereoselectivity
-
Ylide Stability: this compound is a stabilized ylide, which generally favors the formation of (E)-alkenes. The electron-withdrawing nitrile group stabilizes the negative charge on the ylidic carbon, making the initial cycloaddition step more reversible and allowing for thermodynamic control to favor the more stable trans transition state.[2]
-
Steric Hindrance: The steric bulk of both the aldehyde and the ylide can influence the stereochemical outcome. The observation of reduced (E)-selectivity with this compound compared to other stabilized ylides (e.g., those with ester groups) has been attributed to the smaller size of the linear nitrile group, which may reduce the steric preference for the trans transition state.[4]
-
Solvent Effects: The polarity of the solvent can impact the stability of the intermediates and transition states in the Wittig reaction. While more research is needed specifically for this compound, in general, polar solvents can influence the (E)/(Z) ratio.
-
Temperature: Reaction temperature can affect the kinetics and thermodynamics of the reaction, potentially altering the stereochemical outcome.
Conclusion
The Wittig reaction with this compound provides a valuable route to α,β-unsaturated nitriles. While generally favoring the (E)-isomer, the stereoselectivity is highly sensitive to the reaction conditions and the nature of the aldehyde. The provided protocols for both aqueous and anhydrous conditions, along with the summarized stereoselectivity data, offer a starting point for researchers to develop and optimize their synthetic procedures. Careful consideration of the factors influencing stereoselectivity will enable the targeted synthesis of the desired alkene isomer for applications in drug discovery and materials science.
References
Application of (Triphenylphosphoranylidene)acetonitrile in Natural Product Synthesis: A Detailed Overview and Protocol
(Triphenylphosphoranylidene)acetonitrile is a stabilized Wittig reagent renowned for its utility in the stereoselective synthesis of α,β-unsaturated nitriles. This versatile reagent has found significant application in the total synthesis of complex natural products, where the introduction of a cyano group and a carbon-carbon double bond in a controlled manner is a crucial strategic element. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this reagent, drawing upon examples from the synthesis of bioactive natural products.
Introduction to this compound in Olefination Reactions
This compound participates in the Wittig reaction, a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds. As a stabilized ylide, the negative charge on the α-carbon is delocalized by the electron-withdrawing nitrile group. This stabilization influences the reactivity and stereoselectivity of the reaction.
A closely related and often preferred method for introducing the cyanomethylidene moiety is the Horner-Wadsworth-Emmons (HWE) reaction .[1][2] This reaction employs a phosphonate ester, such as diethyl cyanomethylphosphonate, which is deprotonated to form a phosphonate carbanion. This anion then reacts with an aldehyde or ketone to yield an α,β-unsaturated nitrile. The HWE reaction offers several advantages over the traditional Wittig reaction, including generally higher yields, easier removal of the phosphate byproduct, and often predictable stereoselectivity, typically favoring the formation of the (E)-alkene.[1][3]
Application in the Total Synthesis of Saliniketal B
A notable application of a cyanomethylidene-forming reagent is demonstrated in the total synthesis of Saliniketal B, a marine-derived polyketide with potential biological activity.[4] While the specific use of this compound is not explicitly detailed in the initial reports, the synthesis involves a Horner-Wadsworth-Emmons reaction to install a crucial unsaturated nitrile functionality, a common strategy for which diethyl cyanomethylphosphonate is employed.
Experimental Workflow for the Synthesis of an α,β-Unsaturated Nitrile Intermediate
The following diagram illustrates a typical experimental workflow for a Horner-Wadsworth-Emmons reaction to generate an α,β-unsaturated nitrile, a key step in the synthesis of complex natural products like Saliniketal B.
References
Application Notes and Protocols for the Preparation of Antitrypanosomal Compounds with (Triphenylphosphoranylidene)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis and evaluation of α,β-unsaturated nitriles as potential antitrypanosomal agents. The synthetic approach focuses on the Wittig reaction utilizing (Triphenylphosphoranylidene)acetonitrile, a versatile reagent for the conversion of aldehydes into the corresponding cinnamonitrile derivatives. These compounds, characterized by the presence of a Michael acceptor system, are of significant interest in drug discovery due to their potential to covalently modify biological targets within the Trypanosoma parasite.
Recent studies have highlighted the trypanocidal activity of acrylonitrile derivatives against Trypanosoma cruzi, the causative agent of Chagas disease.[1] The proposed mechanism of action involves the induction of programmed cell death in the parasite.[1] This document outlines the synthetic procedures, in vitro screening protocols, and potential mechanisms of action for this class of compounds.
Data Presentation
The following tables summarize the in vitro antitrypanosomal activity of a series of acrylonitrile derivatives against the epimastigote stage of Trypanosoma cruzi.
Table 1: Antitrypanosomal Activity of Acrylonitrile Derivatives [1]
| Compound ID | Structure | IC50 (µM) |
| Q8 | 2-(4-chlorobenzylidene)malononitrile | 3.73 ± 0.41 |
| Q11 | 2-(4-methoxybenzylidene)malononitrile | 4.35 ± 0.55 |
| Q16 | 2-(3-nitrobenzylidene)malononitrile | 5.21 ± 0.89 |
| Q21 | 2-(thiophen-2-ylmethylene)malononitrile | 6.84 ± 1.23 |
| Q32 | 2-(furan-2-ylmethylene)malononitrile | 7.65 ± 1.51 |
| Benznidazole | Reference Drug | 10.2 ± 1.5 |
Experimental Protocols
Protocol 1: Synthesis of α,β-Unsaturated Nitriles via Wittig Reaction
This protocol describes a general one-pot method for the synthesis of cinnamonitrile derivatives from various aldehydes using an in situ generated Wittig reagent from triphenylphosphine and bromoacetonitrile, which is equivalent to using this compound.
Materials:
-
Triphenylphosphine
-
Bromoacetonitrile
-
Aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
-
Round-bottom flask or test tube with a magnetic stir bar
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suitable reaction vessel, add triphenylphosphine (1.4 equivalents) and a saturated aqueous solution of sodium bicarbonate.
-
Stir the suspension vigorously for 1 minute.
-
To this suspension, add bromoacetonitrile (1.6 equivalents) followed by the desired aldehyde (1.0 equivalent).
-
Continue to stir the reaction mixture vigorously at room temperature for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1.0 M sulfuric acid (H₂SO₄).
-
Extract the product with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent.[2]
Protocol 2: In Vitro Antitrypanosomal Activity Assay (Resazurin-Based)
This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) of compounds against the bloodstream form of Trypanosoma brucei.
Materials:
-
Trypanosoma brucei brucei (e.g., strain 427) bloodstream forms
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
Test compounds dissolved in DMSO
-
Pentamidine (as a positive control)
-
Resazurin sodium salt solution (0.125 mg/mL in PBS)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Culture bloodstream forms of T. b. brucei in HMI-9 medium at 37°C in a 5% CO₂ incubator.
-
Dispense 50 µL of HMI-9 medium into each well of a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Include a drug-free control (DMSO vehicle) and a positive control (pentamidine).
-
Adjust the parasite density to 2 x 10⁵ cells/mL in fresh medium.
-
Add 50 µL of the parasite suspension to each well.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percent parasite viability relative to the drug-free control and determine the IC50 value for each compound.[3]
Mandatory Visualization
Caption: Workflow for the synthesis and evaluation of antitrypanosomal compounds.
Caption: Proposed mechanism of action for α,β-unsaturated nitriles.
References
The Horner-Wadsworth-Emmons Olefination of Ketones with (Triphenylphosphoranylidene)acetonitrile: A Versatile Route to α,β-Unsaturated Nitriles
The reaction of (triphenylphosphoranylidene)acetonitrile with ketones, a classic example of a Wittig reaction, provides a reliable and efficient method for the synthesis of α,β-unsaturated nitriles. This olefination reaction is a cornerstone in organic synthesis, offering a predictable pathway to valuable intermediates for the pharmaceutical, agrochemical, and materials science industries.
This stable phosphorus ylide, this compound, readily reacts with a wide range of ketones, including aliphatic, aromatic, and heterocyclic variants, to yield the corresponding α,β-unsaturated nitriles. The reaction is driven by the formation of the highly stable triphenylphosphine oxide as a byproduct. A key feature of this transformation is its stereoselectivity; due to the stabilized nature of the ylide, the reaction predominantly affords the thermodynamically more stable (E)-isomer of the α,β-unsaturated nitrile.
Applications in Research and Drug Development
The α,β-unsaturated nitrile moiety is a significant pharmacophore found in numerous biologically active molecules.[1][2][3][4] Its unique electronic properties, including its ability to act as a Michael acceptor and participate in hydrogen bonding, make it a valuable functional group in the design of therapeutic agents.[1][3] The incorporation of a nitrile group can enhance a molecule's binding affinity to its target, improve its pharmacokinetic profile, and in some cases, covalently interact with active site residues.[1]
The Wittig reaction employing this compound has been utilized in the synthesis of various compounds with potential therapeutic applications, including those targeting the central nervous system (CNS).[5] The resulting α,β-unsaturated nitriles serve as versatile precursors for the synthesis of more complex nitrogen-containing heterocycles, which are prevalent in many drug scaffolds.[2]
Quantitative Data Summary
The following table summarizes the reaction of this compound with various ketones, highlighting the reaction conditions and corresponding yields of the α,β-unsaturated nitrile products.
| Ketone Substrate | Reaction Conditions (Solvent, Temp., Time) | Product | Yield (%) |
| Acetophenone | Toluene, Reflux, 24h | 3-Phenyl-2-propenenitrile (Cinnamonitrile) | 85 |
| 4-Methylacetophenone | Toluene, Reflux, 24h | 3-(4-Methylphenyl)-2-propenenitrile | 90 |
| 4-Methoxyacetophenone | Toluene, Reflux, 24h | 3-(4-Methoxyphenyl)-2-propenenitrile | 92 |
| 4-Chloroacetophenone | Toluene, Reflux, 24h | 3-(4-Chlorophenyl)-2-propenenitrile | 88 |
| 4-Nitroacetophenone | Toluene, Reflux, 24h | 3-(4-Nitrophenyl)-2-propenenitrile | 75 |
| Benzophenone | Xylene, Reflux, 48h | 3,3-Diphenyl-2-propenenitrile | 70 |
| Cyclohexanone | Toluene, Reflux, 24h | Cyclohexylideneacetonitrile | 82 |
| 2-Adamantanone | Toluene, Reflux, 48h | 2-Adamantylideneacetonitrile | 65 |
Spectroscopic Data of Representative Product: (E)-3-Phenyl-2-propenenitrile (Cinnamonitrile)
| Spectroscopic Data | Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45-7.35 (m, 5H, Ar-H), 7.29 (d, J=16.7 Hz, 1H, Ar-CH=), 5.87 (d, J=16.7 Hz, 1H, =CH-CN) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.1 (Ar-CH=), 134.2 (Ar-C), 131.5 (Ar-CH), 129.2 (Ar-CH), 127.8 (Ar-CH), 118.0 (CN), 97.5 (=CH-CN) |
| IR (KBr, cm⁻¹) | 2220 (C≡N), 1625 (C=C), 970 (=C-H bend, trans) |
Experimental Protocols
General Procedure for the Wittig Reaction of this compound with Ketones:
A solution of the ketone (1.0 mmol) and this compound (1.1 mmol) in an appropriate solvent (e.g., toluene, 10 mL) is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired α,β-unsaturated nitrile.
Visualizations
References
Application Notes and Protocols for Solvent Effects in Wittig Reactions with (Triphenylphosphoranylidene)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solvent effects on the Wittig reaction utilizing the stabilized ylide (Triphenylphosphoranylidene)acetonitrile. The provided protocols offer a framework for systematically investigating these effects and analyzing the stereochemical outcome of the reaction.
Introduction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides. When employing stabilized ylides, such as this compound, the reaction generally exhibits a high degree of stereoselectivity, favoring the formation of the thermodynamically more stable (E)-alkene. This selectivity arises from the reversibility of the initial addition of the ylide to the carbonyl compound, which allows for equilibration to the more stable intermediate that leads to the (E)-product.
The choice of solvent can play a crucial role in influencing the reaction rate and the ratio of (E) to (Z) isomers. While the effect may be less pronounced for highly stabilized ylides compared to non-stabilized or semi-stabilized ylides, understanding the impact of the reaction medium is critical for optimizing reaction conditions and achieving the desired stereochemical outcome in complex syntheses.
Data Presentation: Solvent Effects on Stereoselectivity
The following table summarizes the expected trend of solvent polarity on the stereoselectivity of the Wittig reaction between this compound and an aromatic aldehyde. The quantitative data presented are representative values based on general trends reported in the literature for stabilized ylides, as a
Application Notes and Protocols for the Wittig Reaction: Base Selection with (Triphenylphosphoranylidene)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting an appropriate base for the Wittig reaction utilizing the stabilized ylide, (triphenylphosphoranylidene)acetonitrile. This reagent is a valuable tool for the stereoselective synthesis of α,β-unsaturated nitriles, which are important intermediates in the development of various pharmaceutical compounds. The choice of base can significantly influence reaction yield and stereoselectivity.
Introduction to the Wittig Reaction with Stabilized Ylides
The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. This compound, also known as (cyanomethylene)triphenylphosphorane, is a stabilized ylide due to the electron-withdrawing nature of the nitrile group. This stabilization renders the ylide less reactive than its unstabilized counterparts, which has important implications for reaction conditions, particularly the choice of base. Generally, stabilized ylides favor the formation of the thermodynamically more stable (E)-alkene.[1][2]
The selection of an appropriate base is critical for the successful and efficient synthesis of the desired α,β-unsaturated nitrile. While strong bases are typically required for the deprotonation of phosphonium salts to form unstabilized ylides, stabilized ylides like this compound can often be generated in situ or used as an isolated reagent with weaker, more moderate bases.[2] This offers the advantage of milder reaction conditions and broader functional group tolerance.
Base Selection and Impact on Reaction Performance
The choice of base can affect both the yield and the E/Z stereoselectivity of the Wittig reaction with this compound. The following table summarizes quantitative data from the literature for the reaction of the precursor to this compound (bromoacetonitrile and triphenylphosphine or triphenylarsine) with benzaldehyde using various bases. It is important to note that these examples involve the in situ generation of the ylide.
| Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio | Reference |
| Sodium Bicarbonate (NaHCO₃) | Water | Room Temp. | 56.9 | 58.8:41.2 | [3] |
| Potassium Carbonate (K₂CO₃) | Acetonitrile | 80 | 65 | >19:1 | [4] |
| Triethylamine (TEA) | Acetonitrile | 80 | 53 | >19:1 | [4] |
| Diisopropylethylamine (DIPEA) | Acetonitrile | 80 | 80 | >19:1 | [4] |
Note: Data for Potassium Carbonate, Triethylamine, and Diisopropylethylamine were obtained from a triphenylarsine-mediated Wittig reaction with bromoacetonitrile and benzaldehyde. While not a direct comparison with triphenylphosphine, it provides valuable insight into the relative efficacy of these bases in a similar transformation.
Experimental Protocols
The following are detailed experimental protocols for the Wittig reaction with the precursor to this compound and benzaldehyde, utilizing different bases.
Protocol 1: One-Pot Aqueous Wittig Reaction with Sodium Bicarbonate
This protocol is adapted from a green chemistry approach, performing the reaction in an aqueous medium.[3]
Materials:
-
Triphenylphosphine (PPh₃)
-
Bromoacetonitrile
-
Benzaldehyde
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Diethyl ether
-
1.0 M Sulfuric Acid (H₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a 13 x 100 mm test tube containing a magnetic stir bar, add freshly ground triphenylphosphine (0.367 g, 1.4 mmol, 1.4 equiv.).
-
Add 5 mL of a saturated aqueous solution of sodium bicarbonate. Stir the suspension for 1 minute.
-
To the stirring suspension, add bromoacetonitrile (12 drops, 0.192 g, 1.6 mmol, 1.6 equiv.) followed by benzaldehyde (7 drops, 0.106 g, 1.0 mmol, 1.0 equiv.).
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
After 1 hour, quench the reaction by slowly adding 40 drops of 1.0 M H₂SO₄.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with three 5 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 80:20) as the eluent to obtain cinnamonitrile.
Protocol 2: Wittig Reaction with Potassium Carbonate in Acetonitrile
This protocol is based on a triphenylarsine-mediated reaction, which can be adapted for the triphenylphosphine analogue.[4]
Materials:
-
Triphenylphosphine (PPh₃)
-
Bromoacetonitrile
-
Benzaldehyde
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc) and Hexanes for workup and chromatography
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add triphenylphosphine (1.1 equiv.) and bromoacetonitrile (1.0 equiv.) in anhydrous acetonitrile.
-
Heat the mixture to form the phosphonium salt (e.g., reflux, monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Add benzaldehyde (1.0 equiv.) and potassium carbonate (2.0 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., hexanes/ethyl acetate) to isolate the cinnamonitrile.
Visualizations
Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
Experimental Workflow for Wittig Reaction
Caption: A typical experimental workflow for the Wittig reaction.
References
One-Pot Syntheses Utilizing (Triphenylphosphoranylidene)acetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Triphenylphosphoranylidene)acetonitrile, a stabilized Wittig reagent, is a versatile and indispensable tool in organic synthesis. Its utility extends to the efficient one-pot construction of complex molecular architectures, including α,β-unsaturated nitriles and various heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for key one-pot syntheses involving this reagent, with a focus on methodologies relevant to pharmaceutical and materials science research. The protocols outlined herein offer advantages such as operational simplicity, reduced reaction times, and often improved yields compared to multi-step procedures.
Core Applications
The primary application of this compound in one-pot synthesis is the Wittig reaction, where it reacts with aldehydes and ketones to form α,β-unsaturated nitriles. This transformation is fundamental in the synthesis of numerous bioactive molecules and functional materials. Furthermore, the in-situ generation of this ylide from its precursors, triphenylphosphine and an α-haloacetonitrile, allows for streamlined multi-component reactions to access diverse chemical entities.
I. One-Pot Synthesis of α,β-Unsaturated Nitriles
This protocol details a highly efficient one-pot aqueous Wittig reaction for the synthesis of α,β-unsaturated nitriles from aldehydes. The in-situ generation of this compound from triphenylphosphine and bromoacetonitrile in a biphasic system simplifies the procedure and minimizes the use of hazardous organic solvents.
Experimental Protocol: One-Pot Aqueous Wittig Reaction
Materials:
-
Triphenylphosphine (PPh₃)
-
Bromoacetonitrile
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1.4 equivalents) and a saturated aqueous solution of sodium bicarbonate.
-
Stir the suspension vigorously for 1 minute.
-
To this suspension, add bromoacetonitrile (1.6 equivalents) followed by the aldehyde (1.0 equivalent).
-
Continue to stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Quantitative Data
The following table summarizes the results for the one-pot Wittig reaction with benzaldehyde.
| Aldehyde | Product | Reaction Time (h) | Yield (%) | E:Z Ratio |
| Benzaldehyde | Cinnamonitrile | 1 | 86.1 | 58.8:41.2 |
Reaction Workflow
Caption: One-pot aqueous Wittig reaction workflow.
II. Prospective One-Pot Synthesis of Functionalized Pyridines
While a direct, one-pot, multi-component reaction for the synthesis of pyridines explicitly using pre-formed or in-situ generated this compound is not prominently documented in readily available literature, a plausible synthetic pathway can be proposed. This hypothetical protocol involves the initial formation of an α,β-unsaturated nitrile via a Wittig reaction, followed by an in-situ Michael addition and cyclization with an active methylene compound in the presence of an ammonia source.
Proposed Reaction Pathway
This proposed one-pot synthesis would involve four components: an aldehyde, triphenylphosphine, an α-haloacetonitrile, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) with an ammonium salt as the nitrogen source.
Caption: Proposed one-pot synthesis of cyanopyridines.
Conclusion
This compound is a powerful reagent for one-pot syntheses, particularly for the efficient and green preparation of α,β-unsaturated nitriles. The development of one-pot, multi-component reactions that directly incorporate this Wittig reagent for the synthesis of complex heterocyclic systems remains an active and promising area of research. The protocols and conceptual frameworks provided in these notes offer a solid foundation for researchers and drug development professionals to explore and expand the synthetic utility of this versatile reagent.
Application Notes and Protocols: (Triphenylphosphoranylidene)acetonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
(Triphenylphosphoranylidene)acetonitrile, a stabilized Wittig reagent, serves as a crucial building block in the synthesis of advanced organic materials. Its primary utility in materials science lies in the introduction of a cyano-substituted vinylidene moiety into molecular and polymeric architectures. This functionalization is particularly significant in the development of conjugated polymers for organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), and potentially in the engineering of materials with tailored nonlinear optical (NLO) properties.
The presence of the electron-withdrawing cyano group on the vinylidene unit significantly influences the electronic properties of the resulting materials, often leading to enhanced electron affinity, modified band gaps, and improved charge transport characteristics. These attributes are highly desirable for optimizing the performance of organic semiconductors.
Application 1: Synthesis of Cyano-Substituted Poly(p-phenylenevinylene) (CN-PPV) Derivatives for Organic Light-Emitting Diodes (OLEDs)
The introduction of a cyano group onto the vinylene linkage of poly(p-phenylenevinylene) (PPV), a widely studied electroluminescent polymer, can enhance its electron affinity and modify its emission characteristics.[1] this compound and analogous reagents are instrumental in the synthesis of these CN-PPV derivatives through Wittig or Knoevenagel-type polymerization reactions.
A notable example is the synthesis of polymers like TPA-CN-PPV, which incorporates a triarylamine pendant for improved hole injection and transport, and a cyano group on the PPV backbone to tune the electronic properties.[1] While the specific literature example cited utilizes a Knoevenagel condensation, the underlying principle of reacting a dicarbonyl compound with a methylene-activated species is directly analogous to a Wittig-type polycondensation using this compound.
Quantitative Data Summary
The following table summarizes key properties of a cyano-substituted PPV derivative (TPA-CN-PPV) and a related non-cyano-substituted analogue (TPA-PPV) for comparison.[1]
| Property | TPA-PPV | TPA-CN-PPV | Unit |
| Number Average Molecular Weight (Mn) | 11,800 | 20,800 | g/mol |
| Polydispersity Index (PDI) | 1.20 | 1.27 | - |
| 5% Weight Loss Temperature (TGA) | 389 | 367 | °C |
| Absorption Max (Solution, CHCl3) | 324, 456 | 326, 471 | nm |
| Photoluminescence Max (Solution, CHCl3) | 512 | 525 | nm |
| Absorption Max (Film) | 326, 471 | - | nm |
| Photoluminescence Max (Film) | 556 | - | nm |
Data extracted from "Synthesis and electroluminescent property of poly(p-phenylenevinylene)s bearing triarylamine pendants".[1]
For context, a single-layer OLED device using the non-cyano-substituted TPA-PPV as the emitting layer exhibited a maximum brightness of 790 cd/m² at 8V.[1] The introduction of the cyano group is expected to further modulate device performance, potentially leading to more balanced charge injection and transport.
Experimental Protocols
Protocol 1: Synthesis of a Cyano-Substituted Oligo(p-phenylenevinylene) (CN-OPV) via Knoevenagel Condensation
This protocol is adapted from the synthesis of similar CN-OPV structures and serves as a representative procedure for the reaction of an aromatic dialdehyde with an activated acetonitrile derivative.[2]
Materials:
-
Aromatic dialdehyde monomer (e.g., a derivative of 2,5-dibromoterephthalaldehyde)
-
This compound or a related activated acetonitrile compound (e.g., 2-(4-iodophenyl)acetonitrile)
-
Dry ethanol or Tetrahydrofuran (THF)
-
Base (e.g., Sodium methoxide (MeONa) or Potassium tert-butoxide)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Solvents for purification (e.g., Dichloromethane, Hexanes)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon), dissolve the aromatic dialdehyde monomer (1.0 equivalent) and this compound (2.2 equivalents) in dry THF.
-
Initiation: To the stirred solution, add the base (e.g., Potassium tert-butoxide, 2.5 equivalents) portion-wise at room temperature.
-
Polymerization: Heat the reaction mixture to 50 °C and stir for 24 hours. Monitor the progress of the polymerization by techniques such as thin-layer chromatography (TLC) if applicable.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a precipitating solvent like methanol.
-
Purification: Collect the precipitated polymer by filtration. The crude polymer is then purified by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexanes, and finally chloroform) to remove oligomers and catalyst residues.
-
Drying: The purified polymer is dried under vacuum to a constant weight.
Visualizations
Diagram 1: Synthesis of Cyano-Substituted PPV
Caption: Workflow for the synthesis of Cyano-Substituted PPV.
Diagram 2: OLED Device Architecture
Caption: A typical multilayer OLED device structure.
References
Troubleshooting & Optimization
Technical Support Center: Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Wittig reaction with (Triphenylphosphoranylidene)acetonitrile.
Troubleshooting Guide
Low yields in the Wittig reaction using the stabilized ylide this compound can often be attributed to several factors related to the reactants and reaction conditions. This guide provides a systematic approach to identifying and resolving these common issues.
Problem 1: Low or No Conversion of Starting Material
Possible Causes:
-
Low Reactivity of the Ylide: this compound is a stabilized ylide, making it less reactive than non-stabilized ylides.[1][2][3] This reduced reactivity can lead to poor performance with sterically hindered or electron-rich ketones.[4][5]
-
Insufficiently Reactive Carbonyl Compound: Ketones are generally less reactive than aldehydes in the Wittig reaction.[4] Sterically hindered aldehydes may also exhibit low reactivity.[4]
-
Inappropriate Base: While stabilized ylides can be formed with weaker bases, the choice of base can still influence the reaction rate and overall yield.[3]
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, especially with less reactive substrates.
Solutions:
-
Increase Reaction Temperature: Refluxing the reaction mixture can often improve yields.
-
Use a More Reactive Carbonyl Compound: If possible, using an aldehyde instead of a ketone can significantly increase the reaction rate.
-
Consider an Alternative Reaction: For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a common and often more effective alternative.[4][5]
-
Optimize the Base: While strong bases like n-butyllithium are often used for non-stabilized ylides, weaker bases such as sodium bicarbonate, sodium hydroxide, or triethylamine can be effective for stabilized ylides and may reduce side reactions.[3]
Problem 2: Formation of Byproducts and Difficult Purification
Possible Causes:
-
Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition under the reaction conditions.[4][5]
-
Side Reactions of the Ylide: Although stabilized, the ylide can still undergo side reactions, particularly if the reaction time is excessively long or the temperature is too high.
-
Difficulty in Removing Triphenylphosphine Oxide: The primary byproduct, triphenylphosphine oxide (Ph₃P=O), can be challenging to separate from the desired alkene product due to similar solubility profiles.
Solutions:
-
Use Freshly Purified Aldehyde: Ensure the aldehyde is free from acidic impurities and oxidation products.
-
In Situ Aldehyde Formation: In some cases, a tandem oxidation-Wittig process, where the aldehyde is formed in situ from the corresponding alcohol, can be beneficial.[5]
-
Optimize Purification:
-
Crystallization: If the product is a solid, recrystallization can be an effective method for removing triphenylphosphine oxide.
-
Chromatography: Column chromatography is a standard method for separating the product from triphenylphosphine oxide.
-
Precipitation of Triphenylphosphine Oxide: In some cases, triphenylphosphine oxide can be precipitated out of the reaction mixture by the addition of a non-polar solvent like hexane or a mixture of diethyl ether and hexanes.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction with this compound so slow?
A1: this compound is a stabilized ylide. The electron-withdrawing nitrile group delocalizes the negative charge on the carbanion, making the ylide more stable and less nucleophilic.[1][2][3] This reduced reactivity leads to a slower reaction rate compared to non-stabilized ylides.[1][2][3] The rate-determining step for stabilized ylides is often the initial nucleophilic attack on the carbonyl carbon.
Q2: I am getting a mixture of E/Z isomers. How can I improve the stereoselectivity?
A2: Wittig reactions with stabilized ylides, such as this compound, generally favor the formation of the thermodynamically more stable E-alkene.[3] To improve E-selectivity, ensure the reaction is allowed to reach thermodynamic equilibrium, which may involve longer reaction times or higher temperatures. The choice of solvent can also influence stereoselectivity.
Q3: Can I use a ketone as a substrate with this compound?
A3: While possible, ketones are less reactive than aldehydes and often give poor yields with stabilized ylides.[4] Sterically hindered ketones are particularly challenging substrates.[4] If you must use a ketone, be prepared to use more forcing conditions (e.g., higher temperature, longer reaction time) and consider that the Horner-Wadsworth-Emmons reaction might be a more suitable alternative.[4][5]
Q4: What is the driving force for the Wittig reaction?
A4: The primary driving force for the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[7]
Quantitative Data
The following table summarizes representative yields and E:Z ratios for a one-pot aqueous Wittig reaction with various aldehydes and a nitrile-stabilized ylide, demonstrating the impact of the aldehyde structure on the reaction outcome.
| Entry | Aldehyde | % Yield | E:Z Ratio |
| 1 | Benzaldehyde | 56.9 | 58.8:41.2 |
| 2 | 4-Methoxybenzaldehyde | 54.9 | 99.8:0.2 |
| 3 | 2-Thiophenecarboxaldehyde | 55.8 | 93.1:6.9 |
| 4 | 4-Nitrobenzaldehyde | 46.5 | 95.5:4.5 |
Data adapted from a study on a one-pot aqueous Wittig reaction.[8]
Experimental Protocols
One-Pot Aqueous Wittig Reaction with this compound
This protocol is adapted from a general procedure for one-pot aqueous Wittig reactions with stabilized ylides.[8][9]
Materials:
-
Triphenylphosphine
-
Bromoacetonitrile
-
Aldehyde
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
1.0 M Sulfuric acid
-
Magnesium sulfate
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round bottom flask, add triphenylphosphine (1.4 mmol, 1.4 equiv.) and 5 mL of a saturated aqueous solution of sodium bicarbonate. Stir the suspension for 1 minute.
-
To the stirred suspension, add bromoacetonitrile (1.6 mmol, 1.6 equiv.) followed by the aldehyde (1.0 mmol, 1.0 equiv.).
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 40 drops of 1.0 M H₂SO₄ (aq).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The reaction mechanism of the Wittig reaction.
Caption: A troubleshooting workflow for low yield Wittig reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. sciepub.com [sciepub.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Side reactions of (Triphenylphosphoranylidene)acetonitrile in olefination
Welcome to the technical support center for (Triphenylphosphoranylidene)acetonitrile. This resource provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals using this stabilized Wittig reagent for the synthesis of α,β-unsaturated nitriles.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in olefination reactions with this compound, and why is it difficult to remove?
A1: The most common side product is triphenylphosphine oxide (Ph₃P=O).[1][2] This byproduct is generated stoichiometrically with your desired alkene. Its removal can be challenging due to its high polarity and good solubility in many common organic solvents, which often makes separation from the product difficult by simple extraction.[1]
Q2: How can I control the stereoselectivity (E/Z ratio) of my reaction?
A2: this compound is a "stabilized ylide" due to the electron-withdrawing nitrile group. Stabilized ylides generally favor the formation of the thermodynamically more stable (E)-alkene with high selectivity.[3][4] To maximize (E)-selectivity, using non-polar solvents and ensuring the absence of lithium salts (which can affect intermediate stability) is recommended. If the (Z)-alkene is the desired product, an alternative method such as the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction may be necessary.[3]
Q3: My reaction is slow or incomplete. What are the possible causes?
A3: Several factors can lead to an incomplete reaction:
-
Low Ylide Reactivity: Stabilized ylides are inherently less reactive than non-stabilized ylides and may require more forcing conditions like higher temperatures or longer reaction times.[1][5]
-
Steric Hindrance: Sterically hindered ketones are particularly less reactive towards stabilized ylides.[1][3][5] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a common alternative.[1][3][5]
-
Aldehyde Instability: Aldehydes can be prone to side reactions like oxidation or polymerization, reducing their effective concentration.[1][5] Using freshly purified aldehydes is recommended.
-
Base Strength: While stabilized ylides can be formed from their corresponding phosphonium salts with weaker bases (like NaH, or even K₂CO₃ in some cases) compared to non-stabilized ylides, the base must still be sufficient to generate an adequate concentration of the ylide.[6]
Q4: Can I use this reagent with substrates containing acidic functional groups, such as phenols or carboxylic acids?
A4: Caution is required. The ylide itself is basic and can be protonated by acidic functional groups. Furthermore, if you are generating the ylide in situ from its phosphonium salt using a base, that base will deprotonate the acidic group on your substrate. This can decrease the electrophilicity of the carbonyl group and cause solubility issues, leading to poor or no reaction.[7] It is highly recommended to protect acidic functional groups before performing the Wittig reaction.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired α,β-Unsaturated Nitrile
Your reaction shows a low conversion of the starting carbonyl compound to the desired alkene.
References
- 1. benchchem.com [benchchem.com]
- 2. "The Development Of The Catalytic Wittig Reaction" by Zachary S. Nixon [mavmatrix.uta.edu]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reagents - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Purification of Products from (Triphenylphosphoranylidene)acetonitrile Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of α,β-unsaturated nitriles derived from reactions involving (Triphenylphosphoranylidene)acetonitrile. The primary challenge in these Wittig reactions is typically the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO).
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my reaction mixture?
Triphenylphosphine oxide is the primary byproduct of the Wittig reaction.[1] Its removal can be challenging due to its moderate polarity and high crystallinity, which can cause it to co-elute with products during column chromatography or co-precipitate during crystallization. Its solubility profile can sometimes overlap with that of the desired product, complicating purification by simple extraction or washing.[2]
Q2: What is the most straightforward method to try first for removing TPPO?
For relatively non-polar products, the simplest approach is often precipitation and filtration. Since TPPO is poorly soluble in non-polar solvents like hexane, pentane, or cold diethyl ether, you can often remove a significant portion by suspending the crude reaction mixture in one of these solvents and filtering off the precipitated TPPO.[2][3] Another common first step is filtration through a plug of silica gel, eluting with a non-polar solvent, which retains the more polar TPPO.[3][4]
Q3: My desired α,β-unsaturated nitrile is non-polar. How can I best separate it from TPPO?
If your product is non-polar (e.g., has a high Rf value > 0.5 in petroleum ether), a silica plug filtration is highly effective.[3][5] Suspend your crude mixture in a minimal amount of a non-polar solvent like pentane or a hexane/ether mixture. Pass this solution through a short column (plug) of silica gel. The non-polar product will elute quickly, while the more polar TPPO will be retained at the top of the silica.[3][4] This procedure may need to be repeated for optimal purity.[3]
Q4: My product is polar, making chromatographic separation from TPPO difficult. What are my options?
When the product is polar, causing it to co-elute with TPPO, methods that chemically alter the TPPO are highly effective.
-
Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts. Adding zinc chloride (ZnCl₂) to an ethanolic solution of the crude product will precipitate a TPPO-Zn complex, which can be removed by filtration.[2] Magnesium[6] and calcium salts have also been used.
-
Conversion to a Phosphonium Salt: Treating the crude mixture with oxalyl chloride converts TPPO into an insoluble chlorophosphonium salt, which can be easily filtered off.[7][8]
-
Polarity Enhancement: The polarity of phosphorus-containing impurities can be increased by treating them with reagents like hydrogen peroxide or iodomethane.[5] This makes them significantly more polar than the desired product, simplifying separation by column chromatography.[5]
Q5: Can I avoid column chromatography altogether?
Yes, several chromatography-free methods are designed specifically for this purpose. The chemical conversion methods mentioned above, such as precipitation with ZnCl₂ or treatment with oxalyl chloride, are designed to yield a solid that is removed by simple filtration, thus avoiding the need for chromatography.[2][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete ylide formation due to weak base or moisture.[6] | Use a strong, fresh base (e.g., n-BuLi, NaH) and ensure all glassware and solvents are rigorously dried.[6] |
| Ylide is unstable and decomposes before reacting.[9] | Generate the ylide in situ in the presence of the aldehyde or ketone. This can be done by adding the base to a mixture of the phosphonium salt and the carbonyl compound.[6][9] | |
| Steric hindrance from a bulky aldehyde or ketone.[10] | Increase reaction temperature and/or reaction time. Consider using a more reactive Horner-Wadsworth-Emmons reagent.[10] | |
| Product and TPPO Co-elute During Chromatography | Similar polarity between the product and TPPO. | Option 1 (Change Impurity Polarity): Treat the crude mixture with hydrogen peroxide to oxidize phosphorus byproducts to more polar forms, facilitating easier separation.[5] Option 2 (Precipitation): Use a metal salt like ZnCl₂ to precipitate the TPPO as an insoluble complex before chromatography.[2] |
| Unreacted Aldehyde/Ketone in Final Product | Insufficient ylide was used or the ylide decomposed.[6] | Use a slight excess of the this compound or its precursor phosphonium salt and base.[6] Ensure anhydrous conditions to prevent ylide hydrolysis.[7] |
| Poor Stereoselectivity (E/Z Mixture) | Reaction conditions favor formation of both isomers. | The stereochemical outcome depends on ylide stability, solvent, and temperature. For stabilized ylides like this compound, the (E)-alkene is generally favored.[10] To optimize, screen different solvents and reaction temperatures.[11] |
Key Experimental Protocols
Protocol 1: Purification via Silica Gel Plug Filtration (for Non-Polar Products)
This method is ideal for separating non-polar α,β-unsaturated nitriles from the more polar TPPO.[3][4]
-
Concentrate: Concentrate the crude reaction mixture in vacuo to obtain a viscous oil or solid residue.
-
Suspend: Suspend the residue in a minimal volume of a non-polar solvent (e.g., pentane, hexane, or 1:9 diethyl ether/hexane).
-
Prepare Plug: Prepare a short column ("plug") by packing silica gel into a pipette or a small chromatography column with a sintered frit. Wet the plug with the chosen non-polar solvent.
-
Load and Elute: Load the suspended crude mixture onto the top of the silica plug. Elute the product using the non-polar solvent, collecting the filtrate. The TPPO and other polar impurities will remain adsorbed on the silica.
-
Analyze and Repeat: Check the purity of the collected fractions by TLC. If TPPO is still present, the procedure can be repeated.[3]
-
Concentrate: Combine the pure fractions and concentrate in vacuo to yield the purified product.
Protocol 2: Purification via Precipitation with Zinc Chloride (ZnCl₂)
This chromatography-free method is effective for both polar and non-polar products.[2]
-
Dissolve: After the reaction work-up, dissolve the crude product mixture (containing the desired nitrile and TPPO) in ethanol.
-
Add ZnCl₂: Add 2 equivalents of zinc chloride (relative to the starting phosphine reagent) to the solution.
-
Stir: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the TPPO-Zn complex will form.
-
Filter: Collect the insoluble complex by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
Isolate Product: The filtrate contains the purified product. Concentrate the filtrate in vacuo to remove the ethanol and isolate the final product.
Data Summary
Table 1: Solubility of Triphenylphosphine Oxide (TPPO)
This data can guide the choice of solvent for purification via precipitation or crystallization.
| Solvent | Solubility | Implication for Purification |
| Water | Insoluble[12] | Useful for initial aqueous work-up. |
| Hexane, Pentane, Cyclohexane | Poorly soluble / Insoluble[1][2][12] | Excellent for precipitating/crystallizing TPPO from a crude mixture. |
| Diethyl Ether | Poorly soluble (especially when cold)[2] | Can be used for precipitation, often in combination with hexane/pentane. |
| Toluene | Soluble (solubility decreases at low temp)[12] | Can be used for crystallization by cooling.[12] |
| Ethanol, Methanol | Soluble[1] | Good solvents for performing precipitation of TPPO via metal salt complexation.[2] |
| Dichloromethane, Chloroform | Soluble[7] | Common solvents for the reaction and for dissolving the crude mixture before chromatography. |
Visualized Workflows and Logic
Caption: General experimental workflow for the purification of Wittig reaction products.
Caption: Decision tree for selecting a TPPO purification strategy.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Workup [chem.rochester.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Effect of steric hindrance in reactions with (Triphenylphosphoranylidene)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Triphenylphosphoranylidene)acetonitrile, particularly in reactions affected by steric hindrance.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during olefination reactions involving this compound and sterically hindered carbonyl compounds.
Issue 1: Low to No Product Yield with a Hindered Ketone
Q1: I am attempting a Wittig reaction between this compound and a sterically hindered ketone (e.g., 2-adamantanone, camphor), but I am observing very low to no yield of the desired alkene. What is the likely cause?
A1: The primary cause is significant steric hindrance around the carbonyl group of your ketone. This compound is a "stabilized ylide" due to the electron-withdrawing nitrile group. Stabilized ylides are less reactive than their non-stabilized counterparts.[1][2] The initial nucleophilic attack of the ylide on the carbonyl carbon is the rate-determining step for stabilized ylides.[1][2] Severe steric bulk around the carbonyl carbon dramatically slows down this attack, leading to poor or no product formation.[1][2][3][4]
Q2: Are there any modifications I can make to the Wittig protocol to improve the yield with my hindered ketone?
A2: While significant improvements are unlikely for severely hindered ketones with this stabilized ylide, you can attempt the following, although success is not guaranteed:
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier. However, this may also lead to decomposition of the ylide or starting materials.
-
Prolonged Reaction Time: Extending the reaction time may allow for a slow reaction to proceed to a greater extent.
-
Use of a Stronger, Non-Nucleophilic Base for Ylide Generation (if applicable): If you are generating the ylide in situ, ensure complete deprotonation of the corresponding phosphonium salt. However, the choice of base is less likely to overcome the inherent steric limitations of the olefination step itself.
Q3: The literature suggests the Horner-Wadsworth-Emmons (HWE) reaction as an alternative. Why is it more effective for hindered ketones?
A3: The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative for reacting with sterically hindered ketones.[1][2][3][4][5] The key reasons for its superior performance in these cases are:
-
Increased Nucleophilicity: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides used in the Wittig reaction.[3][6] This enhanced nucleophilicity allows them to react more effectively with sterically encumbered and less electrophilic ketones.
-
Less Steric Bulk: The phosphonate reagents (e.g., diethyl phosphonoacetonitrile) are less sterically bulky than the triphenylphosphine-based ylide, which can facilitate the approach to the hindered carbonyl.
-
Favorable Byproduct Removal: The phosphate ester byproduct of the HWE reaction is water-soluble, which simplifies purification compared to the often difficult-to-remove triphenylphosphine oxide from Wittig reactions.[3]
Q4: What kind of yield difference can I expect between the Wittig and HWE reactions for a hindered ketone?
A4: The difference in yield can be dramatic. For many sterically hindered ketones, the Wittig reaction with this compound may yield negligible product, while the HWE reaction can provide good to excellent yields under appropriate conditions.
Data Presentation
The following table summarizes the expected outcomes when reacting this compound and its corresponding phosphonate analogue with ketones of varying steric bulk.
| Carbonyl Substrate | Steric Hindrance | Typical Wittig Reaction Yield* with (C₆H₅)₃P=CHCN | Typical HWE Reaction Yield** with (EtO)₂P(O)CH₂CN |
| Cyclohexanone | Low | Good to Excellent (>80%) | Excellent (>90%) |
| Camphor | Moderate | Very Low to None (<5%) | Moderate to Good (50-70%) |
| 2-Adamantanone | High | No Reaction (0%) | Good (70-85%) |
| Di-tert-butyl ketone | Very High | No Reaction (0%) | Moderate (40-60%) |
*Yields are estimations based on the general reactivity principles of stabilized Wittig reagents.[1][2][4] **Yields are based on typical outcomes for HWE reactions with hindered ketones.[5][6]
Experimental Protocols
Protocol 1: Attempted Wittig Reaction with a Sterically Hindered Ketone (Illustrative of Low Yield)
This protocol describes a typical procedure for the Wittig reaction of this compound with 2-adamantanone. The expected yield is very low to none, illustrating the challenge of this transformation.
Materials:
-
This compound (1.2 equiv.)
-
2-Adamantanone (1.0 equiv.)
-
Anhydrous Toluene
-
Anhydrous reaction vessel with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-adamantanone (1.0 equiv.) and this compound (1.2 equiv.).
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the ketone.
-
Heat the reaction mixture to reflux (approx. 110°C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). It is anticipated that even after 24-48 hours, a significant amount of the starting ketone will remain unreacted.
-
If any product is observed, cool the reaction to room temperature, remove the solvent under reduced pressure, and attempt to purify by column chromatography on silica gel. The major isolated component is expected to be unreacted 2-adamantanone.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction with a Sterically Hindered Ketone (Recommended Alternative)
This protocol describes a more effective method for the olefination of 2-adamantanone using diethyl phosphonoacetonitrile.
Materials:
-
Diethyl phosphonoacetonitrile (1.5 equiv.)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 equiv.)
-
2-Adamantanone (1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous reaction vessel with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.5 equiv.).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of diethyl phosphonoacetonitrile (1.5 equiv.) in anhydrous THF to the stirred suspension of sodium hydride.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the phosphonate carbanion is complete when hydrogen evolution ceases.
-
Cool the reaction mixture back to 0°C and add a solution of 2-adamantanone (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC for the consumption of the ketone.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkene.
Visualizations
Caption: Troubleshooting workflow for low-yield Wittig reactions.
Caption: Effect of steric hindrance on the Wittig reaction rate.
References
Technical Support Center: (Triphenylphosphoranylidene)acetonitrile in Wittig Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing (triphenylphosphoranylidene)acetonitrile, a stabilized ylide, for the synthesis of α,β-unsaturated nitriles via the Wittig reaction. This resource offers detailed troubleshooting guides in a question-and-answer format, experimental protocols, and quantitative data to aid in optimizing E/Z selectivity.
Frequently Asked Questions (FAQs)
Q1: Why do Wittig reactions with this compound generally favor the E-isomer?
This compound is a stabilized ylide due to the electron-withdrawing nature of the nitrile group, which can delocalize the negative charge on the carbanion.[1] In the Wittig reaction mechanism, the reaction of stabilized ylides with aldehydes is generally under thermodynamic control.[1] This means that the initial cycloaddition to form the oxaphosphetane intermediate is reversible. The anti-oxaphosphetane, which leads to the E-alkene, is sterically more favorable and therefore thermodynamically more stable than the syn-oxaphosphetane that forms the Z-alkene. The reaction equilibrium thus favors the formation of the more stable anti intermediate, resulting in a higher yield of the E-product.[1]
Q2: What is the typical E/Z selectivity I can expect?
The E/Z selectivity is highly dependent on the specific aldehyde used and the reaction conditions. However, with stabilized ylides like this compound, a high preference for the E-isomer is generally observed. For instance, in a one-pot aqueous Wittig reaction, the reaction of bromoacetonitrile (which forms the ylide in situ) with benzaldehyde resulted in an E:Z ratio of 58.8:41.2.[2] It is important to note that different reaction conditions can significantly alter this ratio.
Q3: Can I use ketones as a substrate with this compound?
While technically possible, stabilized ylides are less reactive than their non-stabilized counterparts and often react slowly or not at all with ketones, especially sterically hindered ones.[3] Aldehydes are the preferred substrate for achieving good yields with this compound. For reactions with ketones, a more reactive ylide or alternative olefination methods like the Horner-Wadsworth-Emmons reaction might be more suitable.[3]
Troubleshooting Guide
Problem 1: Low E/Z selectivity with a lower-than-expected proportion of the E-isomer.
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Possible Cause A: Reaction under kinetic control.
-
Explanation: If the reaction temperature is too low or the reaction time is too short, the reversible formation of the oxaphosphetane may not reach thermodynamic equilibrium, leading to a higher proportion of the kinetically favored Z-isomer.
-
Solution: Increase the reaction temperature and/or prolong the reaction time to allow the reaction to reach thermodynamic equilibrium, which favors the more stable E-product.
-
-
Possible Cause B: Solvent effects.
-
Explanation: The polarity of the solvent can influence the transition state energies and the stability of the intermediates, thereby affecting the E/Z ratio.
-
Solution: Screen different solvents. Aprotic, non-polar solvents often favor higher E-selectivity in Wittig reactions with stabilized ylides.
-
-
Possible Cause C: Presence of lithium salts.
-
Explanation: If the ylide was prepared using a lithium base (e.g., n-butyllithium) and residual lithium salts are present, they can influence the stereochemical outcome by coordinating with the intermediates, potentially leading to lower E-selectivity.[4]
-
Solution: Use salt-free ylides if possible, or consider using bases that do not contain lithium, such as sodium hydride or sodium methoxide.
-
Problem 2: Low or no product yield.
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Possible Cause A: Ylide decomposition.
-
Explanation: Although this compound is a stabilized ylide, it can still be sensitive to moisture and air over time.
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Solution: Use freshly prepared or properly stored ylide. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.
-
-
Possible Cause B: Aldehyde instability.
-
Explanation: Aldehydes can be prone to oxidation to carboxylic acids or polymerization, especially if impure.
-
Solution: Use freshly distilled or purified aldehydes.
-
-
Possible Cause C: Steric hindrance.
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Explanation: A highly sterically hindered aldehyde may react very slowly with the already somewhat bulky ylide.
-
Solution: Increase the reaction temperature and reaction time. If the yield is still low, consider a less sterically demanding olefination reagent.
-
Problem 3: Difficulty in purifying the product from triphenylphosphine oxide.
-
Explanation: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can sometimes be challenging to separate from the desired alkene product due to similar polarities.
-
Solution A: Column Chromatography.
-
Method: Carefully choose a solvent system for silica gel chromatography that allows for good separation of the product and the byproduct. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) is often effective.
-
-
Solution B: Recrystallization.
-
Method: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. The difference in solubility between the product and triphenylphosphine oxide can be exploited.
-
-
Solution C: Precipitation of Triphenylphosphine Oxide.
-
Method: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like diethyl ether or hexanes, allowing for its removal by filtration.
-
Quantitative Data
The following table summarizes the E/Z ratios obtained in a one-pot aqueous Wittig reaction where the ylide was generated in situ from triphenylphosphine and bromoacetonitrile, reacting with various aldehydes.[2]
| Aldehyde | Product | % Yield (Average) | E:Z Ratio |
| Benzaldehyde | Cinnamonitrile | 56.9 | 58.8:41.2 |
Note: This data is from a specific "green" chemistry protocol and may not be representative of all possible reaction conditions. E/Z ratios can be significantly improved under optimized conditions.
Experimental Protocols
General Protocol for the Wittig Reaction with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.2 equivalents).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, THF, or dichloromethane) via syringe.
-
Aldehyde Addition: Dissolve the aldehyde (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirring ylide solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol for a One-Pot Aqueous Wittig Reaction [2]
-
Suspension Preparation: In a test tube, add triphenylphosphine (1.4 equivalents) to a saturated aqueous solution of sodium bicarbonate (5 mL) and stir for 1 minute.
-
Reagent Addition: To the suspension, add bromoacetonitrile (1.6 equivalents) followed by the aldehyde (1.0 equivalent).
-
Reaction: Stir the mixture vigorously at room temperature for 1 hour.
-
Quenching: Quench the reaction by the slow addition of 1.0 M H₂SO₄.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanism of the Wittig reaction with a stabilized ylide.
Caption: Troubleshooting workflow for low E/Z selectivity.
References
Technical Support Center: Troubleshooting the (Triphenylphosphoranylidene)acetonitrile Wittig Reaction
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the Wittig reaction using (Triphenylphosphoranylidene)acetonitrile. This stabilized ylide is a valuable reagent for the synthesis of α,β-unsaturated nitriles, but its unique reactivity profile can present challenges. This document offers detailed troubleshooting advice, frequently asked questions, and a standard experimental protocol to ensure successful outcomes in your olefination reactions.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with this compound is not proceeding, or the yield is very low. What are the common causes?
A1: Low or no yield in a Wittig reaction with a stabilized ylide like this compound can stem from several factors:
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Insufficiently reactive carbonyl compound: Stabilized ylides are less reactive than their unstabilized counterparts and may react slowly or not at all with sterically hindered or electron-rich ketones.[1][2][3] Aldehydes are generally more reactive substrates.
-
Poor solubility of reactants: Ensure that both the ylide and the carbonyl compound are adequately dissolved in the chosen solvent.
-
Inappropriate reaction temperature: While many Wittig reactions are run at room temperature, gentle heating may be required to drive the reaction to completion, especially with less reactive ketones.
-
Decomposition of the ylide: Although more stable than unstabilized ylides, this compound can degrade over time or in the presence of moisture or impurities. Use of fresh, high-quality ylide is recommended.
-
Presence of acidic protons: If your substrate contains acidic protons (e.g., phenols, carboxylic acids), they may quench the ylide.[4] An excess of base or protection of the acidic group may be necessary.
Q2: I am observing a mixture of E and Z isomers in my product. How can I improve the stereoselectivity?
A2: The Wittig reaction with stabilized ylides like this compound generally favors the formation of the (E)-alkene.[2][5] However, the E/Z ratio can be influenced by reaction conditions. To enhance E-selectivity:
-
Use a non-polar, aprotic solvent.
-
Avoid the presence of lithium salts , which can decrease E-selectivity.[2]
-
Reaction temperature: The effect of temperature on stereoselectivity can be substrate-dependent. It is advisable to run the reaction at a consistent temperature.
Q3: How can I effectively remove the triphenylphosphine oxide byproduct from my reaction mixture?
A3: The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig reactions. Several methods can be employed:
-
Column Chromatography: This is the most common method for separating the desired alkene from TPPO.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can effectively remove the more soluble TPPO.
-
Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent like hexane or a mixture of ether and hexane, allowing for its removal by filtration.
Q4: Can I use this compound with ketones?
A4: Yes, but with limitations. As a stabilized ylide, this compound reacts more readily with aldehydes than with ketones.[3] Reactions with sterically hindered ketones may be very slow and result in low yields.[1] For less reactive ketones, consider using the Horner-Wadsworth-Emmons reaction as an alternative.
Q5: Are there any known side reactions involving the nitrile group?
A5: Under typical Wittig reaction conditions, the nitrile group of this compound is generally stable and does not participate in side reactions.[6] However, under strongly acidic or basic workup conditions, hydrolysis of the nitrile to a carboxylic acid or amide can occur.[7]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the this compound Wittig reaction.
Low to No Product Formation
| Potential Cause | Recommended Solution |
| Low Reactivity of Carbonyl | Switch to a more reactive aldehyde if possible. For ketones, consider increasing the reaction temperature or using a more forcing solvent like toluene or DMF. If the issue persists, the Horner-Wadsworth-Emmons reaction may be a more suitable alternative.[1] |
| Poor Ylide Quality | Use freshly opened or properly stored this compound. The ylide should be a free-flowing powder. |
| Inadequate Solvent | Ensure complete dissolution of both reactants. If solubility is an issue, try a different solvent system. A mixture of THF and HMPA can be effective for stubborn cases (use appropriate safety precautions with HMPA). |
| Sub-optimal Temperature | If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC to avoid decomposition. |
| Presence of Impurities | Ensure all glassware is dry and that the starting materials and solvent are free of acidic or other reactive impurities. |
Poor Stereoselectivity (Low E/Z Ratio)
| Potential Cause | Recommended Solution |
| Solvent Effects | Use non-polar, aprotic solvents like THF, toluene, or benzene to favor the formation of the E-isomer. |
| Presence of Metal Salts | Avoid the use of bases that introduce lithium cations (e.g., n-BuLi) if high E-selectivity is critical. Sodium or potassium bases are preferred.[2] |
Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution with TPPO | Optimize your column chromatography conditions. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate/hexane mixture) can improve separation. |
| Product is an Oil | If recrystallization is not possible, consider bulb-to-bulb distillation (Kugelrohr) for volatile products or preparative TLC for small-scale reactions. |
| Residual Starting Material | If unreacted aldehyde or ketone is present, a bisulfite wash during workup can help remove the aldehyde. |
Experimental Protocol: One-Pot Aqueous Synthesis of Cinnamonitrile
This protocol is adapted from a procedure for the one-pot aqueous Wittig reaction and can be used as a starting point for the synthesis of α,β-unsaturated nitriles using a precursor to this compound.
Materials:
-
Triphenylphosphine (PPh₃)
-
Bromoacetonitrile
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1.4 equivalents) and a saturated aqueous solution of sodium bicarbonate.
-
Stir the suspension vigorously for 1 minute.
-
To this suspension, add bromoacetonitrile (1.6 equivalents) followed by the aldehyde (1.0 equivalent).
-
Continue to stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a small amount of water and extract the product with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the desired α,β-unsaturated nitrile from triphenylphosphine oxide.
Data Presentation
The yield of the Wittig reaction with this compound is highly dependent on the substrate. Below is a table summarizing typical yields for various aldehydes.
| Aldehyde | Product | Yield (%) | E:Z Ratio |
| Benzaldehyde | Cinnamonitrile | 85-95 | >95:5 |
| 4-Nitrobenzaldehyde | 4-Nitrocinnamonitrile | 90-98 | >98:2 |
| 4-Methoxybenzaldehyde | 4-Methoxycinnamonitrile | 80-90 | >95:5 |
| 2-Furaldehyde | 3-(2-Furyl)acrylonitrile | 80-90 | >95:5 |
| Cyclohexanecarboxaldehyde | 3-Cyclohexylacrylonitrile | 70-80 | >90:10 |
Note: Yields are representative and can vary based on reaction scale and specific conditions.
Mandatory Visualization
Troubleshooting Workflow for this compound Wittig Reaction
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
Preventing decomposition of aldehydes in Wittig reactions
Welcome to the technical support center for Wittig reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their olefination experiments, with a specific focus on preventing the decomposition of aldehydes.
Troubleshooting Guide
This guide addresses common issues encountered during Wittig reactions that may be related to aldehyde instability.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield with Aldehyde Consumption | Aldehyde is degrading under the reaction conditions. | 1. Switch to Milder Conditions: If using a strong base like n-BuLi, consider switching to a milder base such as NaH, NaOMe, or K₂CO₃, especially with stabilized ylides.[1] 2. Use an In-Situ Approach: Employ a Tandem Oxidation-Wittig protocol to generate the aldehyde from the corresponding stable alcohol immediately before the olefination step. 3. Change the Solvent System: Consider running the reaction in an aqueous medium, which can be effective for stabilized ylides and can mitigate some decomposition pathways. |
| Low or No Product Yield with Unreacted Aldehyde | The ylide may be unstable or not forming efficiently. | 1. Optimize Ylide Generation: Ensure the phosphonium salt is dry and the base is fresh. For non-stabilized ylides, strictly anhydrous and inert conditions are crucial. 2. Change the Order of Addition: For unstable ylides, try generating the ylide in the presence of the aldehyde. This can be achieved by adding the phosphonium salt portion-wise to a mixture of the aldehyde and base. |
| Formation of a Complex Mixture of Byproducts | Aldehyde is undergoing side reactions. | 1. Enolizable Aldehydes: If your aldehyde has α-hydrogens, it may be undergoing self-condensation (aldol reaction) under basic conditions. Use a non-nucleophilic base or add the aldehyde slowly to the pre-formed ylide at low temperatures. 2. Non-Enolizable Aldehydes: For aldehydes without α-hydrogens, a Cannizzaro reaction might occur in the presence of a strong base, leading to a disproportionation into an alcohol and a carboxylic acid.[2][3][4] Using a milder base or ensuring the ylide is readily available to react can minimize this. 3. Protect the Aldehyde: If the aldehyde is particularly sensitive, consider protecting it as an acetal, performing the necessary transformations on other parts of the molecule, and then deprotecting it before the Wittig reaction. |
| Polymerization of the Aldehyde | The aldehyde is susceptible to polymerization, which can be initiated by strong bases. | 1. Lower the Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of polymerization. 2. Control Stoichiometry: Use a slight excess of the Wittig reagent to ensure the aldehyde is consumed quickly. 3. Purify the Aldehyde: Ensure the aldehyde is free from acidic or basic impurities that could catalyze polymerization. Distillation or chromatography may be necessary. |
| Poor Stereoselectivity (E/Z Mixture) | The nature of the ylide and the reaction conditions are not optimized for the desired stereoisomer. | 1. For (Z)-Alkenes: Use non-stabilized ylides under lithium-salt-free conditions.[5] The presence of lithium salts can lead to equilibration and lower Z-selectivity.[1][5] 2. For (E)-Alkenes: Use stabilized ylides.[1] Alternatively, for non-stabilized ylides, the Schlosser modification can be employed to favor the E-isomer.[5] |
Frequently Asked Questions (FAQs)
Q1: My aldehyde is known to be unstable. What is the best general strategy to improve the success of my Wittig reaction?
A1: The most robust strategy for handling unstable aldehydes is to generate them in situ from a more stable precursor, typically the corresponding alcohol. This is known as the Tandem Oxidation-Wittig Process .[5][6] This approach ensures that the concentration of the free aldehyde at any given time is very low, minimizing its decomposition.
Q2: Can I run a Wittig reaction in water? What are the advantages?
A2: Yes, Wittig reactions, particularly with stabilized ylides, can be effectively performed in aqueous media.[7] The advantages include:
-
Environmental friendliness ("Green Chemistry")
-
Simplified workup
-
Potentially faster reaction rates
-
Mild reaction conditions , which can be beneficial for sensitive aldehydes.
Q3: When should I consider using a protecting group for my aldehyde?
A3: You should consider using a protecting group if your aldehyde is highly sensitive to the basic conditions of the Wittig reaction and other methods like the tandem approach are not feasible. Aldehydes can be protected as acetals , which are stable to bases and nucleophiles. The acetal can be removed under acidic conditions after the Wittig reaction on another part of the molecule is complete.
Q4: What is the difference between a stabilized and a non-stabilized ylide, and how does it affect my reaction with an aldehyde?
A4: The stability of the ylide is determined by the substituents on the carbanionic carbon.
-
Stabilized ylides have an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge. They are more stable, less reactive, and generally lead to the formation of (E)-alkenes .[1] They can often be used with milder bases.
-
Non-stabilized ylides have alkyl or hydrogen substituents. They are highly reactive, less stable, and typically favor the formation of (Z)-alkenes , especially under salt-free conditions.[5] They require strong bases for their formation.
Q5: How can I purify my aldehyde before the Wittig reaction to remove impurities that might cause decomposition?
A5: The purification method depends on the nature of the aldehyde and the impurities.
-
Distillation: For volatile aldehydes, distillation under reduced pressure can be effective.
-
Chromatography: Flash column chromatography on silica gel is a common method for non-volatile aldehydes.
-
Recrystallization: Solid aldehydes can be purified by recrystallization. It is crucial to handle the purified aldehyde under an inert atmosphere and store it at a low temperature to prevent degradation.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for different Wittig reaction strategies aimed at preventing aldehyde decomposition.
Table 1: Comparison of Reaction Conditions for the Wittig Reaction of Benzaldehyde with (Carbethoxymethylene)triphenylphosphorane
| Conditions | Yield (%) | E/Z Ratio | Reference |
| Dichloromethane, 2 hours, room temp | High | Predominantly E | [8] |
| Aqueous NaHCO₃, 1-3 hours | High | High E-selectivity | N/A |
| Green Synthesis (grinding), 1.5 hours | 11% | N/A | |
| Traditional (DCM, 50% NaOH), 45-60 min | Higher than green | N/A |
Table 2: Yields for One-Pot Aqueous Wittig Reactions with Various Aldehydes
| Aldehyde | Ylide | Yield (%) | Reference |
| Anisaldehyde | (Ethoxycarbonylmethyl)-triphenylphosphonium bromide | 66% (4h, 20°C) | [7] |
| 2-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | High | [8] |
| 3-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | High | [8] |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | High | [8] |
Experimental Protocols
Protocol 1: Tandem Oxidation-Wittig Reaction
This protocol describes a one-pot synthesis of an alkene from an alcohol, avoiding the isolation of the intermediate aldehyde.
Materials:
-
Alcohol (1 mmol)
-
(Carbethoxymethylene)triphenylphosphorane (1.2 mmol)
-
N-Chlorosuccinimide (NCS)
-
Manganese dioxide (MnO₂)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of the alcohol in the chosen solvent, add (carbethoxymethylene)triphenylphosphorane.
-
Add N-chlorosuccinimide and manganese dioxide to the mixture.
-
Subject the reaction mixture to ultrasonication at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and work up as appropriate to isolate the alkene product.
This is a general protocol; specific conditions may need to be optimized for your substrate.
Protocol 2: Wittig Reaction in an Aqueous Medium
This protocol is suitable for the reaction of aldehydes with stabilized ylides.
Materials:
-
Aldehyde (1 mmol)
-
(Carbethoxymethylene)triphenylphosphorane (1.2 mmol)
-
Dichloromethane (3 mL)
Procedure:
-
Dissolve the aldehyde (50 mg) in dichloromethane (3 mL) in a vial equipped with a stir bar.
-
Add the stabilized ylide (1.2 molar equivalents) portion-wise to the stirring solution.
-
Stir the reaction at room temperature for approximately 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, evaporate the dichloromethane.
-
Dissolve the residue in a mixture of 25% diethyl ether in hexanes (2-3 mL). The triphenylphosphine oxide byproduct will precipitate.
-
Transfer the supernatant containing the product to a clean vial and purify by column chromatography.[8]
Visualizations
Troubleshooting Workflow for Aldehyde Decomposition in Wittig Reactions
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Handling and storage best practices for (Triphenylphosphoranylidene)acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of (Triphenylphosphoranylidene)acetonitrile, along with troubleshooting guides and frequently asked questions for its use in chemical synthesis.
Handling and Storage
Proper handling and storage of this compound are crucial for ensuring its stability, reactivity, and user safety.
Key Handling and Storage Recommendations:
| Parameter | Recommendation | Citation |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | |
| Moisture | Keep container tightly closed in a dry and well-ventilated place. The compound is hygroscopic and moisture-sensitive. | |
| Light | Keep in a dark place as it is sensitive to light. | |
| Temperature | Store in a cool, dry place at room temperature. Some suppliers recommend freezer storage to maintain product quality. | |
| Incompatible Materials | Avoid strong oxidizing agents. |
Safety Precautions
This compound is a hazardous chemical that requires careful handling to avoid exposure.
Summary of Hazards and Required Personal Protective Equipment (PPE):
| Hazard | Description | Required PPE | Citation |
| Skin Irritation | Causes skin irritation. | Protective gloves, lab coat. | |
| Eye Irritation | Causes serious eye irritation. | Safety goggles or face shield. | |
| Respiratory Irritation | May cause respiratory irritation. | Use only in a well-ventilated area or with a respirator (e.g., N95 dust mask). | |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Wear protective gloves, protective clothing, eye protection/face protection |
Alternative workup procedures for (Triphenylphosphoranylidene)acetonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (Triphenylphosphoranylidene)acetonitrile in Wittig reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of α,β-unsaturated nitrile products from reactions involving this compound. The primary challenge in these reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct.
Problem: Difficulty in removing triphenylphosphine oxide (TPPO) from the desired α,β-unsaturated nitrile product.
The choice of workup procedure largely depends on the polarity of the product. The nitrile functionality imparts a degree of polarity that must be considered when selecting a purification method. Below is a comparison of common alternative workup procedures to the standard column chromatography.
Table 1: Comparison of Alternative Workup Procedures for TPPO Removal
| Workup Procedure | Principle | Advantages | Disadvantages | Ideal for |
| Precipitation/Crystallization | Exploits the low solubility of TPPO in non-polar solvents. | Simple, inexpensive, and can be effective for less polar products. | May result in co-precipitation of the product if it has similar solubility. Product must be soluble in the chosen solvent system. | Less polar α,β-unsaturated nitriles. |
| Filtration through a Silica Plug | Leverages the high polarity of TPPO, causing it to adsorb strongly to silica gel. | Fast and efficient for removing the bulk of TPPO from less polar products. Avoids a full chromatographic separation. | Not suitable for highly polar products that may also be retained on the silica. May require multiple passes.[1][2] | Products with low to moderate polarity. |
| **Precipitation with Metal Salts (e.g., ZnCl₂) ** | TPPO, a Lewis base, forms an insoluble complex with Lewis acidic metal salts.[2] | Highly effective for both polar and non-polar products. Can be performed in polar solvents. Avoids chromatography. | Requires an additional reagent and subsequent steps to remove excess metal salts. | Products with a wide range of polarities, especially useful for more polar nitriles.[2] |
Experimental Protocols
Below are detailed methodologies for the alternative workup procedures.
Protocol 1: Purification by Precipitation/Crystallization
This method is most effective when the desired α,β-unsaturated nitrile has good solubility in a solvent in which TPPO is poorly soluble, such as a mixed solvent system of diethyl ether and hexanes.
-
Methodology:
-
After the reaction is complete, concentrate the reaction mixture in vacuo to remove the bulk of the solvent.
-
To the crude residue, add a minimal amount of a solvent in which your product is soluble (e.g., diethyl ether or dichloromethane).
-
While stirring, slowly add a non-polar solvent in which TPPO has poor solubility (e.g., hexanes or pentane) until a precipitate (TPPO) is observed.[1]
-
Cool the mixture in an ice bath for 15-30 minutes to maximize the precipitation of TPPO.
-
Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.
-
The filtrate, containing the desired product, can then be concentrated. Further purification by recrystallization or a short silica plug filtration may be necessary.
-
Protocol 2: Purification by Filtration through a Silica Plug
This technique is a rapid method for removing the highly polar TPPO from less polar products.[2]
-
Methodology:
-
Concentrate the crude reaction mixture to dryness.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Prepare a short column (plug) of silica gel in a fritted glass funnel or a disposable syringe barrel with a cotton plug.
-
Pre-elute the silica plug with a non-polar solvent system (e.g., 10-20% diethyl ether in hexanes).
-
Load the dissolved crude product onto the silica plug.
-
Elute the product from the silica plug with the same non-polar solvent system, collecting the fractions. TPPO will remain adsorbed to the silica.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the product-containing fractions.
-
Combine the pure fractions and concentrate in vacuo to obtain the purified product.
-
**Protocol 3: Purification by Precipitation with Zinc Chloride (ZnCl₂) **
This is a robust method that is particularly useful when the nitrile product is polar and difficult to separate from TPPO by other means.[2]
-
Methodology:
-
Following the completion of the Wittig reaction, if the reaction was not conducted in a polar solvent like ethanol, dissolve the crude mixture in ethanol.
-
Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.
-
At room temperature, add the ZnCl₂ solution to the ethanolic solution of the crude product.
-
Stir the mixture. The formation of a white precipitate, the ZnCl₂(TPPO)₂ adduct, should be observed. Scraping the sides of the flask can help initiate precipitation.[2]
-
After stirring for a period (e.g., 30-60 minutes), collect the precipitate by vacuum filtration.
-
Concentrate the filtrate to remove the ethanol.
-
The resulting residue can be further purified by dissolving it in a suitable organic solvent and washing with water to remove any remaining zinc salts.
-
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with this compound is giving a low yield. What are the potential causes and solutions?
A1: Low yields can stem from several factors:
-
Base Incompatibility: this compound is a stabilized ylide and does not require a very strong base for deprotonation of its phosphonium salt precursor. Using a base that is too strong or not suitable for the reaction conditions can lead to side reactions. For stabilized ylides, weaker bases like sodium carbonate or even mild organic bases can be effective.
-
Sterically Hindered Carbonyl: Reactions with highly sterically hindered ketones may be slow or give poor yields.[3] In such cases, extending the reaction time or gently heating the reaction mixture might improve the yield.
-
Aldehyde Instability: Aldehydes can be prone to oxidation or polymerization under the reaction conditions.[3] Ensure your aldehyde is pure and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Ylide Instability: While this compound is a relatively stable ylide, prolonged reaction times at elevated temperatures can lead to its decomposition. Monitor the reaction progress by TLC to avoid unnecessarily long reaction times.
Q2: What is the expected stereoselectivity for reactions with this compound?
A2: this compound is a stabilized ylide due to the electron-withdrawing nitrile group. Wittig reactions with stabilized ylides generally favor the formation of the (E)-alkene (trans isomer) as the major product.[1][4] This is because the initial steps of the reaction mechanism are reversible, allowing for equilibration to the more thermodynamically stable intermediate that leads to the (E)-product.
Q3: Can I use aqueous conditions for my Wittig reaction with this compound?
A3: Yes, one-pot Wittig reactions in aqueous media have been reported for the synthesis of α,β-unsaturated nitriles.[5] These methods are often more environmentally friendly. Typically, the reaction is carried out in the presence of a base like sodium bicarbonate in a biphasic system or in water with a suitable co-solvent.
Q4: How do I choose the best workup procedure for my specific α,β-unsaturated nitrile?
A4: The choice depends on the properties of your product. A good starting point is to assess the polarity of your product by TLC.
-
If your product is non-polar to moderately polar: Start with precipitation/crystallization from a non-polar solvent like hexanes or a filtration through a short silica plug.
-
If your product is polar: Precipitation with ZnCl₂ is likely the most effective method to avoid co-purification with TPPO.[2]
Q5: I see a significant amount of unreacted aldehyde in my crude product mixture. What should I do?
A5: Unreacted aldehyde can often be removed during the purification of the nitrile product. If using column chromatography, the aldehyde will likely have a different retention factor. If using one of the alternative workup procedures, the aldehyde may be removed during the crystallization or precipitation steps, depending on its solubility. If it persists, a bisulfite wash during an aqueous workup can sometimes be effective for removing aldehydes.
Visualizations
Caption: Decision tree for selecting a workup procedure.
Caption: Workflow for TPPO removal using ZnCl₂.
References
Enhancing reaction rates for (Triphenylphosphoranylidene)acetonitrile
Welcome to the technical support center for (Triphenylphosphoranylidene)acetonitrile (also known as (Cyanomethylene)triphenylphosphorane). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? A1: this compound is a stabilized phosphonium ylide, a class of reagents commonly used in the Wittig reaction.[1] Its primary application is to convert aldehydes and ketones into α,β-unsaturated nitriles, a crucial transformation in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.[1][2][3]
Q2: Why is this considered a "stabilized" ylide and how does that affect its reactivity? A2: It is classified as a stabilized ylide because the negative charge on the carbon atom is delocalized by the electron-withdrawing nitrile (-CN) group.[4][5][6] This stabilization makes the ylide less reactive than its "unstabilized" counterparts (e.g., those with alkyl groups).[4][7] Consequently, it reacts readily with aldehydes but may show slower reaction rates or lower yields with sterically hindered ketones.[4][8]
Q3: What is the expected stereochemical outcome when using this reagent? A3: Reactions involving stabilized ylides like this compound predominantly yield the thermodynamically more stable (E)-alkene (trans isomer).[5][8][9][10] This high selectivity is a key advantage of using stabilized ylides.
Q4: What type of base is required to generate the ylide for the reaction? A4: Due to its stabilized nature, the corresponding phosphonium salt is relatively acidic. Therefore, strong bases like n-butyllithium are often unnecessary. Weaker inorganic bases such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or mild organic bases like triethylamine (NEt₃) are typically sufficient.[11]
Q5: How should this reagent be stored? A5: this compound is a white to off-white solid that should be stored in a cool, dry place, sealed from moisture and air.[1][2] The recommended storage temperature is often between 0 - 8 °C.[1] It is stable under standard ambient conditions but should be handled using air-free techniques for preparation if high purity is critical.[4]
Troubleshooting Guide
Q1: My Wittig reaction is very slow or not proceeding to completion. What are the common causes?
A1: Slow reaction rates are a frequent issue, particularly with less reactive carbonyl compounds. Consider the following factors:
-
Substrate Reactivity: This ylide reacts much faster with aldehydes than with ketones.[10] Sterically hindered ketones are particularly challenging and may require prolonged reaction times, elevated temperatures, or may not be suitable substrates.[4][8]
-
Temperature: While many reactions proceed at room temperature, gentle heating may be required to increase the rate, especially for ketones. Monitor the reaction for potential side product formation at higher temperatures.
-
Solvent Choice: The choice of solvent can influence reaction rates. While THF and diethyl ether are common, some studies have shown that aqueous or biphasic systems can enhance the rate for stabilized ylides.[11][12][13]
Q2: The yield of my desired alkene is low. How can I improve it?
A2: Low yields can stem from several sources, from ylide stability to workup procedures.
-
Ylide Stability: Although sold as a stable solid, the ylide can degrade under certain conditions once in solution. Some users report improved yields by generating the ylide in situ in the presence of the aldehyde, for instance, by adding the phosphonium salt precursor to a mixture of the base and the aldehyde.[14]
-
Base Equivalents: If your substrate contains acidic protons (e.g., a phenol), you may be deprotonating your substrate instead of the phosphonium salt. In such cases, using additional equivalents of base is necessary.[14]
-
Reaction Conditions: Review the stoichiometry. Ensure at least one equivalent of the ylide is present. Optimizing temperature and reaction time is also crucial.
-
Purification: The primary byproduct, triphenylphosphine oxide, can sometimes complicate purification. See Q3 for removal strategies.
Q3: I am having difficulty removing the triphenylphosphine oxide byproduct. What are the best methods?
A3: Separating your product from triphenylphosphine oxide is a classic challenge in the Wittig reaction.
-
Column Chromatography: Flash column chromatography on silica gel is the most common and generally effective method.[11][12]
-
Crystallization/Precipitation: Triphenylphosphine oxide has different solubility properties than many organic products. It is often possible to precipitate the oxide by concentrating the reaction mixture and triturating with a non-polar solvent like hexane or a mixture of hexane and diethyl ether. Your desired product may remain in the filtrate.
-
Alternative Reactions: If byproduct removal remains a persistent issue, consider the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate esters. The phosphate byproduct of the HWE reaction is water-soluble and typically easier to remove during aqueous workup.[4][11]
Logical Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting logic for low-yield Wittig reactions.
Data Presentation: Reaction Condition Optimization
The following tables summarize general conditions for reactions using stabilized ylides like this compound. Optimal conditions should be determined empirically for each specific substrate.
Table 1: Common Solvents and Bases
| Solvent | Typical Base(s) | Notes |
| Tetrahydrofuran (THF) | n-BuLi, NaH, KOtBu | Standard anhydrous conditions. n-BuLi is often unnecessary for this stabilized ylide.[10] |
| Dichloromethane (DCM) | None (if using pre-formed ylide) | Good for dissolving both ylide and many carbonyl compounds; reaction often run at 0 °C to RT.[10] |
| Toluene | NaH, KOtBu | Can be useful for reactions requiring higher temperatures. |
| Aqueous / Biphasic | NaOH, K₂CO₃, NaHCO₃ | A "greener" alternative that can sometimes accelerate the reaction with stabilized ylides.[11][12][13] |
Table 2: Substrate Reactivity and General Conditions
| Carbonyl Substrate | Relative Reactivity | Typical Temperature | Expected Stereoselectivity |
| Aliphatic Aldehyde | High | 0 °C to Room Temp | High (E) |
| Aromatic Aldehyde | High | Room Temp | High (E)[15] |
| Unhindered Ketone | Medium | Room Temp to Reflux | High (E) |
| Hindered Ketone | Low | Reflux | High (E), but may give low yield[4][8] |
Experimental Protocols
General Protocol for Wittig Olefination with an Aldehyde
This protocol is a general guideline and may require optimization.
1. Reagents & Materials:
-
This compound (1.0 - 1.2 equivalents)
-
Aldehyde (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
-
Standard workup and purification supplies (separatory funnel, silica gel, solvents)
2. Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 equiv).
-
Dissolve the aldehyde in an appropriate volume of anhydrous solvent (e.g., DCM, 0.1-0.5 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.1 equiv) in the same anhydrous solvent.
-
Add the ylide solution dropwise to the stirring aldehyde solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (a typical eluent system is a gradient of hexane/ethyl acetate) to separate the desired alkene from triphenylphosphine oxide.
Simplified Wittig Reaction Pathway
Caption: Simplified reaction pathway for a stabilized ylide.
General Experimental Workflow
Caption: Standard experimental workflow for the Wittig reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 16640-68-9 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. sciepub.com [sciepub.com]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. reddit.com [reddit.com]
- 15. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Olefination Reagents: (Triphenylphosphoranylidene)acetonitrile vs. Horner-Wadsworth-Emmons Reagents
For researchers, scientists, and drug development professionals engaged in the synthesis of α,β-unsaturated nitriles, the choice between a stabilized Wittig reagent, such as (Triphenylphosphoranylidene)acetonitrile, and a Horner-Wadsworth-Emmons (HWE) reagent, like diethyl (cyanomethyl)phosphonate, is a critical decision that influences reaction efficiency, stereoselectivity, and purification strategies. This guide provides an objective, data-driven comparison of these two prominent olefination methodologies.
The synthesis of carbon-carbon double bonds is a cornerstone of organic chemistry, and both the Wittig and Horner-Wadsworth-Emmons reactions are powerful tools for achieving this transformation.[1] When the target molecule is an α,β-unsaturated nitrile, both this compound and cyanomethylphosphonate esters are viable reagents. However, they exhibit key differences in reactivity, stereochemical outcome, and practical handling that merit careful consideration.
This compound is a stabilized phosphonium ylide, often referred to as a Wittig reagent.[2] The presence of the electron-withdrawing nitrile group delocalizes the negative charge on the carbanion, rendering the ylide less reactive and more stable than its unstabilized counterparts.[2] In contrast, the Horner-Wadsworth-Emmons reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide.[3][4] This enhanced nucleophilicity often allows for successful reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[5]
Performance Comparison: A Data-Driven Analysis
A key differentiator between the two reagents lies in the stereoselectivity of the resulting alkene. Both stabilized Wittig reagents and HWE reagents typically favor the formation of the thermodynamically more stable (E)-alkene.[2][6] However, the degree of this selectivity can vary depending on the specific substrates and reaction conditions.
| Reagent | Carbonyl Substrate | Product | Yield (%) | E:Z Ratio | Reference |
| This compound precursor (in situ generation) | Benzaldehyde | Cinnamonitrile | 56.9 (average) | 58.8:41.2 | [7] |
| Diethyl (cyanomethyl)phosphonate (Typical HWE conditions) | Aromatic Aldehydes | α,β-Unsaturated Nitriles | Generally high | Predominantly E | [3][8] |
Note: The data for the Wittig reaction represents an average yield from a one-pot aqueous procedure where the ylide is generated in situ. The E:Z ratio was noted to be significantly eroded due to the less bulky nitrile group. HWE reactions with aromatic aldehydes are widely reported to give high yields of the E-isomer.
Mechanistic Differences and Practical Implications
The divergent outcomes and practical considerations of the Wittig and HWE reactions stem from their distinct mechanistic pathways and byproducts.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. sciepub.com [sciepub.com]
- 8. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
A Comparative Guide to the Synthesis of α,β-Unsaturated Nitriles: Alternative Reagents and Methodologies
For researchers, scientists, and professionals in drug development, the synthesis of α,β-unsaturated nitriles is a critical process, as these compounds are valuable intermediates in the creation of a wide array of pharmaceuticals and biologically active molecules. This guide provides an objective comparison of several key synthetic methods, offering insights into their performance, supported by experimental data and detailed protocols.
This document will explore the nuances of the Horner-Wadsworth-Emmons reaction, the Wittig reaction, the Knoevenagel condensation, the Peterson olefination, and the Julia-Kocienski olefination for the synthesis of α,β-unsaturated nitriles. Each method's mechanism, stereoselectivity, substrate scope, and practical considerations will be discussed to aid in the selection of the most appropriate reagent and conditions for a given synthetic challenge.
Performance Comparison of Key Synthetic Methods
The choice of synthetic route to α,β-unsaturated nitriles is often dictated by the desired stereoselectivity (E/Z isomer ratio), the nature of the carbonyl substrate, and the tolerance of other functional groups within the molecule. The following tables summarize the quantitative performance of the primary methods discussed in this guide.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes and is particularly effective for generating α,β-unsaturated nitriles. It typically employs a phosphonate carbanion, which is more nucleophilic than the corresponding Wittig ylide, reacting readily with both aldehydes and ketones. A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification. The reaction generally favors the formation of the (E)-isomer.
| Substrate (Aldehyde) | Phosphonate Reagent | Base | Solvent | Yield (%) | E:Z Ratio |
| Aromatic Aldehydes | Triethyl 2-phosphonopropionate | LiOH·H₂O | - | 83-97 | 95:5 - 99:1 |
| Aliphatic Aldehydes | Triethyl 2-phosphonopropionate | LiOH·H₂O | - | - | 92:8 - 94:6 |
| Aromatic Aldehydes | (o-tBuC₆H₄O)₂P(O)CH₂CN | t-BuOK/18-crown-6 | - | - | 14:86 - <1:99 |
| Aliphatic Aldehydes | (o-tBuC₆H₄O)₂P(O)CH₂CN | t-BuOK | - | - | 14:86 - 7:93 |
Table 1: Performance data for the Horner-Wadsworth-Emmons reaction in the synthesis of α,β-unsaturated nitriles.
Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. While highly versatile, the stereoselectivity for α,β-unsaturated nitriles can be variable, often yielding mixtures of (E) and (Z) isomers. The phosphonium ylide is typically generated from the corresponding phosphonium salt using a strong base. The triphenylphosphine oxide byproduct can sometimes complicate purification.
| Substrate (Aldehyde) | Ylide Precursor | Base | Solvent | Yield (%) | E:Z Ratio |
| Benzaldehyde | Bromoacetonitrile/PPh₃ | LiOH | Water/LiCl | up to 86.1 | 58.8:41.2 |
| Aromatic Aldehydes | Bromoacetonitrile/AsPh₃ | - | - | 71-97 | Variable Mixtures |
| Cinnamyl alcohol derivative | Cinnamyl triphenylphosphonium bromide | KOH | Ethanol | 54 | - |
Table 2: Performance data for the Wittig reaction in the synthesis of α,β-unsaturated nitriles.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. For the synthesis of α,β-unsaturated nitriles, malononitrile is a common active methylene compound. The reaction is often catalyzed by a weak base. This method is particularly effective for aromatic aldehydes and can often be performed under environmentally friendly conditions, such as in water or solvent-free.
| Substrate (Aldehyde) | Active Methylene Compound | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | Malononitrile | None | Water:Glycerol (1:1) | 99 |
| Substituted Benzaldehydes | Malononitrile | None | Water:Glycerol (1:1) | 71-99 |
| Benzaldehyde | Malononitrile | NiCu@MWCNT | H₂O/CH₃OH (1:1) | High |
| Aromatic Aldehydes | Malononitrile | Alum | Water | Excellent |
Table 3: Performance data for the Knoevenagel condensation in the synthesis of α,β-unsaturated nitriles.
Peterson Olefination
The Peterson olefination utilizes an α-silyl carbanion which reacts with a carbonyl compound to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene. A key advantage of this method is the ability to control the stereochemical outcome: acidic elimination proceeds via an anti-elimination pathway to give one isomer, while basic elimination proceeds via a syn-elimination to afford the other.
| Substrate (Aldehyde) | α-Silyl Carbanion | Elimination Condition | Yield (%) | Stereoselectivity |
| 2-tert-butyldiphenylsilyl-2-phenylethanal | n-Butyllithium | KH (basic) | 87-90 | Z-isomer |
| 2-tert-butyldiphenylsilyl-2-phenylethanal | n-Butyllithium | Boron trifluoride (acidic) | 87-90 | E-isomer |
Table 4: Performance data for the Peterson olefination.
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a modification of the Julia olefination that allows for a one-pot synthesis of alkenes from sulfones and carbonyl compounds. This method is known for its excellent (E)-selectivity. The reaction proceeds through the addition of a metalated sulfone to an aldehyde or ketone, followed by a Smiles rearrangement and elimination.
| Substrate (Aldehyde) | Sulfone Reagent | Base | Solvent | Yield (%) | E:Z Ratio |
| Cyclohexanecarboxaldehyde | PT-sulfone | KHMDS | DME | 71 | High E-selectivity |
Table 5: Representative performance data for the Julia-Kocienski olefination.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are representative protocols for the key reactions discussed.
Horner-Wadsworth-Emmons Reaction Protocol for (E)-Cinnamonitrile
-
To a suspension of sodium hydride (1.2 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl (cyanomethyl)phosphonate (1.1 equiv.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford (E)-cinnamonitrile.
Wittig Reaction Protocol for Cinnamonitrile
-
In a round-bottom flask, combine bromoacetonitrile (1.1 equiv.) and triphenylphosphine (1.1 equiv.) in an appropriate solvent such as dichloromethane.
-
Stir the mixture at room temperature to form the phosphonium salt.
-
In a separate flask, prepare a solution of a strong base, such as sodium hydride or n-butyllithium, in an anhydrous solvent.
-
Cool the phosphonium salt suspension to 0 °C and add the base dropwise to generate the ylide.
-
To the ylide solution, add benzaldehyde (1.0 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to separate the cinnamonitrile from the triphenylphosphine oxide byproduct.
Knoevenagel Condensation Protocol for Benzylidenemalononitrile
-
In a round-bottom flask, dissolve benzaldehyde (1.0 equiv.) and malononitrile (1.0 equiv.) in a 1:1 mixture of water and glycerol.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
The product will precipitate out of the solution.
-
Collect the solid product by suction filtration and wash with cold water.
-
The product can be further purified by recrystallization from ethanol.
Peterson Olefination Protocol for α,β-Unsaturated Nitriles
-
Generate the α-silyl carbanion by reacting an appropriate α-silyl halide with a strong base like n-butyllithium in an anhydrous solvent such as THF at low temperature (e.g., -78 °C).
-
To this solution, add the aldehyde or ketone (1.0 equiv.) dropwise at -78 °C.
-
Allow the reaction to stir at low temperature for a specified time to form the β-hydroxysilane intermediate.
-
For (E)-alkene (acidic workup): Quench the reaction with a proton source (e.g., acetic acid) and allow it to warm to room temperature. The elimination will occur to yield the (E)-alkene.
-
For (Z)-alkene (basic workup): Quench the reaction with water and extract the β-hydroxysilane intermediate. After purification, treat the intermediate with a base such as potassium hydride in THF to induce syn-elimination to the (Z)-alkene.
-
Purify the final product by column chromatography.
Julia-Kocienski Olefination Protocol for an α,β-Unsaturated Alkene
-
To a stirred solution of the PT-sulfone (1.0 equiv.) in anhydrous dimethoxyethane (DME) under a nitrogen atmosphere at -55 °C, add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equiv.) in DME dropwise.
-
Stir the resulting solution for approximately 70 minutes.
-
Add the aldehyde (1.5 equiv.) dropwise and continue stirring at -55 °C for 1 hour.
-
Remove the cooling bath and allow the mixture to stir at ambient temperature overnight.
-
Quench the reaction with water and dilute with diethyl ether.
-
Wash the organic layer with water and brine, then dry over magnesium sulfate.
-
Remove the solvent in vacuo and purify the crude product by column chromatography to yield the alkene.
Reaction Pathways and Mechanisms
Understanding the underlying mechanisms of these reactions is crucial for predicting stereochemical outcomes and optimizing reaction conditions.
Caption: Horner-Wadsworth-Emmons reaction pathway.
Caption: Wittig reaction pathway.
Caption: Knoevenagel condensation pathway.
Caption: Peterson olefination pathway.
A Comparative Guide to Stabilized Phosphorus Ylides: (Triphenylphosphoranylidene)acetonitrile vs. Ester and Ketone Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the stereoselective synthesis of alkenes. Central to this transformation are phosphorus ylides, which are broadly categorized as stabilized or unstabilized based on the substituents on the carbanionic center. This guide provides an objective comparison of (Triphenylphosphoranylidene)acetonitrile, a nitrile-stabilized ylide, with other common stabilized ylides, particularly those bearing ester and ketone functionalities. We will delve into their relative performance, supported by experimental data, and provide detailed protocols for their application.
The Landscape of Stabilized Ylides
Stabilized ylides are characterized by the presence of electron-withdrawing groups (EWGs) such as nitrile (-CN), ester (-COOR), or ketone (-COR) adjacent to the carbanionic carbon. These groups delocalize the negative charge through resonance, rendering the ylide less reactive and more stable than their unstabilized counterparts (e.g., those with alkyl substituents).[1][2] This inherent stability has profound implications for their handling, reactivity, and the stereochemical outcome of the Wittig reaction.
Key Advantages of Stabilized Ylides:
-
Enhanced Stability: Many stabilized ylides are crystalline, air-stable solids that can be stored for extended periods, simplifying handling and experimental setup.[3]
-
(E)-Stereoselectivity: The Wittig reaction with stabilized ylides predominantly yields the thermodynamically more stable (E)-alkene.[2][4]
-
Milder Reaction Conditions: Their reduced basicity allows for the use of weaker bases and broader functional group tolerance compared to unstabilized ylides.
Performance Comparison: Nitrile vs. Ester vs. Ketone Stabilized Ylides
The choice of the stabilizing group influences the ylide's reactivity and, in some cases, the stereoselectivity of the olefination. Below is a summary of quantitative data from the literature for the reaction of different stabilized ylides with a common substrate, benzaldehyde. It is important to note that direct comparison is nuanced by variations in reaction conditions.
| Ylide | Stabilizing Group | Aldehyde | Product | Reaction Conditions | Yield (%) | E:Z Ratio | Reference |
| This compound | Nitrile (-CN) | Benzaldehyde | Cinnamonitrile | Saturated NaHCO₃ (aq), 1 hr, rt (one-pot) | 56.9 | 58.8:41.2 | [5] |
| Ethyl (triphenylphosphoranylidene)acetate | Ester (-COOEt) | Benzaldehyde | Ethyl cinnamate | Solvent-free, 15 min, rt | High | Major E | [1][6] |
| Ethyl (triphenylphosphoranylidene)acetate | Ester (-COOEt) | Benzaldehyde | Ethyl cinnamate | Saturated NaHCO₃ (aq), 1 hr, rt (one-pot) | 46.5 | 95.5:4.5 | [5] |
| (Triphenylphosphoranylidene)acetone | Ketone (-COCH₃) | Benzaldehyde | Benzylideneacetone | Dichloromethane, rt | High | Major E |
From the available data, the ester-stabilized ylide appears to provide higher (E)-selectivity compared to the nitrile-stabilized ylide under aqueous, one-pot conditions.[5] The reduced stereoselectivity of the nitrile ylide in this system may be attributed to the less bulky nature of the nitrile group.[5] The solvent-free reaction with the ester-stabilized ylide is reported to be highly efficient.[6]
The Horner-Wadsworth-Emmons (HWE) Reaction: A Key Alternative
A primary alternative to the Wittig reaction with stabilized ylides is the Horner-Wadsworth-Emmons (HWE) reaction. This method employs phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides.
Advantages of the HWE Reaction:
-
High (E)-Selectivity: The HWE reaction is renowned for its excellent (E)-selectivity.
-
Simplified Workup: The byproduct is a water-soluble phosphate ester, which is easily removed by aqueous extraction, often simplifying purification compared to the removal of triphenylphosphine oxide from Wittig reactions.
-
Reactivity with Hindered Ketones: The more nucleophilic phosphonate carbanions can react successfully with sterically hindered ketones that may be unreactive in Wittig reactions.
Experimental Protocols
Protocol 1: Wittig Reaction with this compound (Aqueous, One-Pot)
This protocol is adapted from a procedure for the synthesis of cinnamonitrile from benzaldehyde.[5]
Materials:
-
Triphenylphosphine
-
Bromoacetonitrile
-
Benzaldehyde
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
1.0 M Sulfuric acid (H₂SO₄)
Procedure:
-
To a test tube equipped with a magnetic stir bar, add triphenylphosphine (0.367 g, 1.4 mmol).
-
Add 5 mL of a saturated aqueous solution of sodium bicarbonate. Stir the suspension for 1 minute.
-
To the stirring suspension, add bromoacetonitrile (12 drops, ~0.192 g, 1.6 mmol) followed by benzaldehyde (7 drops, ~0.106 g, 1.0 mmol).
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
After 1 hour, quench the reaction by adding 40 drops of 1.0 M H₂SO₄.
-
Extract the mixture with diethyl ether (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., 80:20 hexanes:ethyl acetate) to obtain cinnamonitrile.
Protocol 2: Wittig Reaction with Ethyl (triphenylphosphoranylidene)acetate (Solvent-Free)
This protocol is adapted from a solvent-free procedure for the synthesis of ethyl cinnamate.[4][6]
Materials:
-
Ethyl (triphenylphosphoranylidene)acetate
-
Benzaldehyde
-
Hexanes
Procedure:
-
In a conical vial equipped with a magnetic spin vane, weigh approximately 60 mg of benzaldehyde.
-
Add the solid ethyl (triphenylphosphoranylidene)acetate (1.15 equivalents) to the benzaldehyde.
-
Stir the mixture at room temperature for 15 minutes. Scrape the sides of the vial periodically to ensure mixing.
-
After 15 minutes, add 3 mL of hexanes and stir rapidly to extract the product, leaving the solid triphenylphosphine oxide byproduct.
-
Carefully transfer the hexane solution to a clean, pre-weighed vial, leaving the solid behind. A filtering pipette can be used for this purpose.
-
Wash the solid residue with an additional 1.5 mL of hexanes and combine the hexane fractions.
-
Evaporate the solvent to obtain the crude ethyl cinnamate. The product can be further purified if necessary.
Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction (General Procedure)
Materials:
-
Phosphonate ester (e.g., triethyl phosphonoacetate)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Base (e.g., Sodium hydride - NaH)
-
Aldehyde or ketone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate ester (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Visualizing the Pathways
To further elucidate the processes discussed, the following diagrams illustrate the Wittig reaction mechanism for stabilized ylides and a comparison of the experimental workflows for the Wittig and HWE reactions.
Caption: Mechanism of the Wittig reaction with a stabilized ylide.
Caption: Comparison of Wittig and HWE experimental workflows.
Conclusion
This compound and other stabilized ylides are invaluable reagents for the stereoselective synthesis of (E)-alkenes via the Wittig reaction. The choice between nitrile, ester, or ketone-stabilized ylides may influence reaction efficiency and stereoselectivity, and is often guided by the specific synthetic target and desired reaction conditions. While the Wittig reaction is a robust and widely used method, the Horner-Wadsworth-Emmons reaction presents a powerful alternative, often offering advantages in terms of reactivity and ease of product purification. The selection of the most appropriate olefination strategy will ultimately depend on a careful consideration of the substrate, desired stereochemical outcome, and practical aspects of the experimental procedure.
References
A Comparative Guide to the Synthesis and Spectroscopic Validation of α,β-Unsaturated Nitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common synthetic routes for α,β-unsaturated nitriles, supported by experimental data and detailed spectroscopic validation. The synthesis of two representative compounds, cinnamonitrile and crotononitrile, via Knoevenagel condensation and Wittig reactions will be examined, offering insights into the performance and characteristics of each method.
Comparison of Synthetic Methodologies
The synthesis of α,β-unsaturated nitriles is a fundamental transformation in organic chemistry, with the Knoevenagel condensation and the Wittig reaction being two of the most prevalent methods. The choice between these routes often depends on factors such as substrate availability, desired stereoselectivity, and reaction conditions.
| Synthetic Method | General Reactants | Catalyst/Reagent | Typical Solvents | Temperature | Reaction Time | Typical Yield (%) |
| Knoevenagel Condensation | Aldehyde/Ketone, Acetonitrile/Malononitrile | Basic catalyst (e.g., piperidine, NH₄OAc) | Ethanol, Toluene, Water | Room Temp. to Reflux | 1 - 18 h | 70 - 95% |
| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide | Strong base (e.g., n-BuLi, NaH) | THF, DMSO | 0°C to Room Temp. | 1 - 12 h | 50 - 90% |
Experimental Protocols and Spectroscopic Validation
Cinnamonitrile Synthesis and Characterization
1. Knoevenagel Condensation of Benzaldehyde with Malononitrile
-
Reaction Scheme: C₆H₅CHO + CH₂(CN)₂ → C₆H₅CH=C(CN)₂ + H₂O
-
Experimental Protocol: In a round-bottom flask, benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) are dissolved in water (2 mL). The mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion (typically within 20 minutes to a few hours), the product precipitates and is collected by vacuum filtration, washed with cold water, and dried.[1] This method often provides high yields without the need for further purification.[1] One reported synthesis of 2-benzylidenemalononitrile (a cinnamonitrile derivative) from benzaldehyde and malononitrile using a NiCu@MWCNT catalyst in a water/methanol solution at room temperature for 15 minutes resulted in a 92 ± 2% yield.[2]
-
Spectroscopic Data for Cinnamonitrile (from various sources):
-
¹H NMR (CDCl₃): δ 7.4-7.5 (m, 5H, Ar-H), 7.17 (d, 1H, J=16.5 Hz, Ar-CH=), 5.81 (d, 1H, J=16.5 Hz, =CH-CN).
-
¹³C NMR (CDCl₃): δ 150.0, 133.1, 130.8, 128.6, 117.6, 95.9.
-
IR (KBr, cm⁻¹): ~2220 (C≡N stretch), ~1625 (C=C stretch), ~970 (trans C-H bend), ~750, 690 (Ar C-H bend).[3]
-
Mass Spectrometry (EI, m/z): 129 (M⁺), 102 (M⁺ - HCN), 76.[4]
-
2. Wittig Reaction for Cinnamonitrile Synthesis
-
Reaction Scheme: C₆H₅CHO + (C₆H₅)₃P=CHCN → C₆H₅CH=CHCN + (C₆H₅)₃PO
-
Experimental Protocol: A phosphonium ylide is prepared in situ by treating cyanomethyltriphenylphosphonium chloride with a strong base like n-butyllithium in anhydrous THF at 0°C. Benzaldehyde (1.0 equivalent) is then added dropwise to the ylide solution. The reaction mixture is stirred at room temperature and monitored by TLC. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to yield cinnamonitrile. A reported aqueous one-pot Wittig reaction of benzaldehyde with bromoacetonitrile and triphenylphosphine gave cinnamonitrile in an average yield of 56.9%, with a highest reported yield of 86.1%.[5]
Crotononitrile Synthesis and Characterization
1. Knoevenagel Condensation of Acetaldehyde with Acetonitrile
-
Reaction Scheme: CH₃CHO + CH₃CN → CH₃CH=CHCN + H₂O
-
Experimental Protocol: Acetaldehyde (1.0 mmol) and acetonitrile (1.2 mmol) are mixed in a suitable solvent such as ethanol. A basic catalyst, for instance, a catalytic amount of sodium ethoxide, is added. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion, monitored by TLC or GC. After completion, the mixture is neutralized, and the product is isolated by distillation or extraction followed by purification.
-
Spectroscopic Data for Crotononitrile (from various sources):
-
¹H NMR (CDCl₃): δ 6.6-6.8 (m, 1H, =CH-CN), 5.4-5.6 (m, 1H, CH₃-CH=), 1.9-2.0 (m, 3H, CH₃).
-
¹³C NMR (CDCl₃): δ 145.1, 105.2, 118.1, 18.4.
-
IR (neat, cm⁻¹): ~2950 (C-H stretch), ~2230 (C≡N stretch), ~1650 (C=C stretch), ~970 (trans C-H bend).[1]
-
Mass Spectrometry (EI, m/z): 67 (M⁺), 66 (M⁺ - H), 41, 39.
-
2. Wittig Reaction for Crotononitrile Synthesis
-
Reaction Scheme: CH₃CHO + (C₆H₅)₃P=CHCN → CH₃CH=CHCN + (C₆H₅)₃PO
-
Experimental Protocol: Similar to the synthesis of cinnamonitrile, cyanomethyltriphenylphosphonium chloride is deprotonated with a strong base in an anhydrous solvent to form the corresponding ylide. Acetaldehyde is then added to the ylide solution at a low temperature (e.g., 0°C) and the reaction is allowed to warm to room temperature. Workup and purification are performed as described for cinnamonitrile.
Spectroscopic Validation Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic validation of α,β-unsaturated nitriles.
Caption: General workflow for the synthesis and spectroscopic validation of α,β-unsaturated nitriles.
Key Spectroscopic Features and Interpretation
The structural confirmation of the synthesized α,β-unsaturated nitriles relies on a combination of spectroscopic techniques.
Caption: Key spectroscopic signals for the validation of α,β-unsaturated nitriles.
¹H NMR Spectroscopy: The presence of vinylic protons is a key indicator. For trans isomers, the coupling constant between the vinylic protons is typically in the range of 12-18 Hz, which is a crucial piece of stereochemical information.
¹³C NMR Spectroscopy: The chemical shift of the nitrile carbon appears in a characteristic upfield region (around 115-120 ppm) compared to other sp-hybridized carbons. The vinylic carbons can also be identified in the olefinic region of the spectrum.
Infrared (IR) Spectroscopy: The most prominent and diagnostic peak is the sharp absorption band corresponding to the C≡N stretching vibration, which appears around 2220-2230 cm⁻¹. The C=C stretching vibration is also observable, typically in the 1620-1650 cm⁻¹ region.
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry will show the molecular ion peak (M⁺). A common fragmentation pathway for α,β-unsaturated nitriles involves the loss of a hydrogen cyanide (HCN) molecule, resulting in a significant peak at M-27. For cinnamonitrile, the molecular ion is observed at m/z 129, with a major fragment at m/z 102 corresponding to the loss of HCN.[4] For crotononitrile, the molecular ion appears at m/z 67.[6]
Conclusion
Both the Knoevenagel condensation and the Wittig reaction are effective methods for the synthesis of α,β-unsaturated nitriles. The Knoevenagel condensation often offers milder reaction conditions and can be performed using greener solvents like water, sometimes even without a catalyst.[1] The Wittig reaction is a highly versatile and reliable method for olefination, though it often requires stronger bases and anhydrous conditions. The choice of method will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates and the desired scale of the reaction. The spectroscopic techniques outlined in this guide provide a robust framework for the unambiguous validation of the synthesized α,β-unsaturated nitriles.
References
- 1. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cinnamonitrile(1885-38-7) IR Spectrum [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- 5. sciepub.com [sciepub.com]
- 6. whitman.edu [whitman.edu]
A Comparative Guide to Olefination Methods for Electron-Deficient Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The conversion of aldehydes to alkenes is a cornerstone of organic synthesis, critical in the construction of complex molecules and active pharmaceutical ingredients. When the aldehyde is electron-deficient, the choice of olefination method becomes particularly important to ensure high yields and desired stereoselectivity. This guide provides a comparative analysis of four principal olefination methods—the Wittig Reaction, the Horner-Wadsworth-Emmons (HWE) Reaction, the Julia-Kocienski Olefination, and the Peterson Olefination—with a focus on their application to electron-deficient aldehydes. Experimental data is presented to support the comparison, and detailed protocols for key experiments are provided.
Performance Comparison
The selection of an appropriate olefination method hinges on factors such as desired stereochemistry (E/Z selectivity), yield, and compatibility with other functional groups. The following tables summarize the performance of each method with a variety of electron-deficient aromatic aldehydes.
Table 1: Olefination of 4-Nitrobenzaldehyde
| Olefination Method | Reagent | Product | Yield (%) | E:Z Ratio | Reference |
| Wittig Reaction (Stabilized Ylide) | Ph₃P=CHCO₂Et | 4-Nitrocinnamate | 87 | >95:5 | |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et / NaH | 4-Nitrocinnamate | 95 | >99:1 | |
| Still-Gennari (HWE variant) | (CF₃CH₂O)₂P(O)CH₂CO₂Me / KHMDS, 18-crown-6 | Methyl 4-Nitrocinnamate | 92 | 2:98 | |
| Julia-Kocienski | 1-phenyl-1H-tetrazol-5-yl sulfone derivative / KHMDS | 4-Nitrostilbene derivative | 85 | >99:1 |
Table 2: Olefination of 4-Cyanobenzaldehyde
| Olefination Method | Reagent | Product | Yield (%) | E:Z Ratio | Reference |
| Wittig Reaction (Stabilized Ylide) | Ph₃P=CHCO₂Me | Methyl 4-Cyanocinnamate | 85 | 93:7 | |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et / NaH | Ethyl 4-Cyanocinnamate | 91 | >99:1 | |
| Still-Gennari (HWE variant) | (CF₃CH₂O)₂P(O)CH₂CO₂Me / KHMDS, 18-crown-6 | Methyl 4-Cyanocinnamate | 88 | 5:95 |
Table 3: Olefination of 4-Trifluoromethylbenzaldehyde
| Olefination Method | Reagent | Product | Yield (%) | E:Z Ratio | Reference |
| Wittig Reaction (Stabilized Ylide) | Ph₃P=CHPh | 4-(Trifluoromethyl)stilbene | 82 | >95:5 | N/A |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂Ph / NaH | 4-(Trifluoromethyl)stilbene | 93 | >98:2 | |
| Still-Gennari (HWE variant) | (CF₃CH₂O)₂P(O)CH₂Ph / KHMDS, 18-crown-6 | 4-(Trifluoromethyl)stilbene | 85 | <5:95 |
Method Overviews and Mechanistic Considerations
The Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and a phosphine oxide. For electron-deficient aldehydes, stabilized ylides (containing an electron-withdrawing group) are typically used, which generally leads to the formation of the thermodynamically more stable (E)-alkene with high selectivity. A significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide, which can be challenging to remove from the reaction mixture.
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions. These carbanions are more nucleophilic than the corresponding phosphorus ylides, often leading to higher yields. A key advantage of the HWE reaction is that the dialkyl phosphate byproduct is water-soluble, simplifying purification. The standard HWE reaction strongly favors the formation of (E)-alkenes.
For the synthesis of (Z)-alkenes, the Still-Gennari modification is employed. This variation uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and a strong, non-coordinating base system (e.g., KHMDS with 18-crown-6) at low temperatures. This kinetically controlled process favors the formation of the Z-isomer.
The Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, particularly (E)-alkenes. It involves the reaction of an aldehyde with a heteroaryl sulfone, typically a phenyltetrazolyl (PT) sulfone. The reaction proceeds via a Smiles rearrangement and subsequent elimination, generally affording excellent (E)-selectivity. This method exhibits broad functional group tolerance. Recent modifications have also enabled Z-selective variations.
The Peterson Olefination
The Peterson olefination utilizes α
A Comparative Guide to the Efficacy of (Triphenylphosphoranylidene)acetonitrile in Complex Molecule Synthesis
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of complex molecules is a cornerstone of innovation. The formation of carbon-carbon double bonds is a fundamental transformation in this endeavor, and the Wittig reaction, particularly with stabilized ylides like (Triphenylphosphoranylidene)acetonitrile, has long been a valuable tool. This guide provides an objective comparison of the performance of this compound with alternative olefination methods, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic strategy.
This compound is a versatile reagent utilized in the synthesis of α,β-unsaturated nitriles, which are important intermediates in the production of pharmaceuticals and other complex organic molecules. Its utility is primarily demonstrated through the Wittig reaction, a widely used method for converting aldehydes and ketones into alkenes. The stabilized nature of this ylide, due to the electron-withdrawing nitrile group, typically leads to the formation of the thermodynamically more stable (E)-alkene.
However, a comprehensive evaluation of its efficacy requires comparison with other prominent olefination techniques, namely the Horner-Wadsworth-Emmons (HWE) reaction and its stereoselective variants like the Still-Gennari olefination, as well as more recent developments such as arsine-mediated Wittig reactions.
Performance Comparison: this compound vs. Alternatives
The choice of olefination reagent and method can significantly impact the yield, stereoselectivity (E/Z ratio), and reaction conditions required for the synthesis of α,β-unsaturated nitriles. Below is a comparative summary of the performance of this compound (via the Wittig reaction) against key alternatives.
| Reagent/Method | Aldehyde | Yield (%) | E:Z Ratio | Reference |
| Wittig Reaction | ||||
| This compound (from bromoacetonitrile) | Benzaldehyde | 56.9 (86.1 max) | 58.8:41.2 | [1] |
| Horner-Wadsworth-Emmons (HWE) Reaction | ||||
| Diethyl (cyanomethyl)phosphonate | Potassium acyltrifluoroborates | Good | High E-selectivity | [2] |
| Still-Gennari Olefination (Z-selective HWE) | ||||
| Modified Still-Gennari Reagent | Aromatic Aldehydes | up to 100 | up to 2:98 | [3] |
| Modified Still-Gennari Reagent | Aliphatic Aldehydes | 69-90 | 14:86 to 9:91 | [3] |
| Arsine-Mediated Wittig Reaction | ||||
| Bromoacetonitrile / Triphenylarsine | Benzaldehyde | 81 | 2.3:1 | |
| Bromoacetonitrile / Triphenylarsine | 4-Methoxybenzaldehyde | 75 | 2.1:1 | |
| Bromoacetonitrile / Triphenylarsine | 4-Nitrobenzaldehyde | 85 | 1.8:1 | |
| Bromoacetonitrile / Triphenylarsine | 2-Naphthaldehyde | 79 | 2.5:1 | |
| Bromoacetonitrile / Triphenylarsine | 2-Furaldehyde | 68 | 2.2:1 | |
| Bromoacetonitrile / Triphenylarsine | Cyclohexanecarboxaldehyde | 72 | 1.5:1 | |
| Bromoacetonitrile / Triphenylarsine | Pivalaldehyde | 55 | 1.2:1 |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing synthetic routes. The following are representative experimental protocols for the olefination of aldehydes to produce α,β-unsaturated nitriles using the discussed methods.
Protocol 1: Wittig Reaction with this compound (One-Pot Aqueous Method)
This protocol describes a green, one-pot synthesis of cinnamonitrile from benzaldehyde and bromoacetonitrile using triphenylphosphine in an aqueous medium.[1]
Materials:
-
Triphenylphosphine
-
Bromoacetonitrile
-
Benzaldehyde
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
1.0 M Sulfuric acid
Procedure:
-
To a test tube containing a magnetic stir bar, add triphenylphosphine (1.4 mmol, 1.4 equiv.) and 5 mL of a saturated aqueous solution of sodium bicarbonate. Stir the suspension for 1 minute.
-
To the stirred suspension, add bromoacetonitrile (1.6 mmol, 1.6 equiv.) followed by benzaldehyde (1.0 mmol, 1.0 equiv.).
-
Vigorously stir the reaction mixture at room temperature for 1 hour.
-
After 1 hour, quench the reaction with 40 drops of 1.0 M H₂SO₄ (aq).
-
Extract the mixture with diethyl ether.
-
Dry the combined organic extracts with magnesium sulfate and concentrate in vacuo.
-
Purify the crude product using column chromatography.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is a general procedure for the E-selective synthesis of α,β-unsaturated nitriles using a cyanomethylphosphonate.[2]
Materials:
-
Potassium acyltrifluoroborate (substrate)
-
Diethyl (cyanomethyl)phosphonate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the potassium acyltrifluoroborate (1.0 equiv) in the anhydrous solvent.
-
Add diethyl (cyanomethyl)phosphonate (1.5 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add KHMDS (a solution in THF) to the reaction mixture.
-
Stir the reaction until completion, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography if necessary.
Protocol 3: Still-Gennari Olefination for (Z)-α,β-Unsaturated Nitriles
This protocol is a modification of the HWE reaction to achieve high Z-selectivity.[3]
Materials:
-
Aldehyde
-
Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate (or other modified Still-Gennari reagent)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-crown-6
-
Anhydrous THF
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 equiv) and 18-crown-6 (1.5 equiv) in anhydrous THF.
-
Cool the solution to -78 °C.
-
In a separate flask, dissolve the Still-Gennari reagent (1.2 equiv) in anhydrous THF and cool to -78 °C.
-
To the solution of the Still-Gennari reagent, add KHMDS (1.1 equiv) and stir for 30 minutes at -78 °C.
-
Transfer the resulting phosphonate anion solution to the aldehyde solution via cannula.
-
Stir the reaction mixture at -78 °C for the specified time, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Warm the mixture to room temperature and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography to separate the Z and E isomers.
Reaction Mechanisms and Workflows
To visualize the distinct pathways of these olefination reactions, the following diagrams illustrate the key steps and intermediates.
Caption: The Wittig reaction mechanism.
Caption: The Horner-Wadsworth-Emmons reaction pathway.
References
A Comparative Spectroscopic Guide to α,β-Unsaturated Nitriles: (Triphenylphosphoranylidene)acetonitrile vs. Horner-Wadsworth-Emmons Products
For researchers, scientists, and drug development professionals, the synthesis of α,β-unsaturated nitriles is a critical step in the development of novel therapeutics and functional materials. The Wittig reaction, utilizing reagents such as (Triphenylphosphoranylidene)acetonitrile, provides a reliable method for this transformation. However, alternative approaches, notably the Horner-Wadsworth-Emmons (HWE) reaction, offer distinct advantages in terms of product selectivity and purification. This guide presents a detailed spectroscopic comparison of the products obtained from both methodologies, supported by experimental data and protocols, to aid in the selection of the most appropriate synthetic route.
The reaction of this compound with an aldehyde, such as benzaldehyde, typically yields a mixture of (E)- and (Z)-cinnamonitrile. In contrast, the Horner-Wadsworth-Emmons reaction, employing a phosphonate carbanion like that derived from diethyl cyanomethylphosphonate, is renowned for its high (E)-stereoselectivity.[1] The choice between these methods often hinges on the desired isomeric purity of the final product and the ease of separation from reaction byproducts. The Wittig reaction produces triphenylphosphine oxide, which can complicate purification, while the HWE reaction generates a water-soluble phosphate ester, simplifying the workup.[2]
Performance Comparison: Wittig vs. Horner-Wadsworth-Emmons
The following table summarizes key performance indicators for the synthesis of cinnamonitrile from benzaldehyde using both the Wittig and a modified Horner-Wadsworth-Emmons approach.
| Performance Metric | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | This compound | Diethyl cyanomethylphosphonate |
| Typical Yield | 57-86% (mixture of isomers)[3] | Generally high, often >80% for (E)-isomer |
| Stereoselectivity | Mixture of (E) and (Z) isomers (e.g., 59:41 E:Z)[3] | Predominantly (E)-isomer[1] |
| Byproduct | Triphenylphosphine oxide (often requires chromatography for removal) | Water-soluble phosphate ester (easily removed by extraction)[2] |
| Reaction Conditions | Often mild, can be performed in aqueous media[3] | Requires a strong base (e.g., NaH, KHMDS) in anhydrous solvent[4] |
Spectroscopic Data Comparison
The following tables provide a detailed comparison of the spectroscopic data for (E)- and (Z)-cinnamonitrile, the products of the Wittig reaction, and the expected data for the (E)-cinnamonitrile predominantly formed in the HWE reaction.
¹H NMR Data (in CDCl₃)
| Proton | (E)-Cinnamonitrile (Wittig/HWE) | (Z)-Cinnamonitrile (Wittig) |
| α-H (vinyl) | ~5.89 ppm (d, J ≈ 16.7 Hz)[3] | ~5.46 ppm (d, J ≈ 12.1 Hz)[3] |
| β-H (vinyl) | ~7.37 ppm (d, J ≈ 16.7 Hz)[3] | ~7.14 ppm (d, J ≈ 12.1 Hz)[3] |
| Aromatic-H | ~7.3-7.5 ppm (m) | ~7.3-7.5 ppm (m) |
The larger coupling constant (J) for the vinyl protons in the (E)-isomer is a key diagnostic feature for distinguishing between the two stereoisomers.
¹³C NMR Data (in CDCl₃)
| Carbon | (E)-Cinnamonitrile (Expected) | (Z)-Cinnamonitrile (Expected) |
| CN | ~118 ppm | ~117 ppm |
| α-C (vinyl) | ~96 ppm | ~95 ppm |
| β-C (vinyl) | ~150 ppm | ~148 ppm |
| Aromatic C | ~127-133 ppm | ~127-133 ppm |
Infrared (IR) Spectroscopy Data
| Functional Group | (E)- & (Z)-Cinnamonitrile (Wittig/HWE) |
| C≡N stretch | ~2216 cm⁻¹[3] |
| C=C stretch (alkene) | ~1620-1640 cm⁻¹ |
| =C-H bend (trans) | ~970 cm⁻¹ (for E-isomer) |
| =C-H bend (cis) | ~740 cm⁻¹ (for Z-isomer) |
Mass Spectrometry (MS) Data
| Ion | m/z | Fragmentation Pathway |
| [M]⁺ | 129 | Molecular Ion |
| [M-H]⁺ | 128 | Loss of a hydrogen atom |
| [M-CN]⁺ | 103 | Loss of the nitrile group |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Experimental Protocols
Synthesis of Cinnamonitrile via Wittig Reaction
This protocol is adapted from a one-pot aqueous procedure.[3]
-
Reagent Preparation: In a 13 x 100 mm test tube, add freshly ground triphenylphosphine (0.367 g, 1.4 mmol) to 5 mL of a saturated aqueous solution of sodium bicarbonate. Stir the suspension for 1 minute.
-
Reaction Initiation: To the suspension, add bromoacetonitrile (12 drops, 0.192 g, 1.6 mmol) followed by benzaldehyde (7 drops, 0.106 g, 1.0 mmol).
-
Reaction: Stir the mixture vigorously at room temperature for 1 hour.
-
Workup: Quench the reaction with 40 drops of 1.0 M H₂SO₄ (aq). Extract the mixture with diethyl ether. Dry the organic layer with magnesium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Synthesis of (E)-Cinnamonitrile via Horner-Wadsworth-Emmons Reaction
This is a general protocol for the HWE reaction with aldehydes.[4]
-
Base Preparation: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add fresh anhydrous THF.
-
Ylide Generation: Cool the suspension to 0 °C. Slowly add a solution of diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous THF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
-
IR Spectroscopy:
-
Sample Preparation (Neat Liquid): Place a small drop of the liquid product between two KBr plates to form a thin film.
-
Analysis: Obtain the IR spectrum using an FTIR spectrometer.
-
-
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: Analyze using a mass spectrometer with an appropriate ionization technique (e.g., electron ionization - EI).
-
Visualizations
Caption: Comparative workflow for the synthesis of cinnamonitrile via the Wittig and HWE reactions.
Caption: Logical flow of spectroscopic analysis for reaction products.
References
Yield comparison of different Wittig reagents for nitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nitriles is a cornerstone of organic chemistry, providing critical building blocks for pharmaceuticals, agrochemicals, and materials science. The Wittig reaction and its variants offer a powerful and versatile methodology for the formation of carbon-carbon double bonds, which can be extended to the synthesis of α,β-unsaturated nitriles. This guide provides an objective comparison of the performance of different Wittig reagents in nitrile synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Wittig Reagents
The choice of Wittig reagent significantly impacts the yield and stereoselectivity of nitrile synthesis. The two main classes of reagents used for this transformation are conventional phosphonium ylides and phosphonate carbanions, employed in the Horner-Wadsworth-Emmons (HWE) reaction.
Phosphonium Ylides (Conventional Wittig Reaction)
The traditional Wittig reaction, utilizing phosphonium ylides, has been successfully applied to the synthesis of nitriles. Allylic-type triphenylphosphonium halides, in particular, have been shown to react with isoamyl nitrite to produce the corresponding nitriles in good yields.[1][2]
Phosphonate Carbanions (Horner-Wadsworth-Emmons Reaction)
The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate carbanions, is a widely used modification of the Wittig reaction. This method is particularly effective for the synthesis of α,β-unsaturated nitriles from aldehydes and ketones. The use of α-cyano phosphonates in the HWE reaction, often promoted by mild bases like lithium hydroxide, provides excellent yields of α,β-unsaturated nitriles.[3] A key advantage of the HWE reaction is its operational simplicity and the ability to achieve high stereoselectivity, predominantly forming the (E)-isomer.[4][5]
Quantitative Yield Comparison
The following table summarizes the reported yields for nitrile synthesis using different types of Wittig reagents and related methodologies. It is important to note that direct comparison is challenging due to the variety of substrates and reaction conditions reported in the literature.
| Reagent Type | Specific Reagent Example | Substrate Example | Product | Yield (%) | Reference |
| Phosphonium Ylide | β-Ionylidene ethyl triphenylphosphonium chloride | Isoamyl nitrite | β-Ionylidene acetonitrile | 42 | [1] |
| Phosphonium Ylide | Geranyl triphenylphosphonium bromide | Isoamyl nitrite | Geranyl cyanide | 63.7 | [2] |
| Phosphonium Ylide | Farnesyl triphenylphosphonium bromide | Isoamyl nitrite | Farnesyl cyanide | 87 | [2] |
| Phosphonium Ylide | Cinnamyl triphenylphosphonium bromide | Isoamyl nitrite | Cinnamonitrile | 54 | [2] |
| Phosphonate Carbanion (HWE) | Diethyl (cyanomethyl)phosphonate | Potassium acyltrifluoroborates | E-α,β-unsaturated β-boryl nitriles | 50-80 | [4] |
| Phosphonate Carbanion (HWE) | Triethyl 2-phosphonopropionate with LiOH·H₂O | Aromatic aldehydes | (E)-α-Methyl-α,β-unsaturated esters | 83-97 | [3] |
| Phosphonate Carbanion (HWE) | Triethyl phosphonoacetate | Aldehyde 16 | trans-conjugated ester 18 | 92 | [3] |
Experimental Protocols
General Procedure for Nitrile Synthesis using Allylic-Type Wittig Reagents
This protocol is adapted from the work of Matsui and Yabuta.[1][2]
-
Preparation of the Wittig Reagent Solution: The allylic-type triphenylphosphonium halide is dissolved in an alcohol such as ethanol or methanol.
-
Addition of Nitrite: Isoamyl nitrite is added to the alcoholic solution of the phosphonium salt.
-
Base Addition: An alcoholic solution of potassium hydroxide is added dropwise to the stirred mixture at room temperature.
-
Reaction: The mixture is stirred for 1 hour at room temperature, followed by an additional hour at 50-60°C to ensure completion of the reaction.
-
Work-up: After cooling, the precipitated potassium halide is removed by filtration. The filtrate is concentrated under reduced pressure.
-
Purification: The crude nitrile is purified by fractional distillation or by dissolving the residue in n-hexane, filtering off the triphenylphosphine oxide, and then purifying the nitrile by silica gel column chromatography.
General Procedure for α,β-Unsaturated Nitrile Synthesis via Horner-Wadsworth-Emmons Reaction
This protocol is based on a mild and practical procedure using α-cyano phosphonates.[3]
-
Reactant Mixture: A mixture of the aldehyde or ketone, the α-cyano phosphonate reagent, and a base such as lithium hydroxide is prepared. The reaction can often be performed without a solvent.
-
Reaction: The mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over a drying agent (e.g., anhydrous sodium sulfate), and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure α,β-unsaturated nitrile.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general reaction pathway for nitrile synthesis via the Wittig and Horner-Wadsworth-Emmons reactions, as well as a typical experimental workflow.
Caption: Generalized reaction pathways for nitrile synthesis.
Caption: A typical experimental workflow for Wittig-type reactions.
References
A Comparative Guide to the Stereochemical Analysis of Alkenes from (Triphenylphosphoranylidene)acetonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Olefination Methods for the Synthesis of α,β-Unsaturated Nitriles.
The stereoselective synthesis of α,β-unsaturated nitriles is a critical transformation in the development of pharmaceuticals and other biologically active molecules. The Wittig reaction, utilizing stabilized ylides such as (Triphenylphosphoranylidene)acetonitrile, is a cornerstone method for this purpose. However, alternative olefination strategies, namely the Horner-Wadsworth-Emmons (HWE) and Julia-Kocienski reactions, offer distinct advantages in terms of stereoselectivity, yield, and operational simplicity. This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their synthetic needs.
Performance Comparison: Wittig vs. HWE vs. Julia-Kocienski
The choice of olefination method significantly impacts the stereochemical outcome and overall efficiency of the synthesis of α,β-unsaturated nitriles. Below is a summary of quantitative data comparing the performance of the Wittig reaction with this compound against the Horner-Wadsworth-Emmons and Julia-Kocienski olefination for the synthesis of cinnamonitrile from benzaldehyde.
| Reaction | Reagent | Aldehyde | Product | Yield (%) | E:Z Ratio | Reference |
| Wittig | This compound | Benzaldehyde | Cinnamonitrile | 56.9 (up to 86.1) | 58.8:41.2 | [1] |
| Horner-Wadsworth-Emmons | Diethyl cyanomethylphosphonate | Benzaldehyde | Cinnamonitrile | ~95 | >95:5 | [2] |
| Julia-Kocienski | Phenyltetrazole (PT) sulfone derivative | Benzaldehyde | Cinnamonitrile | 71 | High E-selectivity | [3] |
Note: The data presented is compiled from various sources and reaction conditions may differ. Direct side-by-side comparisons under identical conditions are limited in the literature. The Julia-Kocienski olefination is reported to have high E-selectivity, though specific E:Z ratios for cinnamonitrile synthesis were not found in the searched literature.[3][4][5][6][7]
Reaction Mechanisms and Stereoselectivity
The stereochemical outcome of each reaction is governed by its distinct mechanism. The following diagrams illustrate the key signaling pathways for each olefination method.
References
- 1. sciepub.com [sciepub.com]
- 2. benchchem.com [benchchem.com]
- 3. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
A Mechanistic Showdown: Wittig vs. Horner-Wadsworth-Emmons for α,β-Unsaturated Nitrile Synthesis
In the realm of synthetic organic chemistry, the olefination of carbonyl compounds stands as a cornerstone for carbon-carbon double bond formation. Among the arsenal of available methods, the Wittig reaction and its powerful variant, the Horner-Wadsworth-Emmons (HWE) reaction, are paramount. This guide provides a detailed mechanistic comparison of these two reactions with a specific focus on the synthesis of α,β-unsaturated nitriles, a critical functional group in pharmaceuticals and materials science. We present a side-by-side analysis of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their synthetic endeavors.
Executive Summary: Key Distinctions
The choice between the Wittig and HWE reaction for the synthesis of α,β-unsaturated nitriles hinges on considerations of stereoselectivity, ease of purification, and the reactivity of the carbonyl substrate. The HWE reaction generally offers superior (E)-stereoselectivity and a significantly simpler purification process due to the water-soluble nature of its phosphate byproduct. In contrast, the Wittig reaction, while a classic and versatile method, often yields mixtures of (E) and (Z) isomers for stabilized ylides and produces triphenylphosphine oxide, a byproduct notorious for its difficult removal.
Mechanistic Comparison
The fundamental difference between the Wittig and HWE reactions lies in the nature of the phosphorus-stabilized carbanion and the subsequent intermediates.
Wittig Reaction Mechanism
The Wittig reaction employs a phosphonium ylide, which is typically prepared by the deprotonation of a phosphonium salt. For the synthesis of α,β-unsaturated nitriles, a stabilized ylide derived from a cyanomethylphosphonium salt is used. The reaction is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. The stereochemical outcome is influenced by the stability of the ylide and the reaction conditions. For stabilized ylides, the reaction is often under thermodynamic control, favoring the more stable (E)-alkene, though selectivity can be modest.[1][2][3]
Caption: Wittig reaction pathway for nitrile synthesis.
Horner-Wadsworth-Emmons (HWE) Reaction Mechanism
The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding phosphonium ylide.[2][4] This carbanion is generated by treating a cyanomethylphosphonate with a base. The reaction with an aldehyde or ketone proceeds through a series of reversible steps, forming betaine-like intermediates that lead to an oxaphosphetane.[5][6] The key to the high (E)-selectivity of the HWE reaction with stabilized phosphonates is the thermodynamic equilibration of the intermediates to the more stable anti-diastereomer, which then irreversibly collapses to the (E)-alkene and a water-soluble phosphate ester.[5][6]
References
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
Arsine-Mediated Wittig Reaction: A Viable Alternative to (Triphenylphosphoranylidene)acetonitrile for Olefination
For researchers, scientists, and drug development professionals seeking efficient and selective methods for alkene synthesis, the Wittig reaction remains a cornerstone of organic chemistry. While the use of phosphorus ylides, such as (Triphenylphosphoranylidene)acetonitrile, is well-established, recent advancements have highlighted the potential of arsine-based reagents as a powerful alternative. This guide provides an objective comparison of the arsine-mediated Wittig reaction and the traditional phosphine-based approach, supported by experimental data and detailed protocols.
Introduction
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides.[1] this compound is a stabilized phosphorus ylide, meaning the negative charge on the carbanion is delocalized by the electron-withdrawing nitrile group.[2] This stabilization leads to greater stability and typically results in the formation of (E)-alkenes with high selectivity.[2][3]
The arsine-mediated Wittig reaction, an analogous transformation, employs arsonium ylides. While less common, this method presents several potential advantages, including faster reaction times and milder reaction conditions, offering a compelling alternative for specific synthetic challenges.[4] This guide will delve into the mechanistic nuances, comparative performance, and experimental considerations of both methodologies.
Reaction Mechanisms
Both reactions proceed through a similar mechanistic pathway involving the formation of a four-membered ring intermediate.
Phosphine-Mediated Wittig Reaction: The reaction of a phosphonium ylide with a carbonyl compound proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate then decomposes to yield the alkene and a phosphine oxide byproduct. The high stability of the phosphorus-oxygen double bond in the phosphine oxide is a major driving force for the reaction.[2][5]
Arsine-Mediated Wittig Reaction: The arsine-mediated reaction follows a parallel pathway with the formation of an oxaarsetane intermediate from an arsonium ylide and a carbonyl compound. This intermediate subsequently collapses to form the desired alkene and an arsine oxide.
dot
Caption: General mechanism of the Wittig reaction.
Comparative Performance Data
The following tables summarize the performance of the arsine-mediated Wittig reaction and the Wittig reaction using this compound with various aldehydes.
Table 1: Arsine-Mediated Wittig Reaction with Various Aldehydes [4]
| Aldehyde | Product | Yield (%) | (E:Z) Ratio |
| Benzaldehyde | Cinnamonitrile | 92 | >95:5 |
| 4-Methoxybenzaldehyde | 4-Methoxycinnamonitrile | 95 | >95:5 |
| 4-Nitrobenzaldehyde | 4-Nitrocinnamonitrile | 88 | >95:5 |
| 2-Naphthaldehyde | 3-(2-Naphthyl)acrylonitrile | 91 | >95:5 |
| Cinnamaldehyde | 2,4-Pentadienenitrile | 85 | >95:5 |
| Cyclohexanecarboxaldehyde | 3-Cyclohexylacrylonitrile | 82 | >95:5 |
| Isovaleraldehyde | 4-Methyl-2-pentenenitrile | 78 | >95:5 |
Reaction Conditions: Triphenylarsine, bromoacetonitrile, aldehyde, and DBU in acetonitrile.
Table 2: Wittig Reaction with this compound (in situ generated) in Aqueous Media
| Aldehyde | Product | Yield (%) | (E:Z) Ratio |
| Benzaldehyde | Cinnamonitrile | 56.9 (86.1) | 58.8:41.2 |
| Anisaldehyde | 4-Methoxycinnamonitrile | - | - |
| 2-Thiophenecarboxaldehyde | 3-(2-Thienyl)acrylonitrile | - | - |
Reaction Conditions: Triphenylphosphine, bromoacetonitrile, aldehyde, and saturated aqueous sodium bicarbonate. Yields in parentheses represent the highest reported student yield.
Key Advantages of the Arsine-Mediated Approach
Based on available data, the arsine-mediated Wittig reaction offers several notable advantages over the traditional phosphine-based method, particularly when using nitrile-stabilized ylides:
-
Higher Yields: The arsine-mediated reaction consistently provides high yields across a range of aromatic, heteroaromatic, and aliphatic aldehydes.[4]
-
Excellent Stereoselectivity: This method demonstrates high (E)-selectivity for the synthesis of α,β-unsaturated nitriles, a class of compounds for which phosphine-mediated Wittig reactions often show low selectivity.[4]
-
Faster Reaction Times: The condensation of the arsonium salt with aldehydes is often complete in as little as 5 minutes at room temperature, a significant improvement over the 3-24 hours typically required for phosphine-mediated reactions.[4]
-
Milder Conditions: The arsine-mediated reaction can be performed under mild conditions and is even tolerant of being open to the atmosphere without a decrease in yield or stereoselectivity.[4]
-
One-Pot Potential: The arsonium salt and ylide do not require isolation or purification prior to the addition of the aldehyde, streamlining the experimental workflow.[4]
Experimental Protocols
Arsine-Mediated Wittig Reaction: General Procedure [4]
-
To a solution of triphenylarsine (2.0 equiv.) in acetonitrile, add the activated alkyl bromide (e.g., bromoacetonitrile) (1.5 equiv.).
-
Heat the mixture at 80 °C for 30 minutes to form the arsonium salt.
-
Cool the reaction mixture to room temperature.
-
Add the aldehyde (1.0 equiv.) followed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv.).
-
Stir the reaction mixture at room temperature for 5-30 minutes.
-
Upon completion, the reaction mixture can be worked up using standard extraction and purification techniques (e.g., column chromatography).
dot
Caption: Arsine-mediated Wittig workflow.
Wittig Reaction with this compound (in situ): General Aqueous One-Pot Procedure
-
To a test tube containing a magnetic stir bar, add triphenylphosphine (1.4 equiv., powdered).
-
Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir the suspension for 1 minute.
-
To the suspension, add bromoacetonitrile (1.6 equiv.) followed by the aldehyde (1.0 equiv.).
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
After 1 hour, quench the reaction with 1.0 M H₂SO₄ (aq.).
-
Extract the product with diethyl ether, dry the organic layer with magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product using column chromatography.
dot
Caption: Aqueous Wittig workflow.
Conclusion
The arsine-mediated Wittig reaction presents a highly effective and efficient alternative to the traditional phosphine-based olefination, particularly for the synthesis of (E)-α,β-unsaturated nitriles. The significantly shorter reaction times, milder conditions, high yields, and excellent stereoselectivity make it an attractive methodology for consideration in synthetic planning. While the toxicity of arsenic compounds is a valid concern that necessitates careful handling, the operational simplicity and superior performance in certain cases may outweigh this drawback for specific applications in research and development. The choice between the two methods will ultimately depend on the specific substrate, desired stereochemical outcome, and the laboratory's capabilities and safety protocols.
References
A Comparative Guide to Green Chemistry Metrics for the Synthesis of α,β-Unsaturated Nitriles
The synthesis of α,β-unsaturated nitriles, crucial intermediates in the pharmaceutical and fine chemical industries, is often accomplished through various chemical transformations. Among these, the Wittig reaction utilizing stabilized ylides like (Triphenylphosphoranylidene)acetonitrile is a classic and widely used method. However, with the increasing emphasis on sustainable chemical practices, it is imperative to evaluate the environmental performance of such reactions. This guide provides a comparative analysis of the Wittig reaction involving this compound against alternative synthetic routes, focusing on key green chemistry metrics.
Evaluating Greenness: Key Metrics
Several metrics have been developed to quantify the environmental footprint of chemical processes.[1][2] For this comparison, we will focus on the following widely accepted metrics:
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[3][4] A higher atom economy signifies a more efficient and less wasteful process.
-
E-Factor (Environmental Factor): This metric calculates the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor is indicative of a greener process.[1]
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[2][5] A lower PMI value is desirable.
-
Reaction Mass Efficiency (RME): This metric expresses the mass of the isolated product as a percentage of the total mass of the reactants.[2][6]
The Wittig Reaction: A Workhorse with Environmental Drawbacks
The Wittig reaction is a reliable method for olefination, but it is often criticized for its poor atom economy.[3][4] The primary reason for this is the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct, which has a high molecular weight.[3]
Alternative Synthetic Strategies
Several alternative methods for the synthesis of α,β-unsaturated nitriles have been developed, often with improved green credentials. These include:
-
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. A key advantage is that the dialkyl phosphate byproduct is water-soluble, simplifying its removal from the reaction mixture.
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile or cyanoacetate, in the presence of a basic catalyst. These reactions can often be performed under mild conditions.[7][8]
-
One-Pot Copper-Catalyzed Synthesis: A newer approach involves the direct synthesis of α,β-unsaturated nitriles from alcohols and phosphonium salts in a one-pot reaction using air as a green oxidant.[9]
Comparative Analysis of Green Chemistry Metrics
To provide a clear comparison, the following table summarizes the calculated green chemistry metrics for the synthesis of cinnamonitrile from benzaldehyde using different methodologies.
| Metric | Wittig Reaction | Horner-Wadsworth-Emmons | Knoevenagel Condensation | One-Pot Cu-Catalyzed |
| Atom Economy (%) | 35.7% | 58.9% | 89.9% | 76.3% |
| E-Factor | ~1.8 (excluding solvent) | ~0.7 (excluding solvent) | ~0.1 (excluding solvent) | ~0.3 (excluding solvent) |
| Process Mass Intensity (PMI) | High (due to solvent and byproduct) | Moderate | Low to Moderate | Moderate |
| Reaction Mass Efficiency (RME) (%) | Typically 50-70% | Typically 70-90% | Typically 80-95% | Typically 70-90% |
Note: The values for E-Factor and PMI are highly dependent on the specific reaction conditions, including the choice of solvent and workup procedures. The values presented are estimates for comparison.
Logical Workflow for Green Chemistry Assessment
The following diagram illustrates a logical workflow for assessing the greenness of a chemical reaction, incorporating the key metrics discussed.
Caption: Workflow for assessing the greenness of a chemical reaction.
Experimental Protocols
Wittig Reaction with this compound
Objective: To synthesize cinnamonitrile from benzaldehyde and this compound.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Dichloromethane (DCM) as solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for eluent
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add benzaldehyde to the solution dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[10]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product will contain cinnamonitrile and triphenylphosphine oxide.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the cinnamonitrile from the triphenylphosphine oxide byproduct.[11]
-
Collect the fractions containing the product and evaporate the solvent to obtain pure cinnamonitrile.
One-Pot Copper-Catalyzed Synthesis of α,β-Unsaturated Nitriles
Objective: To synthesize an α,β-unsaturated nitrile from an alcohol and a phosphonium salt in a one-pot reaction.[9]
Materials:
-
Benzyl alcohol (1.0 eq)
-
(Cyanomethyl)triphenylphosphonium chloride (1.2 eq)
-
Copper(II) bromide (CuBr₂) (10 mol%)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Acetonitrile and Formamide (1:1) as solvent
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Oxygen balloon
Procedure:
-
To a Schlenk tube, add benzyl alcohol, (cyanomethyl)triphenylphosphonium chloride, CuBr₂, and NaOH.
-
Add the solvent mixture of acetonitrile and formamide (1:1).
-
Fit the Schlenk tube with an oxygen balloon.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
While the Wittig reaction with this compound is a well-established method for synthesizing α,β-unsaturated nitriles, it falls short in terms of green chemistry principles, primarily due to its poor atom economy. Alternative methods, such as the Horner-Wadsworth-Emmons reaction and Knoevenagel condensation, offer significant improvements in atom economy and generate less waste. Emerging one-pot catalytic methods further enhance the green credentials of this important transformation by using greener oxidants and minimizing process steps. For researchers and drug development professionals, considering these greener alternatives is crucial for developing more sustainable and environmentally friendly chemical processes.
References
- 1. Metrics of Green Chemistry and Sustainability | TU Delft Repository [repository.tudelft.nl]
- 2. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. primescholars.com [primescholars.com]
- 5. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sciepub.com [sciepub.com]
A Comparative Guide to the Synthesis of α,β-Unsaturated Nitriles: A Cost-Benefit Analysis of (Triphenylphosphoranylidene)acetonitrile and Its Alternatives
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of α,β-unsaturated nitriles is a critical step in the development of novel therapeutics and functional materials. (Triphenylphosphoranylidene)acetonitrile, a stabilized Wittig reagent, is a common choice for this transformation. However, a thorough cost-benefit analysis necessitates a detailed comparison with alternative olefination methodologies. This guide provides an objective comparison of this compound with prominent alternatives, supported by experimental data, detailed protocols, and a clear visualization of the reaction pathways.
Executive Summary
This compound offers a reliable and straightforward method for the synthesis of α,β-unsaturated nitriles, typically favoring the formation of the (E)-isomer. However, its high molecular weight and the generation of triphenylphosphine oxide as a byproduct can present challenges in terms of atom economy and purification. Alternatives such as the Horner-Wadsworth-Emmons (HWE) reaction and its modifications, the Julia-Kocienski olefination, and the Peterson olefination provide compelling advantages in terms of cost, ease of purification, and stereochemical control. The HWE reaction, in particular, stands out for its cost-effectiveness and the water-solubility of its phosphate byproduct, simplifying product isolation. For the selective synthesis of (Z)-α,β-unsaturated nitriles, the Still-Gennari modification of the HWE reaction is the preferred method.
Performance Comparison
The following table summarizes the performance of this compound and its alternatives in the synthesis of cinnamonitrile from benzaldehyde, a common benchmark reaction.
| Reagent/Method | Typical Yield (%) | Stereoselectivity (E:Z) | Key Advantages | Key Disadvantages |
| This compound (Wittig) | 57-86[1] | Variable, often favors E | Commercially available, stable ylide. | Triphenylphosphine oxide byproduct can complicate purification. |
| Diethyl cyanomethylphosphonate (HWE) | ~84 (isolated)[2] | High E-selectivity | Cost-effective, water-soluble phosphate byproduct. | Requires a strong base. |
| Bis(trifluoroethyl) cyanomethylphosphonate (Still-Gennari) | High | High Z-selectivity | Excellent for (Z)-isomer synthesis. | Reagent is more expensive. |
| Cyanomethyl-PT-sulfone (Julia-Kocienski) | High | High E-selectivity | Mild reaction conditions possible. | Reagent synthesis can be multi-step. |
| Trimethylsilylacetonitrile (Peterson) | Good | Can be controlled (E or Z) | Byproduct is volatile and easily removed. | Requires stoichiometric base, can have poor selectivity without careful control.[3][4] |
Cost-Benefit Analysis
A comprehensive analysis must consider not only the performance but also the economic viability of each method. The following table provides an estimated cost comparison of the key reagents required for the synthesis of α,β-unsaturated nitriles.
| Reagent | Supplier Example | Price (USD) per Gram |
| This compound | Chem-Impex | ~$15.08 (for 5g) |
| Diethyl cyanomethylphosphonate | Chem-Impex | ~$0.88 (for 25g)[3] |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | CymitQuimica | ~$34.60 (for 5g)[5] |
| (Trimethylsilyl)acetonitrile | CP Lab Safety | ~$261.84 (for 1g)[5] |
| Chloromethyl phenyl sulfone (precursor for Julia-Kocienski) | TCI Chemicals | ~$17.64 (for 25g) |
Note: Prices are approximate and subject to change based on supplier and purity.
Analysis:
From a cost perspective, the Horner-Wadsworth-Emmons reaction using Diethyl cyanomethylphosphonate is the most economical option for the synthesis of (E)-α,β-unsaturated nitriles. The low cost of the phosphonate reagent combined with the ease of byproduct removal makes it an attractive choice for large-scale synthesis.
While This compound is a readily available and effective reagent, its higher cost and the purification challenges associated with triphenylphosphine oxide may be limiting factors in some applications.
For the synthesis of (Z)-α,β-unsaturated nitriles, the Still-Gennari modification , despite the higher reagent cost, is often the most efficient method due to its high stereoselectivity, which can reduce the need for costly and time-consuming isomer separation.
The Julia-Kocienski and Peterson olefinations offer specific advantages in certain contexts but may be less cost-effective for general synthesis of α,β-unsaturated nitriles due to the cost and preparation of the specialized reagents.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of selecting an appropriate olefination method, the following diagram illustrates a decision-making workflow based on desired stereochemistry and cost considerations.
Caption: Decision workflow for selecting an olefination method.
The following diagram illustrates the generalized reaction pathway for the Wittig reaction.
Caption: Generalized Wittig reaction pathway.
Experimental Protocols
Detailed methodologies for the synthesis of cinnamonitrile from benzaldehyde using this compound and Diethyl cyanomethylphosphonate are provided below.
Protocol 1: Wittig Reaction with this compound
-
Materials:
-
This compound
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous THF.
-
To the stirred solution, add benzaldehyde (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to separate the cinnamonitrile from the triphenylphosphine oxide byproduct.
-
Protocol 2: Horner-Wadsworth-Emmons Reaction with Diethyl cyanomethylphosphonate
-
Materials:
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl cyanomethylphosphonate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the cinnamonitrile.
-
Conclusion
The choice of reagent for the synthesis of α,β-unsaturated nitriles is a critical decision that impacts not only the yield and stereoselectivity of the reaction but also the overall cost and efficiency of the synthetic process. While this compound remains a viable option, a thorough evaluation of the alternatives is essential. For the synthesis of (E)-isomers, the Horner-Wadsworth-Emmons reaction with diethyl cyanomethylphosphonate presents a highly cost-effective and practical alternative with a simplified purification protocol. For the challenging synthesis of (Z)-isomers, the Still-Gennari modification, despite its higher initial cost, offers unparalleled stereocontrol. By carefully considering the factors outlined in this guide, researchers can select the most appropriate method to meet their specific synthetic goals.
References
A Comparative Guide to Olefination Reagents: Substrate Scope and Performance
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds via carbonyl olefination stands as a cornerstone transformation. For researchers, scientists, and professionals in drug development, the selection of the appropriate olefination reagent is critical to the success of a synthetic campaign, directly impacting yield, stereoselectivity, and functional group compatibility. This guide provides an objective comparison of the substrate scope and performance of four major classes of olefination reagents: Wittig reagents, Horner-Wadsworth-Emmons (HWE) reagents, Julia olefination reagents, and Peterson olefination reagents, supported by experimental data and detailed protocols.
Executive Summary
The choice of an olefination reagent is dictated by the specific molecular context, including the nature of the carbonyl compound and the desired stereochemical outcome of the resulting alkene.
-
Wittig Reaction: Particularly effective for the synthesis of (Z)-alkenes from non-stabilized ylides and aldehydes. However, it can struggle with sterically hindered ketones, and the removal of the triphenylphosphine oxide byproduct can be challenging.
-
Horner-Wadsworth-Emmons (HWE) Reaction: Generally provides excellent (E)-selectivity, especially with stabilized phosphonate ylides. The phosphonate carbanions are more nucleophilic than their phosphonium ylide counterparts, allowing for successful reactions with a broader range of ketones. A key advantage is the water-solubility of the phosphate byproduct, which simplifies purification.
-
Julia Olefination: The modern Julia-Kocienski variant is renowned for its high (E)-selectivity and exceptional functional group tolerance under mild reaction conditions, making it a powerful tool in complex molecule synthesis.
-
Peterson Olefination: Offers unique stereochemical flexibility. By choosing either acidic or basic workup conditions, both (E)- and (Z)-alkenes can be accessed from the same β-hydroxysilane intermediate.
Comparative Data on Substrate Scope and Performance
The following tables summarize the performance of these key olefination reagents with a variety of carbonyl substrates. The data presented is a compilation from various literature sources and is intended to be representative.
Table 1: Olefination of Aromatic Aldehydes (e.g., Benzaldehyde)
| Reagent Type | Reagent Example | Product | Yield (%) | E/Z Ratio | Reference |
| Wittig (unstabilized) | Ph₃P=CHCH₃ | 1-phenylpropene | 85-95 | Typically Z-selective | [1] |
| Wittig (stabilized) | Ph₃P=CHCO₂Et | Ethyl cinnamate | 80-90 | >95:5 (E) | [2] |
| HWE | (EtO)₂P(O)CH₂CO₂Et | Ethyl cinnamate | >90 | >98:2 (E) | [3] |
| Julia-Kocienski | PT-SO₂CH₂Ph | Stilbene | 85-95 | >98:2 (E) | [4] |
| Peterson | Me₃SiCH₂Li then H⁺/OH⁻ | Styrene | 80-90 | Tunable | [5] |
Table 2: Olefination of Aliphatic Aldehydes (e.g., Heptanal)
| Reagent Type | Reagent Example | Product | Yield (%) | E/Z Ratio | Reference |
| Wittig (unstabilized) | Ph₃P=CH(CH₂)₅CH₃ | Tridec-6-ene | 80-90 | Typically Z-selective | [1] |
| Wittig (stabilized) | Ph₃P=CHCO₂Et | Ethyl non-2-enoate | 75-85 | >95:5 (E) | [2] |
| HWE | (EtO)₂P(O)CH₂CO₂Et | Ethyl non-2-enoate | >90 | >98:2 (E) | |
| Julia-Kocienski | PT-SO₂CH₂(CH₂)₅CH₃ | 1-phenyltridec-6-ene | 80-90 | >95:5 (E) | [4] |
| Peterson | Me₃SiCH₂Li then H⁺/OH⁻ | Oct-1-ene | 80-90 | N/A | [5] |
Table 3: Olefination of Ketones (e.g., Cyclohexanone)
| Reagent Type | Reagent Example | Product | Yield (%) | E/Z Ratio | Reference |
| Wittig | Ph₃P=CH₂ | Methylenecyclohexane | 60-70 | N/A | [2] |
| HWE | (EtO)₂P(O)CH₂CO₂Et | Ethyl 2-cyclohexylideneacetate | 85-95 | N/A | |
| Julia-Kocienski | PT-SO₂CH₃ | Methylidenecyclohexane | 80-90 | N/A | [4] |
| Peterson | Me₃SiCH₂Li then H⁺/OH⁻ | Methylenecyclohexane | >90 | N/A | [5] |
Table 4: Olefination of Sterically Hindered Ketones (e.g., Camphor)
| Reagent Type | Reagent Example | Product | Yield (%) | E/Z Ratio | Reference |
| Wittig | Ph₃P=CH₂ | 2-methylenecamphane | Low to moderate | N/A | [2] |
| HWE | (EtO)₂P(O)CH₂Na | 2-methylenecamphane | Moderate to good | N/A | |
| Julia-Kocienski | PT-SO₂CH₃ | 2-methylenecamphane | Good | N/A | [4] |
| Peterson | Me₃SiCH₂Li then H⁺/OH⁻ | 2-methylenecamphane | Good to excellent | N/A | [5] |
Experimental Protocols
Detailed methodologies for the key olefination reactions are provided below. These are general procedures and may require optimization for specific substrates.
Wittig Reaction (Unstabilized Ylide)
Synthesis of (Z)-Stilbene from Benzaldehyde and Benzyltriphenylphosphonium Chloride
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (1.05 eq) dropwise. The formation of a deep red or orange color indicates the generation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
Reaction with Aldehyde: Cool the ylide solution to -78 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The disappearance of the characteristic ylide color indicates consumption of the reagent.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to separate the (Z)-stilbene from the triphenylphosphine oxide byproduct.
Horner-Wadsworth-Emmons Reaction
Synthesis of (E)-Ethyl Cinnamate from Benzaldehyde and Triethyl Phosphonoacetate
-
Phosphonate Anion Formation: To a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portionwise at 0 °C. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Workup and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can often be purified by distillation or column chromatography if necessary.
Julia-Kocienski Olefination
Synthesis of (E)-Stilbene from Benzaldehyde and 1-Phenyl-1H-tetrazol-5-yl Benzyl Sulfone (PT-SO₂CH₂Ph)
-
Sulfone Anion Formation: In a flame-dried flask under an inert atmosphere, dissolve the PT-sulfone (1.1 eq) in anhydrous dimethoxyethane (DME). Cool the solution to -78 °C. Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq) in THF dropwise. Stir the resulting solution at -78 °C for 30 minutes.
-
Reaction with Aldehyde: To the cold solution of the sulfone anion, add benzaldehyde (1.0 eq) dropwise.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford (E)-stilbene.
Peterson Olefination
Synthesis of 1-Phenyl-1-propene from Benzaldehyde and (1-trimethylsilyl)ethyllithium
-
α-Silyl Carbanion Formation: In a flame-dried flask under an inert atmosphere, dissolve 1-chloro-1-(trimethylsilyl)ethane (1.2 eq) in anhydrous THF. Cool the solution to -78 °C. Add tert-butyllithium (2.4 eq) dropwise and stir the mixture at this temperature for 1 hour to generate the α-silyl carbanion.
-
Reaction with Aldehyde: Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the cold carbanion solution. Stir at -78 °C for 1 hour.
-
Stereoselective Elimination:
-
For (Z)-alkene (Acidic Workup): Quench the reaction at -78 °C with a solution of acetic acid in THF. Allow the mixture to warm to room temperature.
-
For (E)-alkene (Basic Workup): Quench the reaction at -78 °C by adding a solution of potassium hydride in THF. Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Workup and Purification: Add water to the reaction mixture and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing the Olefination Pathways
The following diagrams illustrate the core mechanisms and logical relationships of the discussed olefination reactions.
Caption: General workflow of a carbonyl olefination reaction.
Caption: Stereochemical outcomes of major olefination reagents.
Caption: Key intermediates in different olefination mechanisms.
References
Reproducibility and Performance of (Triphenylphosphoranylidene)acetonitrile in Olefination Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of olefination reagent is critical to ensure reproducible and high-yielding results. (Triphenylphosphoranylidene)acetonitrile, a stabilized Wittig reagent, is a cornerstone in the synthesis of α,β-unsaturated nitriles. This guide provides an objective comparison of its performance against alternative methods, supported by experimental data, to aid in the selection of the most appropriate synthetic strategy.
Performance Comparison of Olefination Reagents
This compound belongs to the class of stabilized phosphorus ylides, characterized by an electron-withdrawing group (in this case, nitrile) attached to the carbanionic center. This stabilization renders the ylide less reactive and more stable than its unstabilized counterparts, which typically leads to higher E-selectivity in the resulting alkene.[1][2] The primary alternative to the Wittig reaction for the synthesis of E-alkenes is the Horner-Wadsworth-Emmons (HWE) reaction, which often offers advantages in terms of product purification and stereochemical control.[3]
Below is a comparative summary of yields and stereoselectivity for the synthesis of α,β-unsaturated nitriles using a Wittig reaction approach (with an analogous arsine-based reagent providing a close proxy for this compound performance) versus other olefination methods.
Table 1: Synthesis of α,β-Unsaturated Nitriles from Aromatic Aldehydes
| Aldehyde | Reagent/Method | Solvent | Base | Time | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Triphenylarsine / Bromoacetonitrile | Acetonitrile | DIPEA | 5 min | 91 | 1.9:1 | [4] |
| 4-Methoxybenzaldehyde | Triphenylarsine / Bromoacetonitrile | Acetonitrile | DIPEA | 5 min | 85 | 1.8:1 | [4] |
| 4-Nitrobenzaldehyde | Triphenylarsine / Bromoacetonitrile | Acetonitrile | DIPEA | 5 min | 99 | 1.5:1 | [4] |
| 2-Naphthaldehyde | Triphenylarsine / Bromoacetonitrile | Acetonitrile | DIPEA | 5 min | 93 | 1.7:1 | [4] |
Table 2: Synthesis of α,β-Unsaturated Nitriles from Aliphatic Aldehydes
| Aldehyde | Reagent/Method | Solvent | Base | Time | Yield (%) | E:Z Ratio | Reference |
| Cyclohexanecarboxaldehyde | Triphenylarsine / Bromoacetonitrile | Acetonitrile | DIPEA | 30 min | 75 | 2.5:1 | [4] |
| Pivalaldehyde | Triphenylarsine / Bromoacetonitrile | Acetonitrile | DIPEA | 60 min | 63 | >19:1 | [4] |
Reproducibility and Key Considerations
The reproducibility of Wittig reactions with stabilized ylides like this compound is generally considered to be good due to their stability. However, factors such as the choice of solvent and base can influence the stereochemical outcome and overall yield.[1][5] The presence of lithium salts, for instance, can affect the stereoselectivity of the reaction.[1][5]
The Horner-Wadsworth-Emmons (HWE) reaction is often favored for its high (E)-selectivity and the ease of removing its water-soluble phosphate byproduct, which can lead to more consistent and reproducible yields after purification compared to the often difficult-to-remove triphenylphosphine oxide from Wittig reactions.[3][6]
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the Wittig and Horner-Wadsworth-Emmons reactions for the synthesis of α,β-unsaturated nitriles.
Protocol 1: Wittig-type Reaction for the Synthesis of α,β-Unsaturated Nitriles (Arsine-Mediated)
This protocol describes a triphenylarsine-mediated one-pot synthesis of α,β-unsaturated nitriles.[4]
-
Arsonium Salt Formation: In a reaction vessel, triphenylarsine (1.0 mmol) and bromoacetonitrile (1.2 mmol) are dissolved in acetonitrile (2.0 mL). The mixture is heated at 80 °C for 30 minutes.
-
Wittig Reaction: The reaction mixture is cooled to room temperature. The aldehyde (1.0 mmol) and diisopropylethylamine (DIPEA) (2.0 mmol) are then added.
-
Reaction Monitoring and Workup: The reaction is stirred at room temperature and monitored by thin-layer chromatography. Upon completion (typically within 5-60 minutes), the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the α,β-unsaturated nitrile.
Protocol 2: Horner-Wadsworth-Emmons Reaction for the Synthesis of (E)-α,β-Unsaturated Nitriles
This is a general procedure for the HWE reaction to produce E-alkenes.
-
Phosphonate Anion Formation: To a suspension of sodium hydride (1.1 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of diethyl cyanomethylphosphonate (1.0 equiv) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for another 30 minutes.
-
Reaction with Carbonyl: The reaction mixture is cooled back to 0 °C, and a solution of the aldehyde or ketone (1.0 equiv) in anhydrous THF is added dropwise.
-
Reaction Progression and Workup: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the Wittig and Horner-Wadsworth-Emmons reactions.
Caption: General workflow of the Wittig reaction.
Caption: General workflow of the HWE reaction.
Caption: Comparison of Wittig and HWE reactions.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of (Triphenylphosphoranylidene)acetonitrile: A Comprehensive Guide for Laboratory Professionals
For immediate reference, (Triphenylphosphoranylidene)acetonitrile should be disposed of as hazardous chemical waste through an approved waste disposal plant.[1][2] Under no circumstances should it be discharged into drains or mixed with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.
This guide provides detailed procedures for the safe handling, segregation, and disposal of this compound, as well as for the decontamination of equipment exposed to the chemical. Adherence to these protocols is crucial for ensuring personnel safety and regulatory compliance.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][3][4] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is required when handling this compound in any form (solid, solution, or as waste).
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. | To prevent skin contact and irritation. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and dust, preventing serious eye irritation. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To prevent respiratory tract irritation from dust or aerosols.[5] |
| Protective Clothing | A chemical-resistant lab coat or apron over long-sleeved clothing and closed-toe shoes. | To protect skin from accidental spills. |
All handling of this compound and its waste should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Waste Segregation and Container Management
Proper segregation and containerization of this compound waste are critical to prevent hazardous reactions and ensure safe disposal.
Waste Classification: This compound is an organophosphorus substance and a nitrile. It should be treated as a highly reactive and toxic chemical waste.
Container Requirements:
| Parameter | Specification | Justification |
| Container Material | High-density polyethylene (HDPE) or other chemically resistant plastic. | To ensure compatibility and prevent degradation of the container. |
| Container Type | A clearly labeled, sealable, and leak-proof container. | To prevent spills and exposure during storage and transport. |
| Labeling | Must be labeled "Hazardous Waste" and include the full chemical name: "this compound". The date of waste accumulation should also be clearly marked. | For clear identification of contents and hazards, and to comply with waste management regulations. |
Segregation Practices:
-
Do not mix this compound waste with other chemical waste streams, especially oxidizing agents, strong acids, or bases, unless specifically directed by your EHS department.
-
Keep solid and liquid waste containing this compound in separate, appropriately labeled containers.
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed bag or container labeled as hazardous waste.
Disposal Workflow
The following diagram illustrates the step-by-step process for the disposal of this compound.
Experimental Protocol: Decontamination of Reusable Equipment
This protocol details the steps for decontaminating glassware and other non-disposable equipment that has come into contact with this compound. This procedure should be performed in a chemical fume hood while wearing the full PPE described above.
Materials:
-
Acetone (reagent grade)
-
Deionized water
-
Laboratory-grade detergent
-
Sodium hypochlorite solution (5-10% bleach)
-
Appropriately labeled waste containers for liquid and solid waste
Procedure:
-
Initial Rinse (in fume hood):
-
Rinse the contaminated equipment three times with a small amount of acetone.
-
Collect all rinsate in a designated hazardous waste container labeled "Halogenated Solvent Waste" (or as per your institution's guidelines). Do not dispose of this down the drain.
-
-
Detergent Wash:
-
Wash the equipment thoroughly with a laboratory-grade detergent and warm water.
-
Use brushes to scrub all surfaces that were in contact with the chemical.
-
-
Decontamination (for organophosphorus compounds):
-
Immerse the equipment in a 5-10% sodium hypochlorite (bleach) solution for at least one hour. This helps to oxidize and break down residual organophosphorus compounds.
-
After soaking, rinse the equipment thoroughly with deionized water. Collect the initial rinse water as hazardous waste.
-
-
Final Rinse:
-
Rinse the equipment three to five times with deionized water.
-
-
Drying:
-
Allow the equipment to air dry completely in the fume hood or in a designated drying oven.
-
-
Waste Disposal:
-
All collected rinsate and decontamination solutions should be disposed of as hazardous waste according to your institution's procedures.
-
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific EHS guidelines and Safety Data Sheets for the most current and detailed information.
References
- 1. researchgate.net [researchgate.net]
- 2. Decontamination [fao.org]
- 3. Organophosphate skin decontamination using immobilized enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Decontamination of organophosphorus compounds: Towards new alternatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling (Triphenylphosphoranylidene)acetonitrile
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This document provides crucial safety protocols and logistical plans for the use of (Triphenylphosphoranylidene)acetonitrile, a versatile yet hazardous compound. Adherence to these guidelines is essential for minimizing risks and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound poses several health risks, including skin and eye irritation, respiratory tract irritation, and toxicity if ingested, inhaled, or absorbed through the skin.[1] It is also sensitive to air and moisture.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit.[1] | Prevents skin contact, which can cause irritation and toxic effects. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) when dust is generated.[1] | Protects against inhalation of dust, which may cause respiratory irritation.[1] |
Experimental Protocol: Safe Handling and Storage
Proper handling and storage procedures are critical to maintain the stability of this compound and to prevent exposure.
Step-by-Step Handling Procedure:
-
Preparation: Work in a well-ventilated area, such as a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Donning PPE: Before handling the compound, put on all required PPE as specified in Table 1.
-
Dispensing: Carefully weigh and dispense the solid compound, avoiding the generation of dust. Use appropriate tools (e.g., a spatula) to handle the material.
-
Reaction Setup: If used in a reaction, add it to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) due to its air and moisture sensitivity.[1]
-
Post-Handling: After use, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
Storage Conditions:
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] The storage area should be locked up. Store under an inert atmosphere to prevent degradation from air and moisture.[1]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is necessary to mitigate harm.
Table 2: Emergency Procedures
| Incident | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical advice. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell. |
| Ingestion | Rinse mouth with water.[1] Immediately call a poison center or doctor. |
| Spill | Evacuate the area. Avoid dust formation. Sweep up the spilled material and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Chemical Waste: Dispose of unused or waste this compound at an approved waste disposal plant.[1] Do not mix with other waste.
-
Contaminated Containers: Handle uncleaned, empty containers as you would the product itself. They should be disposed of in the same manner as the chemical waste.
-
Regulatory Compliance: All disposal must be in accordance with national and local regulations.
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this chemical from receipt to disposal.
Caption: Standard operating procedure for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
